Product packaging for CHPG Sodium salt(Cat. No.:)

CHPG Sodium salt

Cat. No.: B10787915
M. Wt: 223.59 g/mol
InChI Key: KZRZZIISUUINJT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CHPG Sodium salt is a useful research compound. Its molecular formula is C8H7ClNNaO3 and its molecular weight is 223.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClNNaO3 B10787915 CHPG Sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZZIISUUINJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CHPG Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CHPG Sodium Salt

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a synthetic, water-soluble compound that functions as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is the sodium salt of CHPG and is widely used in neuroscience research to investigate the physiological and pathological roles of mGluR5.[3] While initially considered highly selective for mGluR5 over mGluR1, further studies have shown that it can also activate mGluR1 with similar potency.[4] CHPG has demonstrated neuroprotective effects in models of traumatic brain injury (TBI) and has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor responses.[5]

Physicochemical Properties

PropertyValueReference
Chemical Name (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt
Molecular Formula C₈H₇ClNNaO₃
Molecular Weight 223.59 g/mol
CAS Number 1303993-73-8
Appearance Brown solid
Solubility Soluble in water to 100 mM

Pharmacological Profile

Receptor SubtypeParameterValue (µM)SpeciesExpression SystemReference
mGluR5b EC₅₀~60RatSCG neurons
mGluR5a EC₅₀750-CHO cells
mGluR1a EC₅₀80RatSCG neurons
mGluR1b EC₅₀39RatSCG neurons
mGluR2 ActivityNo effect at 1 mMRatSCG neurons
mGluR4 ActivityNo effect at 1 mMRatSCG neurons

Primary Function and Signaling Pathways

The primary function of this compound is the activation of mGluR5, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Canoncial Gq-Coupled Signaling Pathway

Activation of mGluR5 by CHPG leads to the coupling and activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC).

mGluR5_Signaling CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Binds to & Activates Gq Gq/11 mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Canonical mGluR5 Signaling Pathway Activated by CHPG.

Neuroprotective Signaling via ERK and Akt Pathways

In the context of neuroprotection, particularly following traumatic brain injury, CHPG-mediated mGluR5 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) signaling pathways. Activation of these pathways is associated with promoting cell survival and inhibiting apoptosis.

Neuroprotective_Signaling CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 PI3K PI3K mGluR5->PI3K Ras Ras mGluR5->Ras Akt Akt (Protein Kinase B) PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival LDH_Assay_Workflow Start Start: Primary Neuronal Culture Pretreat Pre-treat with CHPG Start->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., NMDA) Pretreat->Induce_Toxicity Incubate Incubate (e.g., 24h) Induce_Toxicity->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant Add_LDH_Reagent Add LDH Assay Reagent Collect_Supernatant->Add_LDH_Reagent Incubate_RT Incubate at Room Temperature Add_LDH_Reagent->Incubate_RT Measure_Absorbance Measure Absorbance at 490 nm Incubate_RT->Measure_Absorbance Analyze Data Analysis Measure_Absorbance->Analyze TBI_Model_Workflow Start Start: Anesthetize Rat Craniotomy Perform Craniotomy Start->Craniotomy ICV_Injection ICV Injection of CHPG Craniotomy->ICV_Injection CCI Induce Controlled Cortical Impact (CCI) ICV_Injection->CCI Suture Suture Scalp Incision CCI->Suture Recovery Post-operative Recovery Suture->Recovery Neuro_Assessment Neurological Severity Scoring Recovery->Neuro_Assessment Histology Histological Analysis Neuro_Assessment->Histology End End of Experiment Histology->End

References

CHPG Sodium salt mechanism of action on mGluR5.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of CHPG Sodium Salt on mGluR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1][2] These receptors are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways.[1] Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC).[1][3]

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective orthosteric agonist of Group I mGluRs, with a notable, though not exclusive, selectivity for mGluR5. This property has established CHPG as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR5 in various neurological processes and disorders, including traumatic brain injury and neurodegeneration. This guide provides a comprehensive overview of the mechanism of action of CHPG on mGluR5, with a focus on its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.

Core Mechanism of Action

CHPG functions as an orthosteric agonist, binding to the same site on the mGluR5 receptor as the endogenous ligand, glutamate. Upon binding, CHPG induces a conformational change in the receptor, leading to the activation of its associated G-protein.

G-Protein Coupling

The primary signal transduction pathway initiated by CHPG-mediated mGluR5 activation is through the coupling to the Gq/11 family of G-proteins. This activation leads to the dissociation of the G-protein into its Gαq and Gβγ subunits, which then go on to modulate the activity of downstream effector enzymes.

Selectivity Profile

While initially characterized as a selective mGluR5 agonist, subsequent research has demonstrated that CHPG also activates mGluR1 with similar potency. However, it shows no significant activity at Group II (mGluR2, mGluR3) or Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs. This makes CHPG a tool for studying the combined effects of Group I mGluRs, or for studying mGluR5 in systems where mGluR1 is not prominently expressed or is pharmacologically blocked.

Signaling Pathways Modulated by CHPG at mGluR5

The activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events, the most well-characterized of which are the PLC-IP3-Ca2+ pathway and the subsequent activation of the ERK and Akt pathways.

Canonical Gq/11-PLC-IP3-Ca2+ Pathway

Upon activation by CHPG, the Gαq subunit of the G-protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ concentration is a hallmark of mGluR5 activation and can be experimentally measured using calcium imaging techniques.

Downstream Activation of ERK and Akt Pathways

The signaling cascade initiated by CHPG extends to the activation of key pro-survival pathways, including the extracellular signal-regulated kinase (ERK) and Akt (also known as Protein Kinase B) pathways. Studies have shown that CHPG treatment leads to increased phosphorylation of both ERK and Akt. The activation of these pathways is believed to mediate the neuroprotective effects of CHPG observed in models of traumatic brain injury. The neuroprotective effects of CHPG can be reversed by inhibitors of the ERK and Akt pathways, such as PD98059 and LY294002, respectively.

Interaction with Other Signaling Molecules
  • NF-κB Pathway: CHPG has been shown to attenuate oxidative stress and inflammation through the TSG-6/NF-κB pathway in microglial cells.

  • NMDA Receptors: Activation of mGluR5 can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, an interaction that is significant in synaptic plasticity.

CHPG_mGluR5_Signaling CHPG-Mediated mGluR5 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PI3K PI3K Gq11->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases ERK ERK PKC->ERK Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Neuroprotection Neuroprotection & Cell Survival pAkt->Neuroprotection pERK p-ERK ERK->pERK pERK->Neuroprotection Electrophysiology_Workflow Workflow for CHPG Electrophysiology Experiment prep Prepare Acute Brain Slices (250-350 µm) recover Slice Recovery (aCSF, 32-34°C, >30 min) prep->recover transfer Transfer Slice to Recording Chamber recover->transfer patch Obtain Whole-Cell Patch (GΩ seal, >1 GΩ) transfer->patch stabilize Stabilize Recording (5-10 min) patch->stabilize baseline Record Baseline Activity (Voltage-Clamp, -70 mV) stabilize->baseline apply_chpg Bath Apply CHPG (Desired Concentration) baseline->apply_chpg record_effect Record Changes in Ion Channel Currents apply_chpg->record_effect washout Washout with aCSF record_effect->washout analyze Analyze Data (Amplitude, EC50) washout->analyze Calcium_Imaging_Workflow Workflow for CHPG Calcium Imaging Experiment culture Culture Cells on Coverslips (e.g., primary neurons) load_dye Load with Calcium Indicator (e.g., Fura-2 AM, 45 min) culture->load_dye wash Wash and De-esterify (>30 min) load_dye->wash mount Mount Coverslip in Perfusion Chamber wash->mount baseline Record Baseline Fluorescence (e.g., F340/F380 ratio) mount->baseline apply_chpg Perfuse with CHPG (e.g., 500 µM) baseline->apply_chpg record_response Record Fluorescence Changes (Ca²⁺ transients) apply_chpg->record_response ionomycin Apply Ionomycin (Positive Control) record_response->ionomycin analyze Analyze Data (Peak Amplitude, Frequency) ionomycin->analyze Western_Blot_Workflow Workflow for CHPG Western Blotting Experiment treat Treat Cells with CHPG (e.g., 1 mM) lyse Lyse Cells and Quantify Protein (BCA) treat->lyse sds_page Separate Proteins by SDS-PAGE lyse->sds_page transfer Transfer Proteins to Membrane (e.g., PVDF) sds_page->transfer block Block Membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with Primary Antibodies (e.g., anti-p-ERK, anti-ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate and Image secondary_ab->detect analyze Quantify Band Intensity (Densitometry) detect->analyze

References

(R,S)-CHPG Sodium Salt: A Technical Guide to its Biological Activity and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a widely utilized pharmacological tool in neuroscience research. As a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), it plays a crucial role in elucidating the physiological and pathological functions of this receptor. This technical guide provides an in-depth overview of the biological activity of (R,S)-CHPG sodium salt, including its mechanism of action, key signaling pathways, and effects in various experimental models. Detailed experimental protocols for its application in electrophysiology and calcium imaging are provided, alongside a comprehensive summary of its quantitative pharmacological data.

Introduction

(R,S)-CHPG is a phenylglycine derivative that selectively activates mGluR5, a Gq/11 protein-coupled receptor, with little to no activity at mGluR1a.[1][2] Its water-soluble sodium salt form offers convenience in experimental settings.[1][3] The activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC), leading to the modulation of synaptic plasticity and neuronal excitability.[4] This has positioned (R,S)-CHPG as an invaluable tool for investigating the roles of mGluR5 in various neurological processes and as a potential therapeutic target.

Biological Activity and Mechanism of Action

(R,S)-CHPG acts as an orthosteric agonist at the mGluR5 receptor. While initially characterized as highly selective for mGluR5, some evidence suggests it can also activate mGluR1 at similar potencies. Its primary mechanism involves the activation of the Gq/11 protein, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC).

Beyond the canonical Gq/PLC pathway, (R,S)-CHPG-mediated mGluR5 activation has been shown to engage other significant signaling pathways, including:

  • Extracellular signal-regulated kinase (ERK) and Akt signaling pathways : Activation of these pathways is associated with the neuroprotective effects of CHPG, particularly in models of traumatic brain injury.

  • NF-κB pathway : CHPG has been shown to attenuate oxidative stress and inflammation through the TSG-6/NF-κB pathway in microglial cells.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for (R,S)-CHPG sodium salt, providing insights into its potency and efficacy at the mGluR5 receptor.

ParameterValueSpecies/Cell TypeAssay TypeReference
Apparent EC50 ~60 µMRat Superior Cervical Ganglion (SCG) neurons expressing mGluR5bCalcium Current Inhibition

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Further quantitative data such as IC50, Ki, and binding affinity for (R,S)-CHPG sodium salt are not consistently reported across publicly available literature. The provided EC50 value is from a specific electrophysiological assay and may vary depending on the experimental system and conditions.

In Vitro and In Vivo Effects

(R,S)-CHPG sodium salt has been demonstrated to exert a range of effects in both cellular and whole-animal models:

  • Neuroprotection : In vitro and in vivo studies have shown that CHPG protects against traumatic brain injury. It has also been shown to provide neuroprotection in a rat model of focal cerebral ischemia.

  • Modulation of Synaptic Transmission : CHPG potentiates NMDA-induced depolarizations in rat hippocampal slices.

  • Cell Viability and Apoptosis : In BV2 microglial cells, CHPG treatment (10-500 µM for 24 hours) significantly increases cell viability and decreases LDH release following treatment with SO2 derivatives. At a concentration of 0.5 mM for 30 minutes, it protects these cells against SO2-induced apoptosis.

  • Gene Expression : Treatment with 0.5 mM CHPG for 30 minutes increases the mRNA and protein expression of TSG-6 in BV2 cells.

  • Cerebral Lesion Volume : In vivo injections of 250 nM CHPG for 7 days significantly reduced cerebral lesion volume in a traumatic brain injury model.

  • Feeding Behavior : Intracerebroventricular injection of CHPG (0.5-1.5 µmol) in rats induced a dose-dependent increase in food intake.

Signaling Pathways

The signaling cascades initiated by (R,S)-CHPG binding to mGluR5 are central to its biological effects.

CHPG_mGluR5_Signaling CHPG (R,S)-CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq Gq/11 mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC PKC DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Downstream Downstream Effectors PKC->Downstream CHPG_Additional_Signaling CHPG_mGluR5 (R,S)-CHPG / mGluR5 ERK_Pathway ERK Pathway CHPG_mGluR5->ERK_Pathway Akt_Pathway Akt Pathway CHPG_mGluR5->Akt_Pathway NFkB_Pathway TSG-6 / NF-κB Pathway CHPG_mGluR5->NFkB_Pathway Neuroprotection Neuroprotection ERK_Pathway->Neuroprotection Akt_Pathway->Neuroprotection Inflammation_Modulation Modulation of Inflammation & Oxidative Stress NFkB_Pathway->Inflammation_Modulation Electrophysiology_Workflow Start Start Slice_Prep Acute Brain Slice Preparation Start->Slice_Prep Recovery Slice Recovery Slice_Prep->Recovery Recording_Chamber Transfer to Recording Chamber Recovery->Recording_Chamber Patch Obtain Whole-Cell Patch-Clamp Recording Recording_Chamber->Patch Baseline Record Baseline Activity Patch->Baseline Apply_CHPG Bath Apply (R,S)-CHPG Baseline->Apply_CHPG Record_Effect Record Drug Effect Apply_CHPG->Record_Effect Washout Washout Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery End End Record_Recovery->End Calcium_Imaging_Workflow Start Start Cell_Prep Prepare Cells or Slices Start->Cell_Prep Dye_Loading Load with Calcium Indicator Dye Cell_Prep->Dye_Loading Wash Wash and De-esterify Dye_Loading->Wash Imaging_Setup Place on Microscope and Set Up Imaging Parameters Wash->Imaging_Setup Baseline Record Baseline Fluorescence Imaging_Setup->Baseline Apply_CHPG Apply (R,S)-CHPG Baseline->Apply_CHPG Record_Response Record Calcium Response Apply_CHPG->Record_Response Analysis Data Analysis (ΔF/F₀) Record_Response->Analysis End End Analysis->End

References

A Comprehensive Technical Guide to the Role of CHPG Sodium Salt in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a synthetic compound widely utilized in neuroscience research as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a member of the Group I mGluRs, mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system (CNS). While initially characterized as highly selective for mGluR5, subsequent studies have indicated that CHPG can also activate mGluR1, another Group I mGluR, with similar potency. This guide provides an in-depth overview of the mechanism of action of CHPG, its multifaceted roles in CNS function and pathology, and detailed protocols for its experimental application.

Chemical Properties of CHPG Sodium Salt

PropertyValue
Full Chemical Name (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt
Molecular Formula C₈H₇ClNNaO₃
Molecular Weight 223.59 g/mol
CAS Number 1303993-73-8
Appearance White to off-white solid

Mechanism of Action: Signaling Pathways

CHPG exerts its effects by binding to the orthosteric site of mGluR5 (and potentially mGluR1). These receptors are coupled to the Gq/11 family of G-proteins. Activation initiates a canonical signaling cascade that leads to the modulation of various intracellular effectors and ion channels.

The Canonical Gq/11 Signaling Pathway

The primary signaling pathway activated by CHPG involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a multitude of target proteins, leading to diverse cellular responses.

CHPG_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq11 Gq/11 mGluR5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Releases Ca_cyto->PKC Activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets

Caption: Canonical Gq/11 signaling cascade activated by CHPG.

Additional Signaling Pathways

Beyond the canonical PLC pathway, CHPG-induced mGluR5 activation can engage other critical signaling cascades, including the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) and the Akt pathways. These pathways are pivotal in regulating gene expression, cell survival, and proliferation, and are implicated in the neuroprotective effects of CHPG.

CHPG_Additional_Signaling cluster_pathways Downstream Kinase Cascades cluster_outcomes Cellular Outcomes CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 PI3K PI3K mGluR5->PI3K Activates ERK_path Ras/Raf/MEK Pathway mGluR5->ERK_path Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival ERK ERK1/2 ERK_path->ERK Activates Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation & Differentiation ERK->Proliferation

Caption: Additional signaling pathways modulated by CHPG via mGluR5.

Roles of CHPG in the Central Nervous System

CHPG has been instrumental in elucidating the diverse functions of mGluR5 in the CNS, ranging from synaptic plasticity to neuroprotection and inflammation.

Modulation of Synaptic Plasticity

CHPG is known to modulate synaptic strength, a fundamental process for learning and memory. It potentiates N-methyl-D-aspartate (NMDA) receptor-mediated responses in the hippocampus, a key region for memory formation. Furthermore, activation of mGluR5 by agonists like CHPG can induce a form of synaptic plasticity known as long-term depression (LTD), which involves a persistent decrease in synaptic strength. This form of plasticity is crucial for refining neural circuits and may be involved in processes like memory extinction.

Neuroprotection

A significant body of research highlights the neuroprotective potential of CHPG. In preclinical models of traumatic brain injury (TBI) and focal cerebral ischemia, CHPG administration has been shown to reduce neuronal damage, decrease lesion volume, and attenuate the release of lactate dehydrogenase (LDH), a marker of cell death. These protective effects are often attributed to the activation of the pro-survival ERK and Akt signaling pathways. However, it is noteworthy that some studies have reported limited neuroprotective efficacy in different ischemic models, suggesting that the therapeutic window and context are critical.

Oligodendrocyte Differentiation and Myelination

Recent studies have uncovered a role for CHPG in promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This effect has been observed in human-derived cells and suggests a potential therapeutic avenue for demyelinating diseases like multiple sclerosis. The mechanism can be twofold: a direct action on mGluR5 expressed on OPCs, or an indirect effect mediated by astrocytes, where CHPG stimulates the release of brain-derived neurotrophic factor (BDNF).

Anti-inflammatory Effects

CHPG has demonstrated anti-inflammatory properties within the CNS by modulating microglial activity. Activation of mGluR5 on microglia can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNFα) in response to inflammatory stimuli. This suggests that mGluR5 signaling could be a target for mitigating neuroinflammation in various neurological disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving CHPG.

Table 1: Receptor Activation and Potency

ParameterReceptorCell Type/SystemValueReference(s)
EC₅₀ mGluR5aCHO cells~750 µM
EC₅₀ mGluR5bRat SCG neurons~60 µM
Activity mGluR1Rat SCG neuronsSimilar to mGluR5
Activity mGluR2, mGluR4Expressed cellsNo effect at 1 mM

Table 2: In Vitro and In Vivo Experimental Concentrations and Effects

ApplicationConcentrationModel SystemObserved EffectReference(s)
Neuroprotection 1 mMIn vitro TBI model (primary cortical neurons)Attenuated LDH release and neuronal apoptosis
Neuroprotection 250 nM (i.c.v.)In vivo rat TBI modelReduced lesion volume
Neuroprotection i.c.v.In vivo rat focal cerebral ischemiaReduced infarct volume by 44%
Oligodendrocyte Differentiation 30 µMHuman iPSC-derived OPCsIncreased proportion of mature oligodendrocytes
Anti-inflammation 0.5 mMBV2 microglial cellsProtected against SO₂-induced apoptosis
Food Intake 0.5-1.5 µmol (i.c.v.)In vivo rat modelDose-dependent stimulation of food intake

Table 3: Electrophysiological Effects of CHPG (Layer 5 Infralimbic Pyramidal Neurons)

ParameterConcentrationEffectReference(s)
Membrane Potential 500 µMDepolarization from -61 mV to -57 mV
Input Resistance 500 µMIncrease to 112% of baseline
Spike Number 500 µMIncrease to 186% of baseline

Key Experimental Protocols

Detailed and reproducible methodologies are paramount for studying the effects of CHPG. Below are representative protocols for common experimental paradigms.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical properties of individual neurons and their response to CHPG.

Protocol Outline:

  • Acute Brain Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved institutional protocols.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG cutting solution.

    • Cut 250-350 µm thick coronal or sagittal slices using a vibratome.

    • Transfer slices to a recovery chamber with NMDG solution at 32-34°C for ~15 minutes, then to a holding chamber with carbogenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage, continuously perfusing with carbogenated aCSF (~2-3 ml/min) at 30-32°C.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with internal solution.

    • Under visual guidance, approach a target neuron and form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Record baseline neuronal activity (e.g., membrane potential, firing rate in response to current injections).

    • Bath-apply CHPG at the desired concentration by switching the perfusion line.

    • Record the changes in neuronal properties for 5-15 minutes.

    • Perform a washout by switching the perfusion back to control aCSF to test for reversibility.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording Protocol SlicePrep 1. Acute Brain Slice Preparation WholeCell 3. Obtain Whole-Cell Configuration SlicePrep->WholeCell PipettePull 2. Pipette Pulling & Solution Preparation PipettePull->WholeCell Baseline 4. Record Baseline Activity WholeCell->Baseline CHPG_App 5. Bath Apply CHPG Baseline->CHPG_App RecordEffect 6. Record CHPG Effect CHPG_App->RecordEffect Washout 7. Washout with aCSF RecordEffect->Washout Analysis 8. Data Analysis Washout->Analysis

Caption: General experimental workflow for a patch-clamp electrophysiology experiment.

Intracellular Calcium Imaging

This method is used to visualize the CHPG-induced release of intracellular calcium, a direct consequence of mGluR5 activation.

Protocol Outline:

  • Cell Preparation:

    • Seed cultured neurons or glial cells onto glass-bottom dishes suitable for imaging.

    • Allow cells to adhere and reach the desired confluency.

  • Calcium Indicator Loading:

    • Prepare a loading solution containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in a physiological buffer.

    • Remove the culture medium, add the loading solution, and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with warm physiological buffer to remove extracellular dye.

    • Incubate for another 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging and Data Acquisition:

    • Place the dish on an inverted fluorescence microscope.

    • Acquire a baseline fluorescence reading (F₀) for several minutes to ensure a stable signal.

    • Add CHPG to the buffer at the desired final concentration.

    • Record the change in fluorescence intensity over time using time-lapse imaging.

    • Data is typically analyzed as the change in fluorescence (ΔF) relative to the baseline (F₀), or as a ratio (F/F₀).

Calcium_Imaging_Workflow cluster_prep Preparation cluster_img Imaging Protocol CellCulture 1. Culture Cells on Imaging Dish DyeLoading 2. Load Cells with Calcium Indicator CellCulture->DyeLoading Wash 3. Wash to Remove Extracellular Dye DyeLoading->Wash Baseline 4. Acquire Baseline Fluorescence (F₀) Wash->Baseline CHPG_App 5. Add CHPG Solution Baseline->CHPG_App Record 6. Record Fluorescence Time-Lapse (F) CHPG_App->Record Analysis 7. Data Analysis (e.g., ΔF/F₀) Record->Analysis

Caption: General workflow for an intracellular calcium imaging experiment.

Conclusion

This compound is an invaluable pharmacological tool for probing the function of mGluR5 in the central nervous system. Its ability to selectively activate this receptor has provided critical insights into its role in synaptic plasticity, neuroprotection, myelination, and neuroinflammation. The quantitative data and experimental protocols summarized in this guide offer a robust framework for researchers and drug development professionals to design and execute rigorous studies aimed at further understanding the complex biology of mGluR5 and its potential as a therapeutic target for a range of neurological disorders.

References

An In-depth Technical Guide to the Signaling Pathways Activated by CHPG Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a widely utilized pharmacological tool for the investigation of metabotropic glutamate receptor 5 (mGluR5). As a selective agonist, CHPG's activation of mGluR5 initiates a cascade of intracellular signaling events that are pivotal in various physiological and pathological processes, including synaptic plasticity, neuroprotection, and inflammation. This technical guide provides a comprehensive overview of the primary signaling pathways modulated by CHPG, with a focus on the canonical Gq/11-protein coupled pathway, the neuroprotective ERK/Akt pathway, and the anti-inflammatory NF-κB pathway in microglia. This document summarizes key quantitative data, details common experimental methodologies, and presents visual diagrams of the signaling cascades to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction to CHPG Sodium Salt

CHPG is an orthosteric agonist of Group I metabotropic glutamate receptors, demonstrating a degree of selectivity for mGluR5 over mGluR1.[1] Its water solubility and well-characterized pharmacological profile make it an invaluable tool for elucidating the roles of mGluR5 in the central nervous system. Activation of mGluR5 by CHPG has been shown to be involved in a multitude of cellular responses, ranging from modulation of neuronal excitability to neuroprotection and regulation of inflammatory processes.[2][3][4]

Core Signaling Pathways Activated by CHPG

The Canonical Gq/11-PLC-IP3-Ca2+-PKC Pathway

The primary signaling mechanism initiated by CHPG-induced mGluR5 activation is through the coupling to Gq/11 proteins.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream targets, influencing a wide array of cellular functions.

Gq_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Gq11 Gαq/11 mGluR5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates ERK_Akt_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 PI3K PI3K mGluR5->PI3K activates Ras Ras mGluR5->Ras activates Akt Akt (PKB) PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates Survival Cell Survival Neuroprotection pAkt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK pERK->Survival NFkB_Pathway CHPG This compound mGluR5 mGluR5 (on Microglia) CHPG->mGluR5 TSG6 TSG-6 Expression mGluR5->TSG6 upregulates IKK IKK TSG6->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation promotes WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., with CHPG) Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL substrate & imaging) Secondary_Ab->Detection Stripping 10. Stripping & Re-probing (for total ERK/Akt) Detection->Stripping Densitometry 11. Densitometry Analysis Stripping->Densitometry

References

Neuroprotective Effects of (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) Sodium Salt: A Technical Guide for Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(R,S)-2-chloro-5-hydroxyphenylglycine (CHPG), a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), has emerged as a compound of significant interest in the field of neuroprotection. This technical guide synthesizes the current research on the neuroprotective effects of CHPG in various preclinical models of neurological injury. We provide a comprehensive overview of its efficacy, detailing the quantitative outcomes from key in vitro and in vivo studies. Furthermore, this document outlines the detailed experimental protocols utilized in this research and illustrates the core signaling pathways implicated in CHPG-mediated neuroprotection through Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for acute brain injuries and neurodegenerative diseases.

Introduction to CHPG and mGluR5

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system (CNS). They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction mechanisms.[1] Group I consists of mGluR1 and mGluR5, which are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[1][2]

CHPG is a selective agonist for mGluR5.[3] Its role in neuroprotection has been a subject of investigation, with studies demonstrating its potential to mitigate neuronal damage in models of traumatic brain injury (TBI) and cerebral ischemia.[4] The activation of mGluR5 by CHPG triggers intracellular signaling pathways that are crucial for cell survival and apoptosis modulation, making it a promising candidate for therapeutic intervention in CNS injuries.

Neuroprotective Efficacy of CHPG: Quantitative Data

The neuroprotective effects of CHPG have been quantified in several preclinical models. The data consistently demonstrates a reduction in cell death and tissue damage following injury.

In Vitro Models

In vitro studies provide a controlled environment to assess the direct neuroprotective effects of CHPG on neuronal cells subjected to traumatic injury.

Table 1: Quantitative Neuroprotective Effects of CHPG in In Vitro Traumatic Brain Injury (TBI) Model

Parameter MeasuredInjury ModelCHPG ConcentrationOutcomeReference
Lactate Dehydrogenase (LDH) ReleaseMechanical Injury in Primary Cortical Neurons1 mMSignificantly attenuated LDH release compared to the TBI group.
Neuronal ApoptosisMechanical Injury in Primary Cortical Neurons1 mMReduced apoptotic rate from 28.9±1.1% (TBI group) to 11.4±1.0%.
Cell ViabilitySO₂ Derivative-Induced Injury in BV2 Microglial Cells10-500 µMSignificantly increased cell viability.
In Vivo Models

In vivo studies in animal models of TBI and stroke corroborate the neuroprotective findings from cell-based assays, demonstrating functional and histological improvements.

Table 2: Quantitative Neuroprotective Effects of CHPG in In Vivo Models

Parameter MeasuredModelCHPG Dosage & AdministrationOutcomeReference
Lesion VolumeTraumatic Brain Injury (TBI) in Rats250 nM (intracerebroventricular)Significantly reduced lesion volume.
Infarct VolumeMiddle Cerebral Artery Occlusion (MCAo) in Ratsi.c.v. administration 15 min post-ischemiaReduced 24-hour infarct volume by 44%.
Cerebral Lesion VolumeTraumatic Brain Injury (TBI) in Rats250 nM injection for 7 daysSignificantly reduced cerebral lesion volume.
Myelin ProteinsCuprizone-Induced Demyelination in Mice40 mg/kg (intraperitoneal)Increased myelin proteins in the lesioned corpus callosum.

Mechanisms of Action: Signaling Pathways

The neuroprotective effects of CHPG are primarily mediated through the activation of the ERK and Akt signaling pathways, which are critical regulators of cell survival and proliferation.

The CHPG-mGluR5 Signaling Cascade

Upon binding to mGluR5, CHPG initiates a signaling cascade that promotes cell survival. Activation of mGluR5 leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Akt (also known as Protein Kinase B). These kinases, in turn, modulate the activity of various downstream targets to inhibit apoptosis and promote cell survival.

CHPG_Signaling_Pathway CHPG-Mediated Neuroprotective Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds & Activates PI3K PI3-K mGluR5->PI3K Activates ERK ERK mGluR5->ERK Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis ERK->Apoptosis Inhibits Survival Cell Survival ERK->Survival Promotes Akt->Apoptosis Inhibits Akt->Survival Promotes

Caption: CHPG activates mGluR5, leading to ERK and Akt pathway activation, which promotes cell survival.

Experimental Validation of the Pathway

The involvement of the ERK and Akt pathways has been confirmed using specific inhibitors. Treatment with the ERK inhibitor PD98059 or the Akt inhibitor LY294002 partially reversed the neuroprotective effects of CHPG, confirming that these pathways are key mediators of its action.

Inhibition_Pathway Inhibitor Effects on CHPG Neuroprotection CHPG CHPG mGluR5 mGluR5 Activation CHPG->mGluR5 ERK ERK Activation mGluR5->ERK Akt Akt Activation mGluR5->Akt Neuroprotection Neuroprotection ERK->Neuroprotection Akt->Neuroprotection PD98059 PD98059 (ERK Inhibitor) PD98059->ERK Inhibits LY294002 LY294002 (Akt Inhibitor) LY294002->Akt Inhibits

Caption: Specific inhibitors block the ERK and Akt pathways, reversing CHPG's neuroprotective effects.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research. For full details, consulting the original publications is recommended.

In Vitro Model: Traumatic Brain Injury
  • Cell Culture: Primary cortical neurons are harvested from embryonic day 18 Sprague-Dawley rats. The cortices are dissected, dissociated, and plated onto poly-L-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.

  • Injury Induction: A scratch injury model is commonly used. A sterile pipette tip is drawn across the confluent monolayer of neurons to create a mechanical injury, simulating traumatic damage.

  • CHPG Treatment: CHPG is dissolved in culture medium to a final concentration of 1 mM and added to the cells 30 minutes prior to the induction of injury.

  • Assessment of Neuroprotection:

    • LDH Assay: Lactate dehydrogenase release into the culture medium is measured 24 hours post-injury as an indicator of cell death and membrane damage. The amount of LDH is quantified using a commercially available colorimetric assay kit.

    • Apoptosis Staining: Neuronal apoptosis is assessed using Hoechst 33342 staining. The percentage of apoptotic cells (characterized by condensed, fragmented nuclei) is determined by fluorescence microscopy.

In Vivo Model: Traumatic Brain Injury
  • Animal Model: Adult male Sprague-Dawley rats are used. A lateral fluid percussion injury model is often employed to induce a controlled and reproducible TBI.

  • Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the parietal cortex. A fluid percussion device is used to deliver a brief fluid pulse onto the dura, causing a traumatic brain injury.

  • CHPG Administration: CHPG is administered via intracerebroventricular (i.c.v.) injection. A guide cannula is implanted into the right lateral ventricle prior to TBI. 250 nM CHPG is injected 30 minutes before the induction of TBI.

  • Assessment of Neuroprotection:

    • Lesion Volume Measurement: Seven days post-injury, animals are euthanized, and brains are sectioned. The sections are stained (e.g., with cresyl violet), and the lesion volume is quantified using image analysis software.

    • TUNEL Staining: To assess apoptosis in the brain tissue, terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections from the injury penumbra. The number of TUNEL-positive cells is counted.

In Vivo Model: Focal Cerebral Ischemia
  • Animal Model: Adult male rats are used. The temporary middle cerebral artery occlusion (MCAo) model is a common method to simulate focal stroke.

  • Surgical Procedure: An intraluminal filament is inserted via the external carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion.

  • CHPG Administration: CHPG is administered intracerebroventricularly (i.c.v.) beginning 15 minutes after the induction of ischemia.

  • Assessment of Neuroprotection:

    • Infarct Size Measurement: At 24 or 72 hours of reperfusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The infarct volume is then calculated.

    • Neurological Function: Neurological deficits are scored at various time points (e.g., 2, 24, 48, 72 hours) to assess functional recovery.

Experimental_Workflow General In Vivo Experimental Workflow start Animal Model Selection (e.g., Sprague-Dawley Rat) surgery Surgical Preparation (Anesthesia, Craniotomy/Cannulation) start->surgery pretreatment Pre-treatment (CHPG or Vehicle Administration) surgery->pretreatment injury Induction of Injury (TBI or MCAo) pretreatment->injury post_op Post-operative Care & Monitoring injury->post_op assessment Assessment of Outcome post_op->assessment histology Histological Analysis (Lesion Volume, TUNEL) assessment->histology functional Functional Analysis (Neurological Scoring) assessment->functional

Caption: A typical workflow for in vivo neuroprotection studies involving CHPG.

Conclusion and Future Directions

The selective mGluR5 agonist CHPG demonstrates significant neuroprotective properties in preclinical models of traumatic brain injury and focal cerebral ischemia. Its mechanism of action, involving the activation of the pro-survival ERK and Akt signaling pathways, provides a strong rationale for its therapeutic potential. The data summarized in this guide highlights the consistent efficacy of CHPG in reducing neuronal death and tissue damage.

However, it is noteworthy that some studies have reported conflicting results, indicating that the neuroprotective value of CHPG might be restricted under certain ischemic conditions or at later time points post-injury. Future research should focus on optimizing dosing regimens, administration routes, and the therapeutic window for CHPG. Additionally, exploring its efficacy in combination with other neuroprotective agents could lead to more robust therapeutic strategies for acute neurological injuries. The potential of CHPG to enhance myelination also opens up new avenues for its application in demyelinating diseases.

References

Investigating Traumatic Brain Injury with CHPG Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of CHPG in TBI

CHPG exerts its neuroprotective effects primarily through the activation of mGluR5. This activation initiates downstream signaling cascades that are crucial for cell survival and attenuation of injury-induced pathology. The primary mechanisms include:

  • Activation of Pro-Survival Signaling Pathways: CHPG treatment has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, two key kinases in pro-survival pathways. The activation of the ERK and Akt pathways helps to inhibit apoptosis and promote neuronal survival following traumatic injury.

  • Anti-apoptotic Effects: By activating these pro-survival pathways, CHPG effectively inhibits caspase-dependent apoptosis, a major contributor to neuronal loss after TBI.

  • Attenuation of Microglial Activation and Neuroinflammation: CHPG has been observed to strongly attenuate the activation of microglia, the resident immune cells of the brain. This effect is partly mediated by the inhibition of NADPH oxidase, an enzyme complex responsible for producing reactive oxygen species. Delayed administration of CHPG can decrease the number of activated microglia in the injured cortex.

  • Modulation of Endoplasmic Reticulum Stress (ERS): Recent studies suggest that CHPG may also protect against brain injury by inhibiting the ERS pathway, which can be triggered by trauma and lead to apoptosis.

Key Signaling Pathways

The neuroprotective effects of CHPG in the context of TBI are mediated by a series of interconnected signaling pathways.

CHPG_Signaling_Pathway CHPG-Mediated Neuroprotective Signaling in TBI cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CHPG CHPG Sodium Salt mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gq protein mGluR5->Gq activates NADPH_Oxidase NADPH Oxidase mGluR5->NADPH_Oxidase inhibits Microglial_Activation Microglial Activation mGluR5->Microglial_Activation attenuates PLC Phospholipase C (PLC) Gq->PLC ERK p-ERK PLC->ERK Akt p-Akt PLC->Akt Neuroprotection Neuroprotection & Cell Survival ERK->Neuroprotection promotes Apoptosis Caspase-dependent Apoptosis Akt->Apoptosis inhibits Akt->Neuroprotection promotes Microglial_Activation->NADPH_Oxidase activates TBI Traumatic Brain Injury TBI->Apoptosis induces TBI->Microglial_Activation induces

CHPG-Mediated Neuroprotective Signaling in TBI

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for investigating the effects of CHPG in TBI models.

In Vitro TBI Model
  • Cell Culture: Primary cortical neurons are cultured for use in the in vitro TBI model.

  • Injury Induction: A scratch injury model is commonly used to simulate traumatic neuronal injury.

  • CHPG Treatment: CHPG is dissolved in the culture medium and added to the cells 30 minutes prior to the induction of traumatic injury. A typical concentration used is 1 mM.

  • Outcome Measures:

    • Lactate Dehydrogenase (LDH) Assay: LDH release into the culture medium is measured 24 hours post-injury as an indicator of cell death.

    • Apoptosis Assays: Hoechst 33342 staining is used to observe nuclear condensation and fragmentation, characteristic features of apoptosis. The apoptotic rate is calculated as the percentage of apoptotic neurons out of the total number of neurons.

In Vivo TBI Model
  • Animal Model: Adult male Sprague-Dawley rats are commonly used for in vivo TBI studies. All experimental procedures should be in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Injury Induction: A weight-drop method is often employed to establish a controlled cortical impact (CCI) model of TBI.

  • CHPG Administration: CHPG is dissolved in saline and injected into the right lateral ventricle of the rats 30 minutes before TBI induction. A typical dose is 250 nM in a volume of 5 μl.

  • Outcome Measures:

    • TUNEL Staining: To detect and quantify apoptotic cells in the cortex 24 hours after TBI.

    • Lesion Volume Measurement: Cresyl violet staining is used to measure the lesion volume 7 days after TBI.

    • Behavioral Testing: A battery of tests can be used to assess sensorimotor and cognitive deficits, such as the bilateral tactile adhesive removal test and the Morris water maze.

Experimental_Workflow_TBI General Experimental Workflow for CHPG in TBI Models cluster_invitro In Vitro Model cluster_invivo In Vivo Model Culture Primary Cortical Neuron Culture Pretreatment_vitro CHPG (1 mM) 30 min prior to injury Culture->Pretreatment_vitro Injury_vitro Traumatic Injury (e.g., Scratch Assay) Pretreatment_vitro->Injury_vitro Analysis_vitro Outcome Analysis (24h) - LDH Assay - Apoptosis Staining Injury_vitro->Analysis_vitro Animal_Model Rodent Model (e.g., Sprague-Dawley Rat) Pretreatment_vivo CHPG (250 nM, i.c.v.) 30 min prior to injury Animal_Model->Pretreatment_vivo Injury_vivo TBI Induction (e.g., CCI) Pretreatment_vivo->Injury_vivo Analysis_vivo Outcome Analysis - TUNEL Staining (24h) - Lesion Volume (7d) - Behavioral Tests Injury_vivo->Analysis_vivo

General Experimental Workflow for CHPG in TBI Models

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of CHPG in TBI models.

In Vitro OutcomesControlTBITBI + CHPG (1 mM)% Change (TBI vs TBI+CHPG)
LDH Release (relative units) ~1.0~2.5~1.5~40% decrease
Neuronal Apoptosis Rate (%) ~5%~40%~15%~62.5% decrease
Data are approximate values based on graphical representations in cited literature.
In Vivo OutcomesVehicleTBITBI + CHPG (250 nM)% Change (TBI vs TBI+CHPG)
TUNEL-positive cells (per field) ~10~100~40~60% decrease
Lesion Volume (mm³) N/A~35~15~57% decrease
Data are approximate values based on graphical representations in cited literature.

Conclusion

The selective mGluR5 agonist, this compound, demonstrates significant neuroprotective potential in preclinical models of traumatic brain injury. Its ability to activate pro-survival signaling pathways, inhibit apoptosis, and attenuate neuroinflammation highlights its therapeutic promise. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of CHPG and other mGluR5 modulators in the treatment of TBI. Future research should continue to explore optimal dosing, treatment windows, and the long-term functional outcomes associated with CHPG therapy.

References

The Role of CHPG Sodium Salt in Myelination and Demyelination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of (S)-2-Chloro-5-hydroxyphenylglycine sodium salt (CHPG), a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), in the complex processes of myelination and demyelination. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: CHPG and its Role in Myelin Dynamics

CHPG has emerged as a significant research tool and potential therapeutic agent in the context of demyelinating diseases such as multiple sclerosis. Its primary mechanism of action revolves around the activation of mGluR5, a G-protein coupled receptor involved in modulating synaptic plasticity and neuronal excitability.[1] Research has demonstrated that the cellular and molecular response to CHPG in the context of myelination is highly dependent on the model system and species being studied.

In murine models of demyelination , particularly the cuprizone model, CHPG has been shown to promote remyelination.[2][3][4] The prevailing mechanism involves CHPG binding to mGluR5 expressed on astrocytes. This activation triggers the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, acts on its receptor, TrkB, on oligodendrocyte lineage cells, promoting their differentiation into mature, myelin-producing oligodendrocytes and subsequently enhancing myelin protein production and the restoration of myelin sheaths.[2] This beneficial effect of CHPG is notably observed in the presence of a demyelinating lesion.

In human cell culture models , utilizing induced pluripotent stem cell (iPSC)-derived oligodendrocytes, the mechanism appears to be distinct. In this context, mGluR5 is expressed directly on oligodendrocyte precursor cells (OPCs) and immature oligodendrocytes, but not on astrocytes. CHPG treatment directly stimulates these OPCs, leading to an increased proportion of mature, myelin basic protein (MBP)-positive oligodendrocytes. Interestingly, analysis of post-mortem tissue from multiple sclerosis patients reveals an upregulation of mGluR5 in astrocytes within demyelinated areas, suggesting that the mechanism of action in human disease may be more complex and could involve both direct effects on OPCs and indirect effects via astrocytes, similar to what is observed in mouse models.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of CHPG on myelination and demyelination.

Table 1: In Vivo Studies (Cuprizone Mouse Model)

ParameterValueSpecies/ModelOutcomeReference
CHPG Dosage 40 mg/kgC57BL/6 MiceIncreased myelin proteins and enhanced myelination.
Administration Route Intraperitoneal (IP) injectionsC57BL/6 MiceReversal of behavioral deficits.
Treatment Duration Every other day for 2 weeksC57BL/6 MiceElevated BDNF and myelin proteins, enhanced myelination, and reversal of behavioral deficits.
Cuprizone Diet 0.2% w/w in chowC57BL/6 MiceInduces demyelination, typically over 5-6 weeks for acute models and 12+ weeks for chronic models.

Table 2: In Vitro Studies (Human Cell Culture)

ParameterValueCell TypeOutcomeReference
CHPG Concentration 30 µMHuman iPSC-derived oligodendrocytesIncreased proportion of MBP+ mature oligodendrocytes.
Treatment Duration 3-5 daysHuman iPSC-derived and fetal oligodendrocytesEnhanced differentiation of OPCs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CHPG's role in myelination.

Cuprizone-Induced Demyelination and CHPG Treatment in Mice

This protocol describes the induction of demyelination using cuprizone and subsequent treatment with CHPG to assess its effects on remyelination.

  • Animal Model: 8-week-old male C57BL/6 mice are typically used, as female mice can show more resistance to cuprizone-induced demyelination.

  • Demyelination Induction:

    • Administer a diet containing 0.2% (w/w) cuprizone mixed into standard chow.

    • For acute demyelination studies, maintain the cuprizone diet for 5-6 weeks.

    • For chronic demyelination studies, extend the diet to 12 weeks or longer.

  • CHPG Treatment:

    • Prepare a solution of CHPG sodium salt in sterile 0.9% saline.

    • Beginning at a designated time point during or after cuprizone treatment, administer CHPG via intraperitoneal (IP) injection at a dose of 40 mg/kg.

    • A typical treatment regimen is every other day for 2 weeks to assess effects on remyelination.

    • A control group should receive vehicle (0.9% saline) injections.

  • Tissue Collection and Processing:

    • At the end of the treatment period, perfuse the mice with 4% paraformaldehyde (PFA) for histological analysis or collect fresh brain tissue for biochemical analysis.

    • For histology, post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection before sectioning.

  • Analysis of Myelination:

    • Immunohistochemistry (IHC): Stain brain sections for Myelin Basic Protein (MBP) to visualize and quantify the extent of myelination.

    • Western Blot: Homogenize brain tissue (e.g., corpus callosum) to extract proteins and perform Western blot analysis to quantify the levels of myelin proteins such as MBP and Proteolipid Protein (PLP).

    • Behavioral Tests: Assess motor coordination and grip strength using tests like the balance beam and wire hang test to determine functional recovery.

In Vitro Myelination Assay with Human iPSC-derived Oligodendrocytes

This protocol outlines the differentiation of human iPSCs into oligodendrocytes and their use in an in vitro myelination assay to test the effects of CHPG.

  • Differentiation of iPSCs to Oligodendrocyte Precursor Cells (OPCs):

    • Culture human iPSCs on a suitable matrix (e.g., Matrigel) in a pluripotent stem cell medium.

    • Induce neural differentiation using a dual SMAD inhibition protocol.

    • Pattern the neural progenitors towards an oligodendrocyte fate using specific growth factors such as FGF2, EGF, and PDGF-AA.

    • Culture for approximately 50-75 days to generate O4-positive OPCs.

  • CHPG Treatment:

    • Plate the purified OPCs in a suitable culture vessel.

    • Treat the cells with 30 µM CHPG dissolved in the culture medium for 3-5 days.

    • Include a vehicle-treated control group.

  • Analysis of Oligodendrocyte Differentiation and Myelination:

    • Immunocytochemistry: Fix the cells and stain for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP), and OPC markers like O4 and PDGFRα.

    • Quantification: Count the percentage of MBP-positive cells relative to the total number of O4-positive cells to determine the effect of CHPG on oligodendrocyte maturation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

CHPG_Signaling_Mouse cluster_Astrocyte Astrocyte cluster_Oligodendrocyte Oligodendrocyte Lineage Cell CHPG CHPG mGluR5_Astro mGluR5 CHPG->mGluR5_Astro binds to BDNF_Release BDNF Release mGluR5_Astro->BDNF_Release activates BDNF BDNF BDNF_Release->BDNF acts on TrkB TrkB Receptor BDNF->TrkB binds to Differentiation Oligodendrocyte Differentiation TrkB->Differentiation promotes Myelination Myelination Differentiation->Myelination leads to

Caption: CHPG signaling pathway in the mouse cuprizone model.

CHPG_Signaling_Human cluster_OPC Human OPC / Immature Oligodendrocyte CHPG CHPG mGluR5_OPC mGluR5 CHPG->mGluR5_OPC binds to Differentiation Oligodendrocyte Differentiation mGluR5_OPC->Differentiation directly promotes Myelination Myelination Differentiation->Myelination leads to

Caption: Direct CHPG signaling in human oligodendrocyte precursor cells.

Experimental Workflows

Cuprizone_Workflow start Start: 8-week-old C57BL/6 Mice cuprizone Administer 0.2% Cuprizone Diet (5-12 weeks) start->cuprizone treatment CHPG (40 mg/kg IP) or Vehicle Treatment (e.g., every other day for 2 weeks) cuprizone->treatment tissue_collection Tissue Collection (Perfusion or Fresh Tissue) treatment->tissue_collection analysis Analysis tissue_collection->analysis ihc IHC for MBP analysis->ihc wb Western Blot for Myelin Proteins analysis->wb behavior Behavioral Testing analysis->behavior iPSC_Workflow start Start: Human iPSCs differentiation Differentiate to O4+ OPCs (~50-75 days) start->differentiation treatment CHPG (30 µM) or Vehicle Treatment (3-5 days) differentiation->treatment icc Immunocytochemistry treatment->icc quantification Quantify % MBP+ of O4+ cells icc->quantification

References

CHPG Sodium Salt: A Selective mGluR5 Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt (CHPG Sodium Salt), a widely used selective agonist for the metabotropic glutamate receptor 5 (mGluR5). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a valuable resource for professionals in neuroscience research and drug development.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. CHPG has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of mGluR5. This guide will delve into the technical details of its function, experimental application, and the signaling cascades it initiates.

Quantitative Data Presentation

The following tables summarize the quantitative data for CHPG, providing insights into its potency and selectivity. It is important to note that values can vary depending on the experimental system and conditions.

Table 1: Potency (EC50) of CHPG at mGluR5

Experimental SystemmGluR5 Splice VariantReported EC50 (µM)Reference
Rat Superior Cervical Ganglion (SCG) NeuronsmGluR5b~60[1][2]
Chinese Hamster Ovary (CHO) CellsmGluR5a750[3]

Table 2: Selectivity of CHPG for mGluR5 over other mGluRs

ReceptorActivityConcentration TestedReference
mGluR1aInactiveNot specified
mGluR1aActive (similar potency to mGluR5)Not specified[1]
mGluR1bActive (similar potency to mGluR5)Not specified
mGluR2Inactive1 mM
mGluR4Inactive1 mM

Note: There is conflicting evidence regarding the selectivity of CHPG for mGluR5 over mGluR1, with some studies suggesting similar potency at both receptors. This highlights the context-dependent nature of its activity.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CHPG.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for assessing the effect of CHPG on cell viability.

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., primary cortical neurons, BV2 microglial cells) in the appropriate growth medium.

  • Seed the cells into a 96-well plate at a density of 4,000 to 80,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile saline).

  • On the day of the experiment, prepare serial dilutions of CHPG in the cell culture medium to achieve the desired final concentrations (e.g., 10-500 µM).

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of CHPG. Include a vehicle-only control.

  • For neuroprotection studies, CHPG can be added 30 minutes before inducing injury (e.g., with SO₂ derivatives or mechanical trauma).

3. Incubation:

  • Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

4. MTT Reagent Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

5. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking or pipetting.

  • Read the absorbance at 490 nm or 570 nm using a microplate reader.

Western Blot Analysis of ERK Phosphorylation

This protocol outlines the steps to measure the activation of the ERK signaling pathway in response to CHPG.

1. Cell Lysis:

  • Treat cells with CHPG as described in the cell viability protocol.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a suitable method, such as the Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Quantify the band intensities using densitometry software.

In Vivo Administration in Rodents

This protocol provides a general guideline for the administration of CHPG to rodents for in vivo studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Animal Models:

  • Use appropriate rodent models (e.g., rats or mice) relevant to the research question.

2. Drug Preparation:

  • Dissolve this compound in sterile 0.9% saline.

3. Administration Route and Dosage:

  • Intracerebroventricular (ICV) Injection: For direct central nervous system administration, CHPG can be injected into the lateral ventricle. A typical dose for rats is 250 nM in a volume of 5 µL.

  • Intraperitoneal (IP) Injection: For systemic administration, CHPG can be injected intraperitoneally. Doses can range from 0.5 to 1.5 µmol for rats.

4. Experimental Procedure:

  • For neuroprotection studies, CHPG can be administered 30 minutes prior to inducing an injury, such as traumatic brain injury (TBI).

  • For behavioral studies, such as assessing food intake, CHPG is administered and the animals are monitored for the desired outcome over a specific time course (e.g., 2 hours).

5. Post-Administration Analysis:

  • Following the experimental period, tissues can be collected for further analysis, such as histology, immunohistochemistry, or Western blotting.

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Activation of mGluR5 by CHPG initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, CHPG has been shown to activate the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways, which are critical for cell survival and neuroprotection.

mGluR5_Signaling_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK_Akt ERK / Akt Pathways PKC->ERK_Akt Activates Neuroprotection Neuroprotection & Cell Survival ERK_Akt->Neuroprotection

Caption: mGluR5 signaling cascade initiated by CHPG.

General Experimental Workflow for an mGluR5 Agonist

The following diagram illustrates a typical workflow for characterizing the effects of a selective mGluR5 agonist like CHPG in a preclinical setting.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., Neurons, Glia) agonist_treatment CHPG Treatment (Dose-Response) cell_culture->agonist_treatment viability_assay Cell Viability Assay (e.g., MTT) agonist_treatment->viability_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK) agonist_treatment->signaling_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis signaling_assay->data_analysis animal_model Rodent Model Selection (e.g., TBI model) drug_admin CHPG Administration (e.g., ICV, IP) animal_model->drug_admin behavioral_analysis Behavioral Assessment (e.g., Neurological Score) drug_admin->behavioral_analysis histology Post-mortem Analysis (e.g., Histology, IHC) behavioral_analysis->histology histology->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Experimental workflow for mGluR5 agonist studies.

Conclusion

This compound remains an invaluable tool for investigating the multifaceted roles of mGluR5 in the central nervous system. This guide has provided a consolidated resource of its quantitative properties, detailed experimental protocols for its application, and a clear visualization of the downstream signaling pathways it modulates. For researchers and drug development professionals, a thorough understanding of these technical aspects is paramount for designing robust experiments and accurately interpreting their outcomes in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

Methodological & Application

Standard experimental protocol for using CHPG Sodium salt.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in a variety of physiological and pathological processes in the central nervous system.[1][2] While primarily targeting mGluR5, some studies suggest it can also activate mGluR1 at similar potencies. These application notes provide a comprehensive guide for the experimental use of CHPG sodium salt, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Properties

CHPG is an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate. Its water-soluble sodium salt form is convenient for in vitro and in vivo experimental setups.

Quantitative Data

The potency and efficacy of CHPG can vary depending on the experimental system and assay. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Efficacy and Potency of CHPG

ParameterCell Type/Assay SystemValueReference
EC50 (Calcium Current Inhibition)SCG neurons expressing mGluR5b~60 µM
EC50 (Calcium Current Inhibition)SCG neurons expressing mGluR1a~80 µM
EC50 (Calcium Current Inhibition)SCG neurons expressing mGluR1b~39 µM
Neuroprotection (LDH release reduction)Primary cortical neurons (in vitro TBI model)1 mM
Neuroprotection (Apoptosis reduction)BV2 microglial cells0.5 mM (30 min)
Cell Viability (Increase)BV2 microglial cells10-500 µM (24 hours)
Oligodendrocyte Differentiation Human iPSC-derived cultures30 µM

Table 2: In Vivo Dosage and Administration of CHPG

ApplicationAnimal ModelDosageAdministration RouteObserved EffectReference
Neuroprotection Rat (Traumatic Brain Injury)250 nMIntracerebroventricular injectionReduced cerebral lesion volume
Appetite Stimulation Rat0.5-1.5 µmolIntracerebroventricular injectionDose-dependent increase in food intake
Myelination Enhancement Mouse (Cuprizone model)40 mg/kgIntraperitoneal injectionIncreased BDNF and myelin proteins
Modulation of Dopamine D2 Receptors Rat (6-OHDA lesioned)1-6 µgIntracerebroventricular injectionInhibited quinpirole-induced turning

Signaling Pathways

Activation of mGluR5 by CHPG initiates several downstream signaling cascades, primarily through Gq/11 proteins. Key pathways implicated in the effects of CHPG include the Extracellular signal-Regulated Kinase (ERK) and Akt pathways, as well as the nuclear factor-kappa B (NF-κB) pathway.

CHPG_Signaling_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Gq11 Gq/11 mGluR5->Gq11 Akt_pathway Akt Pathway mGluR5->Akt_pathway PI3K-dependent NFkB_pathway NF-κB Pathway mGluR5->NFkB_pathway PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Synaptic_Plasticity Synaptic Plasticity Ca_release->Synaptic_Plasticity ERK_pathway ERK Pathway PKC->ERK_pathway Neuroprotection Neuroprotection ERK_pathway->Neuroprotection ERK_pathway->Synaptic_Plasticity Akt_pathway->Neuroprotection Gene_Expression Gene Expression NFkB_pathway->Gene_Expression

Caption: Signaling pathways activated by CHPG via mGluR5.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Neuroprotection Assay in BV2 Microglial Cells

This protocol is designed to assess the protective effects of CHPG against oxidative stress-induced apoptosis in a microglial cell line.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Hydrogen Peroxide (H₂O₂) or other apoptosis-inducing agent

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed BV2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • CHPG Pre-treatment: Treat cells with varying concentrations of CHPG (e.g., 10-500 µM) for a specified pre-incubation time (e.g., 30 minutes).

  • Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 0.5 mM H₂O₂) to the wells and incubate for the desired duration (e.g., 24 hours).

  • Assessment of Cell Viability and Apoptosis:

    • LDH Assay: Measure LDH release in the culture supernatant according to the manufacturer's instructions to assess cytotoxicity.

    • Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry or fluorescence microscopy to quantify apoptotic and necrotic cells.

In_Vitro_Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed BV2 Cells (1x10⁴ cells/well) culture_24h Culture for 24h seed_cells->culture_24h pre_treat Pre-treat with CHPG (e.g., 0.5 mM, 30 min) culture_24h->pre_treat induce_apoptosis Induce Apoptosis (e.g., H₂O₂, 24h) pre_treat->induce_apoptosis ldh_assay LDH Cytotoxicity Assay induce_apoptosis->ldh_assay apoptosis_assay Annexin V/PI Staining induce_apoptosis->apoptosis_assay data_analysis Data Analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Traumatic Brain Injury (TBI) Model

This protocol outlines the use of CHPG in a rat model of TBI to evaluate its neuroprotective effects.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Controlled cortical impact (CCI) device

  • This compound dissolved in sterile saline

  • Hamilton syringe

  • Tissue processing reagents for histology (e.g., paraformaldehyde, sucrose)

  • TUNEL assay kit for apoptosis detection

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy over the desired brain region (e.g., parietal cortex).

  • CHPG Administration: 30 minutes prior to injury, inject CHPG (e.g., 250 nM in a volume of 5 µL) into the lateral ventricle using a Hamilton syringe.

  • Induction of TBI: Induce a moderate TBI using a CCI device with controlled parameters (e.g., 4 mm impactor tip, 4 m/s velocity, 2.5 mm deformation depth).

  • Post-operative Care: Suture the scalp and provide post-operative care, including analgesics.

  • Tissue Collection and Analysis: At a specified time point (e.g., 7 days post-injury), perfuse the animals with saline followed by 4% paraformaldehyde.

  • Histological Analysis: Cryosection the brain tissue and perform staining to assess lesion volume (e.g., Cresyl Violet) and apoptosis (TUNEL staining).

Analysis of ERK and Akt Pathway Activation by Western Blot

This protocol describes how to measure the phosphorylation of ERK and Akt, key downstream effectors of mGluR5 signaling, in response to CHPG treatment.

Materials:

  • Cultured cells (e.g., primary cortical neurons or BV2 cells)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with CHPG (e.g., 1 mM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis cell_treatment Cell Treatment with CHPG cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, t-ERK, p-Akt, t-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Band Quantification detection->quantification normalization Normalization (p-Protein / t-Protein) quantification->normalization

References

Application Notes and Protocols for CHPG Sodium Salt in In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor widely expressed in the central nervous system.[1][2][3] Its ability to specifically activate mGluR5 makes it a valuable tool for in vitro studies aimed at elucidating the receptor's role in various physiological and pathological processes. CHPG has been utilized in a range of cellular assays to investigate neuronal plasticity, neuroprotection, and the modulation of inflammatory responses.[1][4] Notably, some studies suggest that CHPG may also exhibit agonist activity at mGluR1, another group I metabotropic glutamate receptor, which should be a consideration in experimental design.

Mechanism of Action

CHPG sodium salt selectively binds to and activates mGluR5. As a Group I mGluR, mGluR5 is typically coupled to a Gq/G11 G-protein. Upon activation by CHPG, the G-protein initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). The elevation in intracellular calcium and the presence of DAG collectively activate protein kinase C (PKC).

Downstream of these initial events, mGluR5 activation by CHPG has been shown to modulate several key signaling pathways, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways, both of which are critically involved in cell survival and proliferation.

CHPG_Signaling_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates ERK_pathway ERK Pathway PKC->ERK_pathway Akt_pathway Akt Pathway PKC->Akt_pathway Cellular_Response Cellular Responses (Neuroprotection, Proliferation, etc.) ERK_pathway->Cellular_Response Akt_pathway->Cellular_Response

Caption: CHPG-activated mGluR5 signaling cascade.

Applications in In Vitro Cellular Assays

This compound is a versatile tool for a variety of in vitro applications, primarily in neuroscience and pharmacology research.

  • Neuroprotection Studies: CHPG has been shown to protect neurons from various insults, including traumatic injury and excitotoxicity. It can be used in primary neuronal cultures or neuronal cell lines to investigate mechanisms of cell death and survival.

  • Oligodendrocyte Differentiation: Studies have demonstrated that CHPG can promote the differentiation of human oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, suggesting its potential in studying myelination and demyelinating diseases.

  • Modulation of Inflammation: CHPG can attenuate inflammatory responses in microglial cells by reducing the production of pro-inflammatory mediators. This makes it a useful compound for studying neuroinflammation.

  • Signal Transduction Pathway Analysis: As a selective agonist, CHPG is ideal for dissecting the downstream signaling pathways of mGluR5, including calcium mobilization and the activation of kinase cascades like ERK and Akt.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies using this compound.

Table 1: Effective Concentrations of CHPG in Cellular Assays

Cell TypeAssayEffective ConcentrationObserved EffectReference
BV2 Microglial CellsCell Viability10-500 µMIncreased cell viability
BV2 Microglial CellsApoptosis0.5 mMProtection against SO2-induced apoptosis
Primary Cortical NeuronsNeuroprotection1 mMAttenuation of traumatic injury-induced cell damage
Human iPSC-derived OligodendrocytesDifferentiation30 µMIncreased proportion of mature oligodendrocytes

Table 2: Effects of CHPG on Cellular Signaling

Cell TypeSignaling PathwayCHPG ConcentrationIncubation TimeFold Change/EffectReference
Primary Cortical Neuronsp-ERK/Total ERK1 mM30 min post-injury~2.1-fold increase
Primary Cortical Neuronsp-Akt/Total Akt1 mM30 min post-injuryUpregulation
MicrogliaPhosphoinositide HydrolysisNot specifiedNot specifiedSignificant increase

Experimental Protocols

Here are detailed protocols for two key in vitro assays utilizing this compound.

Protocol 1: Intracellular Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to CHPG stimulation using the fluorescent indicator Fluo-4 AM.

Calcium_Assay_Workflow start Start cell_seeding Seed cells in a black-walled, clear-bottom 96-well plate start->cell_seeding incubation1 Incubate overnight (37°C, 5% CO₂) cell_seeding->incubation1 dye_loading Load cells with Fluo-4 AM dye solution incubation1->dye_loading incubation2 Incubate for 1 hour (37°C, 5% CO₂) dye_loading->incubation2 wash Wash cells with HHBS buffer incubation2->wash add_chpg Add CHPG solution at desired concentrations wash->add_chpg measure_fluorescence Measure fluorescence (Ex/Em = 490/525 nm) using a plate reader add_chpg->measure_fluorescence end End measure_fluorescence->end

Caption: Workflow for intracellular calcium assay.

Materials:

  • This compound

  • Cells expressing mGluR5 (e.g., HEK293-mGluR5, primary neurons, or astrocytes)

  • Black-walled, clear-bottom 96-well microplate

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Cell Loading: Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • CHPG Stimulation: Prepare a 2X concentrated solution of this compound in HBSS. Add 100 µL of the 2X CHPG solution to the wells to achieve the desired final concentration.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm. Record data kinetically for a period of 1-5 minutes to capture the calcium transient.

Protocol 2: ERK1/2 Phosphorylation Assay by Western Blot

This protocol outlines the steps to detect changes in the phosphorylation status of ERK1/2 in response to CHPG treatment.

Materials:

  • This compound

  • Cells expressing mGluR5

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours before treatment, if necessary, to reduce basal ERK phosphorylation. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 5-30 minutes).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Lysate Preparation: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

    • Quantify the band intensities using image analysis software. The ratio of phosphorylated ERK to total ERK is calculated to determine the effect of CHPG treatment.

References

Application Notes and Protocols for CHPG Sodium Salt in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Carboxy-4-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1] As a water-soluble form of CHPG, it is particularly amenable for use in in vivo research.[2] mGluR5 receptors are G-protein coupled receptors predominantly expressed in the postsynaptic density of neurons in various brain regions, including the hippocampus, striatum, and cortex. Their activation is implicated in a range of physiological and pathological processes, including neuronal plasticity, neuroprotection, pain perception, and feeding behavior. These application notes provide a comprehensive overview of the use of CHPG sodium salt in in vivo animal models, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action

CHPG acts as a selective agonist at mGluR5, a class of Group I metabotropic glutamate receptors.[1] While some evidence suggests it may also activate mGluR1 at higher concentrations, it is widely used to probe mGluR5 function.[1] Upon binding, CHPG activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).

Furthermore, studies have demonstrated that the neuroprotective effects of CHPG are mediated through the activation of the extracellular signal-regulated kinase (ERK) and Akt signaling pathways. Activation of these pathways can promote cell survival and inhibit apoptosis.

Signaling Pathway of CHPG

CHPG_Signaling CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 binds to Gq Gq mGluR5->Gq activates PI3K PI3-K mGluR5->PI3K activates ERK ERK mGluR5->ERK activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection ERK->Neuroprotection

Caption: Signaling pathway activated by CHPG binding to mGluR5.

Applications in In Vivo Animal Models

This compound has been utilized in a variety of animal models to investigate the role of mGluR5 in different physiological and pathological conditions.

Neuroprotection

CHPG has demonstrated neuroprotective effects in models of traumatic brain injury (TBI). Administration of CHPG has been shown to reduce lesion volume and attenuate neuronal apoptosis.

Feeding Behavior

Intracerebroventricular administration of CHPG has been shown to stimulate food intake in a dose-dependent manner in rats, suggesting a role for mGluR5 in the regulation of appetite.

Pain Perception

The role of mGluR5 in pain is complex. While some studies suggest that mGluR5 activation can have pro-nociceptive effects, others indicate a potential for analgesia depending on the pain model and site of action. Further research is needed to fully elucidate the therapeutic potential of CHPG in pain management.

Epilepsy

Given the role of glutamate in seizure activity, mGluR5 modulation is an area of interest in epilepsy research. However, specific studies detailing the effects of this compound in established animal models of epilepsy are limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for the use of this compound in in vivo animal models.

Table 1: Intracerebroventricular (ICV) Administration

Animal ModelSpeciesDosageKey Quantitative FindingsReference(s)
Traumatic Brain InjuryRat250 nM (injected into the right lateral ventricle)Significantly reduced cerebral lesion volume.
Feeding BehaviorRat0.5-1.5 µmolDose-dependent stimulation of food intake (349% increase at 2h with 1.5 µmol).
Parkinson's Disease ModelRat1-6 µg/10 µLSignificantly inhibited quinpirole-induced contralateral turning.

Table 2: Intraperitoneal (IP) Administration

Animal ModelSpeciesDosageKey Quantitative FindingsReference(s)
Aggressive BehaviorMouse0.75, 1.5, 3, 6, and 12 mg/kgNo significant effects on agonistic behavior at the doses used.

Note: The available quantitative data is limited and derived from different experimental paradigms, making direct comparisons challenging. Researchers should consider these values as a starting point for their own dose-response studies.

Experimental Protocols

Solution Preparation

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle:

    • 0.9% Sodium Chloride (Saline)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Analytical balance

  • Vortex mixer or sonicator

  • 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound using an analytical balance.

  • In a sterile vial, dissolve the this compound in the chosen sterile vehicle to the desired final concentration.

  • Vortex or sonicate briefly to ensure complete dissolution. This compound is water-soluble.

  • If necessary, adjust the pH of the solution to a physiological range (7.2-7.4) using sterile NaOH or HCl.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • It is recommended to prepare fresh solutions on the day of use. If storage is necessary, store aliquots at -20°C for up to one month. Before use, thaw the solution and ensure there is no precipitation.

Administration Routes

The choice of administration route is critical and depends on the research question and the target tissue.

This is a common systemic administration route.

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

Procedure (Mouse):

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse slightly head-down.

  • Insert the needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

This route delivers the compound directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier for direct central nervous system effects. This is a surgical procedure requiring anesthesia and stereotaxic equipment.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Hamilton syringe with a fine-gauge needle

  • Suturing material

  • Antiseptic and analgesic agents

Procedure (Rat):

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Secure the rat in a stereotaxic frame.

  • Administer analgesic.

  • Shave and clean the scalp with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma.

  • Using a stereotaxic drill, create a small burr hole over the lateral ventricle. Typical coordinates for the lateral ventricle in an adult rat are approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface. These coordinates should be optimized for the specific rat strain and age.

  • Slowly lower the Hamilton syringe containing the this compound solution to the target depth.

  • Infuse the solution at a slow and controlled rate (e.g., 0.5-1 µL/min).

  • Leave the needle in place for a few minutes post-injection to prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Provide post-operative care, including monitoring for recovery from anesthesia and signs of pain or distress.

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_assess Assessment Phase cluster_analysis Data Analysis Phase prep_solution Prepare CHPG Sodium Salt Solution administer Administer CHPG or Vehicle prep_solution->administer animal_prep Animal Acclimation & Baseline Measures animal_prep->administer admin_route Select Administration Route (e.g., IP, ICV) admin_route->administer behavioral Behavioral Assessments (e.g., Pain, Seizure, Feeding) administer->behavioral physiological Physiological Monitoring (e.g., EEG) administer->physiological post_mortem Post-mortem Analysis (e.g., Histology, Western Blot) administer->post_mortem data_analysis Statistical Analysis behavioral->data_analysis physiological->data_analysis post_mortem->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for in vivo studies with CHPG.

Pharmacokinetics and Toxicity

There is limited publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and a full toxicity profile of this compound in animal models. Researchers should conduct preliminary studies to determine the optimal dosing regimen and to monitor for any potential adverse effects in their specific experimental paradigm.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of mGluR5 in a variety of physiological and pathological processes in vivo. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct their own studies. However, due to the limited comprehensive dose-response and pharmacokinetic data in the public domain, it is crucial to perform pilot studies to determine the optimal experimental conditions for each specific animal model and research question.

References

Application of CHPG Sodium Salt to Primary Neuronal Cultures: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (S)-3,5-Dihydroxyphenylglycine (CHPG) sodium salt, a selective agonist for group I metabotropic glutamate receptors (mGluRs), in primary neuronal cultures. These guidelines are intended to assist researchers in neuroscience and drug development in studying the effects of mGluR5 activation on neuronal function, signaling, and viability.

Introduction

CHPG is a valuable pharmacological tool for investigating the roles of mGluR1 and mGluR5 in the central nervous system. While initially characterized as highly selective for mGluR5, further research has shown that it also activates mGluR1 with similar efficacy and potency[1][2]. Activation of these Gq/11-protein-coupled receptors initiates intracellular signaling cascades, primarily through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). Furthermore, CHPG-induced activation of group I mGluRs can engage other critical signaling pathways, including the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and the Akt pathways[1][3][4].

Data Presentation

The following tables summarize the quantitative effects of CHPG application on primary neuronal cultures as reported in the literature.

Table 1: Electrophysiological Effects of CHPG on Neurons

ParameterCHPG ConcentrationCell TypeEffectReference
Induced Inward Current1 mMFast-Spiking Interneurons103 ± 9 pA
1 mMRegular-Spiking Pyramidal Neurons9 ± 3 pA
Membrane Potential500 µMLayer 5 Infralimbic Pyramidal NeuronsDepolarization from -61 ± 1 mV to -57 ± 1 mV
Input Resistance500 µMLayer 5 Infralimbic Pyramidal NeuronsIncrease to 112 ± 3% of baseline
Spike Number500 µMLayer 5 Infralimbic Pyramidal NeuronsIncrease to 186 ± 12% of baseline
First Interspike Interval500 µMLayer 5 Infralimbic Pyramidal NeuronsDecrease to 67 ± 3% of baseline

Table 2: Neuroprotective and Signaling Effects of CHPG in Primary Cortical Neurons

ParameterCHPG ConcentrationConditionEffectReference
LDH Release1 mMTraumatic Brain Injury (in vitro)Significantly attenuated
Neuronal Apoptosis1 mMTraumatic Brain Injury (in vitro)Reduced from 28.9±1.1% to 11.4±1.0%
p-ERK Expression1 mMTraumatic Brain Injury (in vitro)212 ± 13% increase
p-Akt Expression1 mMTraumatic Brain Injury (in vitro)Significantly increased
Cell Viability10-500 µMSO₂ derivative-induced injurySignificantly increased

Signaling Pathways

Activation of mGluR5 by CHPG initiates a cascade of intracellular events. The primary pathway involves the activation of Gq protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Downstream of this, CHPG has been shown to activate the ERK and Akt signaling pathways, which are crucial for neuroprotection and synaptic plasticity.

CHPG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 binds Gq Gq mGluR5->Gq activates ERK ERK Pathway mGluR5->ERK Akt Akt Pathway mGluR5->Akt PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC PKC->ERK Neuroprotection Neuroprotection & Synaptic Plasticity ERK->Neuroprotection Akt->Neuroprotection

CHPG-activated mGluR5 signaling cascade.

Experimental Protocols

The following protocols provide a comprehensive workflow for the application of CHPG sodium salt to primary neuronal cultures, from the initial culture preparation to the assessment of its effects.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment CulturePrep 1. Primary Neuronal Culture Preparation Treatment 3. Application of CHPG to Neuronal Cultures CulturePrep->Treatment CHPGPrep 2. This compound Stock Solution Preparation CHPGPrep->Treatment Electro 4a. Electrophysiology (Patch-Clamp) Treatment->Electro Viability 4b. Neuroprotection Assays (LDH, Apoptosis) Treatment->Viability Signaling 4c. Western Blot (p-ERK, p-Akt) Treatment->Signaling

Experimental workflow for CHPG application.
Protocol 1: Preparation of Primary Cortical Neurons from Embryonic Rats (E17-E18)

This protocol is adapted from established methods for primary neuron isolation and culture.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E17-E18)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Neuronal Plating Medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine

  • Laminin

  • Trypsin or Papain

  • DNase I

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coating of Culture Surface:

    • Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.

    • Rinse three times with sterile water and allow to dry.

    • For enhanced attachment and differentiation, a secondary coating of laminin (10 µg/mL in PBS) can be applied for at least 2 hours at 37°C before plating.

  • Dissection:

    • Euthanize the pregnant rat according to approved animal care protocols.

    • Aseptically remove the uterine horns and place them in a petri dish containing ice-cold HBSS.

    • Remove the embryos and decapitate them.

    • Under a dissecting microscope, remove the brains and place them in a new dish with ice-cold HBSS.

    • Dissect the cortices, carefully removing the meninges.

  • Dissociation:

    • Transfer the cortical tissue to a 15 mL conical tube.

    • Incubate the tissue in a trypsin or papain solution at 37°C for 15-20 minutes to enzymatically dissociate the tissue.

    • Gently wash the tissue with pre-warmed plating medium to inactivate the enzyme.

    • Mechanically triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is obtained. Be careful to avoid introducing bubbles.

  • Plating:

    • Determine the cell density using a hemocytometer and trypan blue exclusion to assess viability.

    • Plate the neurons at the desired density (e.g., 92.8 x 10³ cells/cm²) onto the pre-coated culture surface in neuronal plating medium.

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • Maintenance:

    • After 24 hours, perform a half-media change to remove cellular debris.

    • Subsequently, perform a one-third media change every 3-4 days.

Protocol 2: Preparation and Application of this compound

Materials:

  • This compound powder

  • Sterile deionized water or DMSO

  • Neuronal culture medium

  • 0.22 µm syringe filter

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in sterile deionized water or DMSO. For example, to make a 100 mM stock solution, dissolve 22.36 mg of this compound (MW: 223.59 g/mol ) in 1 mL of solvent.

    • If using water, filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation and Application:

    • On the day of the experiment, thaw an aliquot of the CHPG stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed neuronal culture medium. For example, to treat cells with 1 mM CHPG, add 10 µL of a 100 mM stock solution to 990 µL of culture medium.

    • Remove the old medium from the neuronal cultures and replace it with the CHPG-containing medium.

    • The duration of treatment will depend on the specific experimental goals. For acute electrophysiological studies, application can be for minutes. For neuroprotection or signaling studies, incubation can range from 30 minutes to 24 hours or longer.

Protocol 3: Assessing the Effects of CHPG

A. Electrophysiological Recording (Whole-Cell Patch-Clamp)

  • Prepare acute brain slices or use primary neuronal cultures on coverslips.

  • Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline neuronal properties such as resting membrane potential, input resistance, and firing frequency in response to current injections.

  • Perfuse the CHPG solution onto the slice or culture and record the changes in the aforementioned properties.

  • To measure CHPG-induced currents, voltage-clamp the neuron at a holding potential of -70 mV and apply CHPG.

B. Neuroprotection Assays

  • Lactate Dehydrogenase (LDH) Assay:

    • Induce neuronal injury (e.g., excitotoxicity, oxidative stress, or mechanical injury).

    • Treat the cultures with CHPG at the desired concentration for a specified period (e.g., 30 minutes before and during the injury).

    • After the injury and treatment period, collect the culture supernatant.

    • Measure LDH release using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Apoptosis Assays (e.g., Hoechst or TUNEL Staining):

    • Following injury and CHPG treatment, fix the cells.

    • For Hoechst staining, incubate the fixed cells with Hoechst 33342 to visualize nuclear morphology. Apoptotic nuclei will appear condensed and fragmented.

    • For TUNEL staining, use a commercial kit to label DNA strand breaks, a hallmark of apoptosis.

    • Quantify the percentage of apoptotic cells using fluorescence microscopy.

C. Western Blotting for Signaling Pathway Analysis

  • After treating the neuronal cultures with CHPG for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total ERK and Akt overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The activation of ERK and Akt is typically presented as the ratio of the phosphorylated form to the total protein.

References

Determining the effective concentration of CHPG Sodium salt for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor widely expressed in the central nervous system.[1][2][3] While initially characterized as highly selective for mGluR5 over mGluR1, some studies suggest it can activate both group I mGluRs (mGluR1 and mGluR5) with similar potency, a factor to consider in experimental design.[4] Activation of mGluR5 by CHPG stimulates various downstream signaling cascades, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.[5] These pathways include the activation of phospholipase C (PLC), protein kinase C (PKC), and subsequent modulation of the MAPK/ERK and PI3K/Akt signaling pathways. Consequently, CHPG has been utilized in studies related to neuroprotection, synaptic plasticity, and cell proliferation.

This document provides a summary of effective concentrations, detailed experimental protocols, and visual diagrams to guide researchers in utilizing CHPG sodium salt for in vitro experiments.

Data Presentation: Effective Concentrations of CHPG

The effective concentration of CHPG can vary significantly depending on the experimental system, including the cell type, receptor expression levels, and the specific endpoint being measured. The following table summarizes reported effective concentrations from various studies.

ApplicationCell/Tissue TypeConcentration Range / EC₅₀Incubation TimeObserved Effect
Receptor Activation CHO cells expressing mGluR5aEC₅₀: 750 µMNot SpecifiedSelective activation of mGluR5a over mGluR1α.
Receptor Activation Rat Superior Cervical Ganglion (SCG) neuronsEC₅₀: ~60 µMNot SpecifiedActivation of mGluR5b.
Cell Viability BV2 microglial cells10 - 500 µM24 hoursIncreased cell viability and decreased LDH release.
Apoptosis Inhibition BV2 microglial cells0.5 mM (500 µM)30 minutesProtection against SO₂-induced apoptosis.
Gene Expression BV2 microglial cells0.5 mM (500 µM)30 minutesIncreased expression of TSG-6 mRNA and protein.
Neuroprotection (In Vivo) Rat model of TBI250 nM (injection)7 daysReduced cerebral lesion volume.
Signaling Pathway Activation Neurons / Brain Injury ModelNot SpecifiedNot SpecifiedUpregulation of phosphorylated ERK and Akt.

Mandatory Visualizations

Signaling Pathway of CHPG-Mediated mGluR5 Activation

CHPG_Signaling_Pathway CHPG-mGluR5 Signaling Cascade CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq Gq mGluR5->Gq PI3K PI3K mGluR5->PI3K activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 MAPK MAPK/ERK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Akt Akt PI3K->Akt Cellular Cellular Responses (Neuroprotection, Proliferation) Akt->Cellular MAPK->Cellular NFkB->Cellular

Caption: CHPG-mGluR5 Signaling Cascade.

General Experimental Workflow

Experimental_Workflow Generalized Workflow for In Vitro CHPG Experiments start Start: Prepare Cell Culture prep_chpg Prepare CHPG Stock Solution (e.g., in Water or NaOH) start->prep_chpg seed Seed Cells in Assay Plate start->seed treat Treat Cells with CHPG (Varying Concentrations) prep_chpg->treat seed->treat incubate Incubate for a Defined Period (e.g., 30 min to 24 hrs) treat->incubate assay Perform Specific Assay incubate->assay ldh LDH Assay (Cytotoxicity) assay->ldh annexin Annexin V Staining (Apoptosis) assay->annexin calcium Calcium Imaging (Signaling) assay->calcium data Data Acquisition (e.g., Plate Reader, Microscope) ldh->data annexin->data calcium->data analysis Data Analysis (Dose-Response Curve, etc.) data->analysis end End: Interpret Results analysis->end

Caption: Generalized Workflow for In Vitro CHPG Experiments.

Experimental Protocols

Protocol for Determining CHPG-Mediated Cytotoxicity (LDH Assay)

This protocol is adapted from standard lactate dehydrogenase (LDH) release assays and is suitable for assessing cell membrane integrity following treatment with CHPG.

Objective: To quantify cytotoxicity by measuring LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Target cells (e.g., BV2 microglia, primary neurons)

  • 96-well clear, flat-bottom cell culture plates

  • Complete cell culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, lysis solution, and stop solution)

  • Multichannel pipette

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2-8 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator until cells are well-attached and have reached the desired confluency.

  • Preparation of Controls and Test Samples:

    • Background Control: 3 wells with 100 µL of culture medium only (no cells).

    • Low Control (Spontaneous Release): 3 wells with untreated cells.

    • High Control (Maximum Release): 3 wells with cells. Add 10 µL of the kit's Lysis Solution 45 minutes before the end of the incubation period.

    • Test Samples: Treat cells in triplicate wells with various concentrations of CHPG (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Gently shake the plate to ensure even distribution of LDH in the medium.

    • Centrifuge the plate at 600 x g for 10 minutes to pellet the cells.

    • Carefully transfer 10-50 µL of the supernatant from each well to a new clear 96-well plate.

    • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.

    • Add 100 µL of the LDH Reaction Mix to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of cytotoxicity using the following formula:

      • Cytotoxicity (%) = [(Test Sample - Low Control) / (High Control - Low Control)] * 100

Protocol for Assessing CHPG's Effect on Apoptosis (Annexin V Staining)

This protocol uses Annexin V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis, and can be analyzed via flow cytometry.

Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells after CHPG treatment.

Materials:

  • This compound

  • Target cells

  • 6-well plates or T25 flasks

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and incubate for 24-48 hours.

    • Treat the cells with the desired concentrations of CHPG for the specified duration (e.g., 30 minutes to 24 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 670 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS, centrifuging after each wash.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Differentiate cell populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Calcium Imaging of CHPG-Induced Signaling

This protocol provides a general framework for visualizing intracellular calcium transients in response to CHPG application using fluorescent calcium indicators.

Objective: To measure changes in intracellular calcium concentration following mGluR5 activation by CHPG.

Materials:

  • This compound

  • Cultured cells (e.g., primary neurons, CHO cells) on glass-bottom dishes

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Inverted fluorescence microscope with a camera and perfusion system

Procedure:

  • Dye Loading:

    • Incubate the cultured cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in physiological salt solution for 30-60 minutes at 37°C.

    • Wash the cells gently with the salt solution to remove any excess extracellular dye.

  • Imaging Setup:

    • Place the dish on the microscope stage and continuously perfuse the cells with the physiological salt solution.

  • Data Acquisition:

    • Acquire baseline fluorescence images for a few minutes to establish a stable baseline.

    • Switch the perfusion solution to one containing the desired concentration of CHPG.

    • Record time-lapse images to capture the change in fluorescence intensity over time.

    • After the response, switch the perfusion back to the control salt solution to observe washout effects.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the fluorescence intensity within each ROI for each time point.

    • Express the change in fluorescence as a ratio relative to the baseline fluorescence (ΔF/F₀).

    • Plot the ΔF/F₀ over time to visualize the calcium transient induced by CHPG.

References

Application Notes and Protocols: mGluR5 Activation Using CHPG Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt, a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). This document outlines the mechanism of action, key quantitative data, and detailed protocols for in vitro assays.

Introduction to CHPG and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly located postsynaptically in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory, and is implicated in various neurological and psychiatric disorders.[1][2] CHPG is a selective agonist for the mGluR5 receptor.[3][4][5] It is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR5. Unlike some agonists, CHPG is completely inactive at mGluR1a receptors, offering selectivity within the Group I mGluR family. The sodium salt form of CHPG offers enhanced water solubility.

Quantitative Data Summary

The following table summarizes the effective concentrations and key parameters of CHPG in various experimental models.

ParameterCell Type / ModelValueApplicationReference
EC₅₀ CHO cells expressing mGluR5a750 µMCalcium Mobilization
EC₅₀ Rat Superior Cervical Ganglion (SCG) neurons~60 µMCalcium Current Inhibition
Effective Conc. Primary Cortical Neurons (in vitro)1 mMNeuroprotection Assay
Effective Conc. BV2 Microglial Cells (in vitro)10-500 µM (24h)Cell Viability Assay
Effective Conc. BV2 Microglial Cells (in vitro)0.5 mM (30 min)Apoptosis Assay
Effective Conc. Cultured Rat Astrocytes (in vitro)2 mM (10 min)ERK Phosphorylation
Effective Conc. Rat Spinal Dorsal Horn (ex vivo)100 µMElectrophysiology (IPSC)
Effective Dose Rat (in vivo)250 nM (i.c.v. injection)Neuroprotection (TBI model)
Effective Dose Rat (in vivo)0.5-1.5 µmol (i.c.v. injection)Feeding Behavior Study

Signaling Pathways Activated by CHPG

Activation of mGluR5 by CHPG initiates several downstream signaling cascades. The canonical pathway involves coupling to the Gαq protein, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Additionally, mGluR5 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways, which are critical for cell survival and neuroprotection.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds Gaq Gαq mGluR5->Gaq Activates ERK p-ERK mGluR5->ERK Activates Akt p-Akt mGluR5->Akt Activates PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Triggers Release PKC PKC DAG->PKC Activates Downstream Cellular Responses (Neuroprotection, Plasticity) Ca2->Downstream PKC->Downstream ERK->Downstream Akt->Downstream G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells in 96-well Plate B 2. Load Cells with Calcium Dye A->B C 3. Prepare CHPG Serial Dilutions B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject CHPG & Record Fluorescence D->E F 6. Calculate ΔF/F G 7. Plot Dose-Response Curve & Calculate EC₅₀ F->G G A 1. Cell Treatment with CHPG B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE Separation B->C D 4. Western Blot Transfer C->D E 5. Antibody Incubation (p-ERK, total ERK) D->E F 6. Chemiluminescent Detection E->F G 7. Densitometry Analysis F->G

References

Application Notes and Protocols for CHPG Sodium Salt in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a widely utilized pharmacological tool in neuropharmacological research. Initially characterized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), subsequent studies have revealed that it also activates mGluR1 with similar potency and efficacy.[1][2][3][4] As a water-soluble compound, CHPG sodium salt is suitable for both in vitro and in vivo applications, facilitating the investigation of Group I mGluR function in various physiological and pathological processes.[5]

These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, key applications with associated quantitative data, and detailed experimental protocols.

Mechanism of Action

CHPG is an orthosteric agonist of Group I metabotropic glutamate receptors, which consist of mGluR1 and mGluR5 subtypes. These receptors are G-protein coupled receptors (GPCRs) that are typically linked to Gq/11 proteins. Activation of these receptors by CHPG initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

Beyond the canonical Gq/11 pathway, CHPG-mediated activation of Group I mGluRs can also modulate other critical signaling pathways, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This pleiotropic signaling underlies the diverse cellular and physiological responses elicited by CHPG.

Signaling Pathways Modulated by this compound

CHPG_Signaling CHPG This compound mGluR1_5 mGluR1 / mGluR5 CHPG->mGluR1_5 activates Gq_11 Gq/11 mGluR1_5->Gq_11 couples to ERK_pathway ERK Pathway mGluR1_5->ERK_pathway activates Akt_pathway Akt Pathway mGluR1_5->Akt_pathway activates TSG6_NFkB TSG-6/NF-κB Pathway mGluR1_5->TSG6_NFkB modulates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Synaptic_Plasticity Synaptic Plasticity Ca_release->Synaptic_Plasticity PKC->Synaptic_Plasticity Neuroprotection Neuroprotection ERK_pathway->Neuroprotection Akt_pathway->Neuroprotection Cell_Survival Cell Survival & Proliferation Akt_pathway->Cell_Survival TSG6_NFkB->Neuroprotection

Quantitative Data Summary

The following tables summarize the effective concentrations and key parameters of this compound in various neuropharmacological assays.

Table 1: In Vitro Efficacy of this compound

Cell Type/ReceptorAssayParameterValueReference(s)
mGluR5b (expressed in SCG neurons)Calcium Current InhibitionEC50~60 µM
mGluR1a (expressed in SCG neurons)Calcium Current InhibitionEC50~70 µM
mGluR1b (expressed in SCG neurons)Calcium Current InhibitionEC50~100 µM
mGluR5a (expressed in CHO cells)Receptor ActivationEC50750 µM
BV2 Microglial CellsCell Viability (SO₂-induced stress)Effective Concentration10-500 µM (24 hours)
BV2 Microglial CellsApoptosis Inhibition (SO₂-induced)Effective Concentration0.5 mM (30 minutes)
Primary Cortical NeuronsNeuroprotection (TBI model)Effective Concentration1 mM (30 minutes pre-treatment)
Human iPSC-derived OligodendrocytesOligodendrocyte DifferentiationEffective Concentration30 µM

Table 2: In Vivo Applications of this compound

Animal ModelApplicationDosage & AdministrationOutcomeReference(s)
Rat (Traumatic Brain Injury)Neuroprotection250 nM (intracerebroventricular injection, 7 days)Reduced cerebral lesion volume
Mouse (Cuprizone-induced demyelination)Remyelination40 mg/kg (intraperitoneal injection)Increased BDNF and myelination

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording CHPG-induced modulation of ion channels in cultured neurons or acute brain slices.

Materials:

  • Cultured neurons on coverslips or acutely prepared brain slices.

  • Artificial cerebrospinal fluid (aCSF) or appropriate external solution.

  • Internal pipette solution.

  • Borosilicate glass capillaries for patch pipettes.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with manipulators.

  • This compound stock solution.

Procedure:

  • Preparation:

    • Prepare acute brain slices (250-350 µm thick) from rodents in ice-cold, carbogenated slicing solution.

    • Allow slices to recover in carbogenated aCSF at 32-34°C for at least 30-60 minutes.

    • Alternatively, use primary neurons cultured on glass coverslips.

  • Recording Setup:

    • Transfer a brain slice or coverslip to the recording chamber continuously perfused with aCSF (2-3 ml/min) at 30-32°C.

    • Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Under visual guidance, approach a target neuron with the patch pipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • For voltage-clamp recordings, clamp the cell at a holding potential of -70 mV.

    • Apply voltage steps to elicit ion currents (e.g., a step to +10 mV to activate calcium channels).

    • Record baseline currents.

    • Bath-apply this compound at various concentrations and record the changes in current amplitude.

    • Perform a washout with aCSF to observe the reversal of the effect.

  • Data Analysis:

    • Measure the peak current amplitude before, during, and after CHPG application.

    • Calculate the percentage of inhibition or potentiation of the current.

    • Construct a dose-response curve to determine the EC50 of CHPG.

Patch_Clamp_Workflow start Start prep Prepare Brain Slices or Cultured Neurons start->prep setup Transfer to Recording Chamber & Perfuse with aCSF prep->setup pipette Pull Patch Pipette (3-7 MΩ) setup->pipette giga Form Gigaseal on Target Neuron pipette->giga whole_cell Achieve Whole-Cell Configuration giga->whole_cell record_base Record Baseline Ion Currents whole_cell->record_base apply_chpg Bath-apply CHPG (various concentrations) record_base->apply_chpg record_effect Record Changes in Current Amplitude apply_chpg->record_effect washout Washout with aCSF record_effect->washout record_rev Record Reversal of Effect washout->record_rev analyze Analyze Data (Dose-Response, EC50) record_rev->analyze end End analyze->end

Protocol 2: Calcium Imaging

This protocol describes how to measure intracellular calcium transients in response to CHPG application in cultured cells.

Materials:

  • Cultured cells on glass-bottom dishes.

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Fluorescence microscope with a camera and appropriate filter sets.

  • This compound stock solution.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes.

    • Load cells with a calcium-sensitive dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological salt solution to remove excess dye.

  • Imaging Setup:

    • Place the dish on the stage of an inverted fluorescence microscope.

    • Continuously perfuse the cells with the physiological salt solution.

  • Image Acquisition:

    • Acquire baseline fluorescence images.

    • Apply this compound to the perfusion solution.

    • Record time-lapse images to capture the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the fluorescence intensity in regions of interest (individual cells) over time.

    • Calculate the change in fluorescence relative to the baseline to represent the intracellular calcium concentration change.

    • Construct dose-response curves to determine the EC50 of CHPG.

Calcium_Imaging_Workflow start Start plate Plate Cells on Glass-Bottom Dishes start->plate load Load with Calcium- Sensitive Dye (30-60 min) plate->load wash Wash to Remove Excess Dye load->wash setup Place on Microscope Stage & Perfuse wash->setup baseline Acquire Baseline Fluorescence Images setup->baseline apply_chpg Apply CHPG to Perfusion Solution baseline->apply_chpg record Record Time-Lapse Fluorescence Images apply_chpg->record analyze Analyze Fluorescence Intensity Changes record->analyze end End analyze->end

Protocol 3: In Vivo Neuroprotection Model - Traumatic Brain Injury (TBI)

This protocol provides a general framework for assessing the neuroprotective effects of this compound in a rodent model of TBI.

Materials:

  • Rodents (rats or mice).

  • Anesthesia.

  • Stereotaxic apparatus.

  • TBI induction device (e.g., controlled cortical impactor).

  • This compound solution for injection.

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod).

  • Histological and molecular biology reagents.

Procedure:

  • Animal Preparation and TBI Induction:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Induce TBI using a standardized method.

  • CHPG Administration:

    • Administer this compound (e.g., 250 nM) via intracerebroventricular injection 30 minutes prior to or at a specified time post-TBI.

  • Behavioral Assessment:

    • At various time points post-TBI, assess motor and cognitive function using tests such as the rotarod test for motor coordination and the Morris water maze for spatial learning and memory.

  • Histological and Molecular Analysis:

    • At the end of the experiment, perfuse the animals and collect brain tissue.

    • Perform histological analysis to determine lesion volume.

    • Conduct molecular analyses (e.g., Western blotting) to assess the expression of apoptotic and survival pathway proteins (e.g., p-ERK, p-Akt).

Protocol 4: In Vivo Remyelination Model - Cuprizone-Induced Demyelination

This protocol outlines the use of the cuprizone model to evaluate the effects of this compound on remyelination.

Materials:

  • Mice.

  • Cuprizone-containing chow (0.2% w/w).

  • This compound solution for injection.

  • Behavioral testing apparatus (e.g., open field for general activity).

  • Histological and molecular biology reagents.

Procedure:

  • Demyelination Induction:

    • Feed mice a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination.

  • CHPG Administration:

    • During the remyelination phase (after cessation of cuprizone diet), administer this compound (e.g., 40 mg/kg, i.p.) at regular intervals.

  • Behavioral Assessment:

    • Monitor for any behavioral deficits and recovery using appropriate tests.

  • Histological and Molecular Analysis:

    • Collect brain tissue at different time points during the remyelination phase.

    • Perform immunohistochemistry for myelin basic protein (MBP) to assess the extent of remyelination.

    • Measure levels of brain-derived neurotrophic factor (BDNF) and other relevant markers.

Conclusion

This compound remains a valuable pharmacological agent for investigating the roles of Group I metabotropic glutamate receptors in the central nervous system. Its ability to modulate key signaling pathways involved in neuroprotection, synaptic plasticity, and cell survival makes it a powerful tool for research in areas such as traumatic brain injury, neurodegenerative diseases, and demyelinating disorders. Researchers should, however, remain mindful of its dual agonism at both mGluR1 and mGluR5 when designing experiments and interpreting results. The protocols and data presented here provide a solid foundation for the effective use of this compound in neuropharmacological research.

References

Application Notes: (S)-CHPG Sodium Salt for In Vivo Injections

Author: BenchChem Technical Support Team. Date: November 2025

(S)-CHPG Sodium Salt is a selective and water-soluble agonist for the metabotropic glutamate receptor 5 (mGluR5).[1] Its selectivity for mGluR5 over mGluR1 makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes.[1] Due to its activity in vivo, CHPG sodium salt is utilized in studies related to neuroprotection, neuroinflammation, and other central nervous system functions.

Research has demonstrated that CHPG protects against traumatic brain injury in vitro and in vivo through the activation of the ERK and Akt signaling pathways. Furthermore, it has been shown to attenuate oxidative stress and inflammation by modulating the TSG-6/NF-κB pathway in microglial cells. These properties make the proper preparation of this compound for in vivo injections critical for obtaining reliable and reproducible experimental results.

This document provides a detailed protocol for the preparation of (S)-CHPG Sodium Salt solutions intended for in vivo administration, ensuring sterility, stability, and appropriate concentration for research applications.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Chemical Name (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt
Molecular Weight 223.59 g/mol
Purity ≥99%
Form Solid
Solubility Data
SolventMaximum ConcentrationNotesSource
Water 50 mM - 100 mM
DMSO 50 mM
Water 29.83 mM (6.67 mg/mL)Requires sonication and heating

Note: The sodium salt form is specifically designed for enhanced water solubility. Discrepancies in reported solubility may be due to batch-specific characteristics or different measurement conditions.

Storage and Stability
FormStorage TemperatureDurationNotesSource
Solid Room TemperatureAs per manufacturer
Solid +4°CUp to 12 monthsStore under desiccating conditions
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles

Note: It is strongly recommended to prepare fresh solutions for each experiment and use them on the same day. If storage is necessary, follow the guidelines above.

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in sterile saline (0.9% NaCl), a common vehicle for in vivo injections.

Materials:

  • (S)-CHPG Sodium Salt (MW: 223.59 g/mol )

  • Sterile, pyrogen-free 0.9% Sodium Chloride (Saline) for injection

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile, disposable syringes

  • Sterile, 0.22 µm syringe filters (e.g., PVDF or PES)

  • Laminar flow hood or sterile work environment

  • Vortex mixer

Procedure:

  • Calculations:

    • To prepare a 10 mM solution, you need 10 mmol of this compound per liter of solvent.

    • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.010 L x 223.59 g/mol = 22.36 mg

  • Weighing:

    • Under a laminar flow hood, accurately weigh the calculated amount of this compound powder using a sterile spatula and weigh boat.

    • Carefully transfer the powder to a sterile conical tube.

  • Dissolution:

    • Using a sterile syringe, add the desired volume of sterile 0.9% saline to the conical tube containing the powder.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming or sonication may be used to aid dissolution if necessary, but ensure the solution returns to room temperature before proceeding.

  • Sterilization:

    • Draw the entire solution into a new sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

    • Filter the solution into a new, sterile, and labeled tube. This step is critical to remove any potential microbial contamination.

  • Storage and Use:

    • The sterile solution is now ready for immediate use or for dilution to the final injection concentration.

    • If storage is required, aliquot the stock solution into smaller, sterile, single-use tubes (e.g., cryovials), and store at -20°C for up to one month or -80°C for up to six months.

    • When ready to use a stored aliquot, thaw it to room temperature and ensure there is no precipitate before use. Do not refreeze.

Protocol 2: Preparation of Final Dosing Solution for Injection

Procedure:

  • Thaw Stock Solution: If using a frozen stock, thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the final concentration and volume needed for your experiment. For example, a study in rats used a final concentration of 250 nM.

    • Use the formula: C1V1 = C2V2 (where C=concentration, V=volume).

    • Example: To prepare 1 mL of a 250 nM solution from a 10 mM stock: (10,000,000 nM)(V1) = (250 nM)(1000 µL) V1 = 0.025 µL. This volume is too small to pipette accurately.

    • Perform a serial dilution: a. Intermediate Dilution: Dilute the 10 mM stock 1:100 by adding 10 µL of the stock to 990 µL of sterile saline. This results in a 100 µM intermediate solution. b. Final Dilution: Dilute the 100 µM solution 1:400 by adding 2.5 µL of the intermediate solution to 997.5 µL of sterile saline to get the final 250 nM solution.

  • Final Preparation: Prepare the final dilution in a sterile tube using sterile saline as the diluent. Mix gently.

  • Administration: The final solution is now ready for in vivo administration via the desired route (e.g., intraperitoneal, intravenous, intracerebroventricular).

Mandatory Visualization

G cluster_prep Preparation Phase cluster_storage Handling & Storage calc 1. Calculate Mass (e.g., 22.36 mg for 10mL of 10mM) weigh 2. Weigh this compound in Sterile Environment calc->weigh dissolve 3. Dissolve in Sterile Saline (Vortex until clear) weigh->dissolve sterilize 4. Sterile Filter (0.22 µm syringe filter) dissolve->sterilize use_now 5a. Use Immediately for Dilution & Injection sterilize->use_now Immediate Use store 5b. Aliquot and Store (-20°C or -80°C) sterilize->store Storage

Caption: Workflow for preparing sterile this compound solution.

G cluster_downstream Downstream Neuroprotective Pathways CHPG This compound mGluR5 mGluR5 Receptor CHPG->mGluR5 activates ERK ERK Activation mGluR5->ERK Akt Akt Activation mGluR5->Akt TSG6 TSG-6 Upregulation mGluR5->TSG6 Neuroprotection Neuroprotection & Anti-inflammation ERK->Neuroprotection Akt->Neuroprotection NFkB NF-κB Inhibition TSG6->NFkB inhibits NFkB->Neuroprotection

Caption: Simplified CHPG signaling pathways in neuroprotection.

References

Application Notes and Protocols: Utilizing CHPG Sodium Salt in the Cuprizone Model of Demyelination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cuprizone model is a widely utilized toxic model of demyelination that recapitulates key aspects of diseases such as multiple sclerosis (MS), notably oligodendrocyte pathology and subsequent remyelination.[1][2][3][4] In this model, the copper chelator cuprizone is administered to mice, leading to oligodendrocyte apoptosis and significant demyelination, particularly in the corpus callosum.[2] This model is invaluable for studying the cellular and molecular mechanisms of demyelination and for screening potential therapeutic agents that promote remyelination.

One such promising therapeutic agent is (S)-(+)-α-Amino-4-carboxy-2-methylbenzeneacetic acid, commonly known as CHPG. CHPG is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). Research has demonstrated that systemic administration of CHPG can enhance remyelination in the cuprizone model by stimulating mGluR5 on astrocytes. This activation triggers the release of brain-derived neurotrophic factor (BDNF), which in turn acts on oligodendrocytes to promote myelin protein production and functional recovery. This document provides detailed application notes and protocols for the use of CHPG sodium salt in the cuprizone-induced demyelination model.

Signaling Pathway of CHPG-Mediated Remyelination

The proposed mechanism of action for CHPG in promoting remyelination within the cuprizone model involves a specific signaling cascade originating from astrocytes and targeting oligodendrocytes.

CHPG_Signaling_Pathway cluster_astrocyte Astrocyte cluster_oligodendrocyte Oligodendrocyte CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Binds to BDNF_release BDNF Release mGluR5->BDNF_release Activates BDNF BDNF TrkB TrkB Receptor Myelination Enhanced Myelination (Increased MBP & PLP) TrkB->Myelination Promotes BDNF->TrkB Binds to Experimental_Workflow cluster_treatment 2-week Treatment Phase cluster_analysis Analysis Methods start Start: 8-week-old mice cuprizone 4-6 weeks 0.2% Cuprizone Diet start->cuprizone grouping Divide into Treatment Groups cuprizone->grouping chpg_group CHPG (40 mg/kg, IP, every other day) grouping->chpg_group saline_group Saline (IP, every other day) grouping->saline_group analysis Endpoint Analysis chpg_group->analysis saline_group->analysis histology Histology (LFB, IHC for MBP, PLP) analysis->histology western_blot Western Blot (BDNF, MBP, PLP) analysis->western_blot behavior Behavioral Tests analysis->behavior

References

Application Notes and Protocols for Studying the ERK/Akt Signaling Pathway with CHPG Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine sodium salt (CHPG Sodium Salt) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4][5] Emerging research highlights its role in activating critical cell signaling pathways, including the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the ERK/Akt signaling cascade, a cornerstone of cellular regulation, implicated in processes ranging from cell survival and proliferation to neuroprotection. The activation of the ERK and Akt pathways by CHPG has been shown to offer neuroprotective effects in models of traumatic brain injury (TBI).

Mechanism of Action

This compound selectively binds to and activates mGluR5, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that leads to the phosphorylation and subsequent activation of both the ERK and Akt pathways. The activation of these pro-survival pathways is believed to be a key mechanism behind the neuroprotective and anti-apoptotic effects observed with CHPG treatment.

Signaling Pathway Diagram

CHPG_ERK_Akt_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Gq Gq Protein mGluR5->Gq PI3K PI3K mGluR5->PI3K activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Downstream Cell Survival, Neuroprotection ERK->Downstream Akt Akt PI3K->Akt phosphorylates Akt->Downstream

Caption: this compound activates mGluR5, leading to the activation of ERK and Akt pathways.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on cell viability and ERK/Akt pathway activation.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment ConditionsAssayOutcomeReference
BV2 microglial cells10-500 µM CHPG for 24 hours after SO₂ derivative treatmentLDH releaseSignificantly decreased LDH release
BV2 microglial cells10-500 µM CHPG for 24 hours after SO₂ derivative treatmentCell Viability AssaySignificantly increased cell viability
Primary cortical neurons1 mM CHPG 30 min before TBILDH releaseSignificantly attenuated LDH release
Primary cortical neurons1 mM CHPG 30 min before TBIApoptosis AssaySignificantly attenuated neuronal apoptosis

Table 2: Effect of this compound on ERK and Akt Phosphorylation

ModelTreatment ConditionsProteinPhosphorylation ChangeReference
In vitro (TBI model)1 mM CHPGp-ERK212 ± 13% increase
In vivo (TBI model)250 nM CHPGp-ERK156 ± 7% increase
In vitro (TBI model)1 mM CHPGp-Akt178 ± 9% increase
In vivo (TBI model)250 nM CHPGp-Akt289 ± 10% increase
In vitro (alone)1 mM CHPGp-Akt145 ± 8% increase
In vivo (alone)250 nM CHPGp-Akt189 ± 11% increase

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis cell_viability->data_analysis western_blot Western Blotting protein_extraction->western_blot kinase_assay Kinase Activity Assay protein_extraction->kinase_assay western_blot->data_analysis kinase_assay->data_analysis

Caption: General workflow for studying CHPG's effects on ERK/Akt signaling.

Protocol 1: Western Blotting for p-ERK, ERK, p-Akt, and Akt

This protocol details the detection of phosphorylated and total ERK and Akt levels in cell lysates following treatment with this compound.

1. Cell Lysis and Protein Extraction a. Culture cells to 70-80% confluency. b. Treat cells with desired concentrations of this compound for the specified duration. c. Aspirate the culture medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS). d. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well/dish. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Incubate on ice for 30 minutes, vortexing every 10 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-Akt (Ser473), and total Akt (typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

4. Data Analysis a. Quantify band intensities using densitometry software (e.g., ImageJ). b. Normalize the phosphorylated protein levels to the total protein levels for each sample.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

1. Cell Seeding and Treatment a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound (e.g., 10, 50, 100, 500 µM) for the desired time period (e.g., 24 hours). Include untreated control wells.

2. MTT Incubation a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

3. Solubilization and Measurement a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis a. Subtract the absorbance of blank wells (medium only) from all readings. b. Express the results as a percentage of the control (untreated cells).

Protocol 3: Akt Kinase Activity Assay (Non-Radioactive)

This protocol provides a method to directly measure the kinase activity of Akt immunoprecipitated from cell lysates.

1. Immunoprecipitation of Akt a. Prepare cell lysates as described in the Western Blotting protocol (Protocol 1, step 1). b. Incubate 200-500 µg of protein lysate with an immobilized anti-Akt antibody overnight at 4°C with gentle rotation.

2. In Vitro Kinase Assay a. Pellet the antibody-antigen complex by centrifugation and wash the pellet three times with lysis buffer and twice with kinase buffer. b. Resuspend the pellet in kinase buffer containing ATP and a specific Akt substrate (e.g., GSK-3 fusion protein). c. Incubate the reaction mixture at 30°C for 30 minutes. d. Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

3. Detection of Substrate Phosphorylation a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a phospho-specific antibody against the substrate (e.g., Phospho-GSK-3α/β (Ser21/9)). d. Detect the signal using an ECL substrate.

4. Data Analysis a. Quantify the band intensity of the phosphorylated substrate using densitometry. b. Compare the kinase activity in CHPG-treated samples to untreated controls.

Concluding Remarks

This compound serves as a valuable pharmacological tool for elucidating the roles of the ERK and Akt signaling pathways in various physiological and pathological contexts. The provided protocols offer a framework for researchers to investigate the molecular mechanisms underlying the effects of mGluR5 activation. Proper controls, including the use of specific ERK (e.g., PD98059) and Akt (e.g., LY294002) inhibitors, are recommended to confirm the pathway-specific effects of CHPG.

References

Application Notes and Protocols for CHPG Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] As a water-soluble form of CHPG, the sodium salt offers convenience in experimental applications.[2] mGluR5 is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. These application notes provide detailed information on the solubility of CHPG sodium salt, experimental protocols for its use in key research applications, and an overview of the signaling pathways it modulates.

Data Presentation

Solubility of this compound

The solubility of this compound in commonly used laboratory solvents is summarized below. It is recommended to prepare stock solutions fresh on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Before use, equilibrate the solution to room temperature and ensure no precipitation is present.[2]

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water50 - 10011.18 - 22.36
DMSO5011.18

Data compiled from multiple sources.[3]

Signaling Pathways

Activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of mGluR5 to Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this, CHPG has been shown to activate the extracellular signal-regulated kinase (ERK) and Akt signaling pathways, which are crucial for processes like neuroprotection.

CHPG_Signaling_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Gaq Gαq mGluR5->Gaq Akt_Pathway Akt Pathway mGluR5->Akt_Pathway PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK_Pathway ERK Pathway Ca_release->ERK_Pathway PKC->ERK_Pathway Neuroprotection Neuroprotection & Synaptic Plasticity ERK_Pathway->Neuroprotection Akt_Pathway->Neuroprotection

CHPG-activated mGluR5 signaling cascade.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of CHPG on neuronal excitability and synaptic transmission.

Workflow Diagram:

Patch_Clamp_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_exp Experiment prep_1 Anesthetize & Perfuse Animal prep_2 Brain Extraction prep_1->prep_2 prep_3 Slice Brain (Vibratome) prep_2->prep_3 prep_4 Slice Recovery (32-34°C) prep_3->prep_4 prep_5 Equilibration (Room Temp) prep_4->prep_5 rec_1 Transfer Slice to Chamber prep_5->rec_1 rec_2 Approach Neuron with Pipette rec_1->rec_2 rec_3 Form Giga-ohm Seal rec_2->rec_3 rec_4 Achieve Whole-Cell rec_3->rec_4 rec_5 Baseline Recording rec_4->rec_5 exp_1 Bath Apply CHPG rec_5->exp_1 exp_2 Record Effects exp_1->exp_2 exp_3 Washout with aCSF exp_2->exp_3 Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_img Imaging cluster_analysis Data Analysis prep_1 Culture Cells on Coverslips prep_2 Load with Calcium Indicator Dye prep_1->prep_2 prep_3 Wash to Remove Excess Dye prep_2->prep_3 img_1 Mount Coverslip on Microscope prep_3->img_1 img_2 Acquire Baseline Fluorescence img_1->img_2 img_3 Apply CHPG img_2->img_3 img_4 Record Time-Lapse Images img_3->img_4 ana_1 Measure Fluorescence Intensity img_4->ana_1 ana_2 Calculate Change in Fluorescence ana_1->ana_2

References

Application Notes and Protocols for (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid sodium salt (CHPG Sodium Salt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid sodium salt, commonly known as CHPG sodium salt, is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G protein-coupled receptor extensively involved in the modulation of synaptic plasticity and neuronal excitability. Due to its selective agonism, CHPG is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR5 in the central nervous system. These application notes provide detailed information on the proper storage and handling of this compound, as well as comprehensive protocols for its use in key experimental paradigms.

Product Information

Chemical Properties
PropertyValue
Chemical Name (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid sodium salt
Molecular Formula C₈H₇ClNNaO₃
Molecular Weight 223.59 g/mol
CAS Number 1303993-73-8
Purity ≥99%
Storage and Stability

Proper storage of this compound is crucial to maintain its stability and activity.

ConditionRecommendationDuration
Solid Form Store at +4°C under desiccating conditions.[1]Up to 12 months[1]
Stock Solutions Prepare fresh solutions on the day of use if possible.[2] For short-term storage, aliquot and store at -20°C.[2][3] For long-term storage, aliquot and store at -80°C.Up to 1 month at -20°C, Up to 6 months at -80°C

Note: Avoid repeated freeze-thaw cycles of stock solutions. Before use, equilibrate solutions to room temperature and ensure any precipitate is fully dissolved.

Solubility
SolventMaximum Concentration
Water 50 mM, 75 mM, 100 mM
DMSO 50 mM
Handling and Safety

Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of in accordance with local regulations.

Biological Activity and Signaling Pathways

CHPG is a selective agonist for mGluR5, with little to no activity at mGluR1. Activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently modulate downstream pathways, including the extracellular signal-regulated kinase (ERK) and Akt signaling pathways, and can influence the activity of the NF-κB transcription factor. These pathways are crucial in regulating cellular processes such as cell survival, inflammation, and neuroprotection.

CHPG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq Gq mGluR5->Gq Activates PI3K PI3K mGluR5->PI3K Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylates IKK IKK pAkt->IKK Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Gene Gene Transcription NFkB_nuc->Gene Promotes

CHPG-activated mGluR5 signaling cascade.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific experimental conditions and cell types.

General Experimental Workflow

Experimental_Workflow cluster_assays Examples of Downstream Assays prep 1. Prepare CHPG Stock Solution culture 2. Cell Culture / Animal Model Preparation prep->culture treat 3. CHPG Treatment culture->treat harvest 4. Sample Collection (Lysates, Tissues, etc.) treat->harvest assay 5. Downstream Assays harvest->assay analysis 6. Data Analysis assay->analysis wb Western Blot (p-ERK, p-Akt) ca Calcium Imaging nfkB NF-κB Activation Assay invivo In Vivo Functional Readouts

A general workflow for experiments using CHPG.
In Vitro Protocol: Western Blot for ERK and Akt Activation

This protocol describes the detection of phosphorylated ERK (p-ERK) and Akt (p-Akt) in cell lysates following CHPG treatment as a measure of mGluR5 pathway activation.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary cortical neurons or BV2 microglial cells) at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

    • Treat cells with the desired concentration of CHPG (e.g., 10-500 µM) for the specified time (e.g., 5-60 minutes). Include a vehicle-treated control group.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer and scraping.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK or p-Akt (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total Akt.

In Vivo Protocol: Administration in a Rodent Model of Traumatic Brain Injury (TBI)

This protocol provides a general guideline for the administration of CHPG in a mouse or rat model of TBI. Specifics of the TBI model (e.g., controlled cortical impact, fluid percussion) should follow established methods.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Appropriate syringes and needles for the chosen route of administration

  • Anesthesia and surgical equipment for the TBI model

  • Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

Procedure:

  • Preparation of CHPG Solution:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., for a 250 nM final concentration in the brain, the injected dose will need to be calculated based on animal weight and estimated brain volume and distribution). Prepare the solution fresh on the day of use.

  • Animal Model and Drug Administration:

    • Induce TBI in anesthetized animals according to the chosen model.

    • Administer CHPG or vehicle control at a specific time point relative to the injury (e.g., 30 minutes post-TBI).

    • Administration can be performed via various routes, with intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections being common.

      • Intraperitoneal (i.p.) injection: Inject the calculated volume into the lower abdominal quadrant.

      • Intracerebroventricular (i.c.v.) injection: This requires stereotaxic surgery to implant a cannula into the cerebral ventricle for direct brain delivery.

  • Post-operative Care and Monitoring:

    • Provide appropriate post-operative care, including analgesia and monitoring of animal well-being.

  • Endpoint Analysis:

    • At the desired time point post-injury (e.g., 24 hours, 7 days), euthanize the animals and collect brain tissue.

    • Analyze the tissue for various outcomes, such as:

      • Histology: To assess lesion volume and cell death.

      • Western Blot: To measure levels of signaling proteins (e.g., p-ERK, p-Akt), inflammatory markers, or apoptotic markers.

      • Behavioral Tests: To evaluate functional recovery.

Analytical Methods

Quantification of CHPG in Biological Samples

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a suitable method for the sensitive and specific quantification of CHPG in biological matrices such as plasma or brain tissue.

General Principle:

  • Sample Preparation: Extract CHPG from the biological matrix using protein precipitation or liquid-liquid extraction. An internal standard (ideally a stable isotope-labeled version of CHPG) should be added at the beginning of the extraction process for accurate quantification.

  • Chromatographic Separation: Separate CHPG from other matrix components using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid to improve ionization).

  • Mass Spectrometric Detection: Ionize the eluted CHPG using electrospray ionization (ESI) and detect it using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transition is a specific precursor-to-product ion fragmentation that is unique to CHPG, providing high selectivity.

  • Quantification: Create a calibration curve using known concentrations of CHPG standards and calculate the concentration in the unknown samples based on the peak area ratio of CHPG to the internal standard.

Quantitative Data Summary

ParameterCell Type/SystemAssayValueReference
EC₅₀ Rat sympathetic neurons expressing mGluR5bCalcium Current Inhibition~60 µM
EC₅₀ CHO cells expressing mGluR5aNot specified750 µM
Concentration for Neuroprotection Primary cortical neuronsTraumatic Brain Injury Model1 mM
Concentration for Anti-inflammatory Effects BV2 microglial cellsSO₂-induced oxidative stress and inflammation10-500 µM
Concentration for Oligodendrocyte Differentiation Human iPSC-derived oligodendrocytesDifferentiation Assay30 µM
In Vivo Neuroprotective Concentration RatsTraumatic Brain Injury Model250 nM (injection)

Disclaimer: This document is intended for research use only. The information provided is based on currently available scientific literature. Researchers should independently validate and optimize these protocols for their specific applications. Always adhere to institutional guidelines and safety regulations when conducting experiments.

References

CHPG Sodium salt material safety data sheet (MSDS) information.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety information for CHPG Sodium Salt. It is imperative to consult the full Material Safety Data Sheet from the supplier before handling this compound.

Table 1: Identification and Physical Properties

PropertyValue
Product Name This compound
Synonyms (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt
CAS Number 1303993-73-8[1][2]
Molecular Formula C₈H₇ClNNaO₃[1][2]
Molecular Weight 223.59 g/mol [1]
Appearance White to off-white solid
Purity ≥99% (HPLC)
Solubility Water (up to 50 mM), DMSO (up to 50 mM)

Table 2: Hazard Identification and First Aid

HazardDescriptionFirst Aid Measures
Health Hazards Not classified as a hazardous substance or mixture. May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Ingestion: Wash out mouth with water; do NOT induce vomiting. Call a physician.
Fire Hazards Not flammable or combustible.Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products Carbon oxides, nitrogen oxides (NOx).

Table 3: Handling, Storage, and Personal Protection

AspectRecommendations
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C for long-term, 2-8°C for short-term. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Personal Protective Equipment (PPE) Eye/Face Protection: Safety glasses with side-shields. Skin Protection: Handle with gloves. Respiratory Protection: Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.

Application Notes

Mechanism of Action

CHPG is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor. It shows little to no activity at mGluR1. Activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective potential of CHPG in various models of neuronal injury. Specifically, CHPG has been shown to protect against traumatic brain injury (TBI) both in vitro and in vivo. This neuroprotection is attributed to its ability to attenuate lactate dehydrogenase (LDH) release and reduce neuronal apoptosis.

Signaling Pathways

The neuroprotective effects of CHPG are mediated through the activation of key pro-survival signaling pathways, including the extracellular signal-regulated kinase (ERK) and the Akt pathways. Treatment with CHPG has been shown to increase the phosphorylation levels of both ERK and Akt. The neuroprotective effects of CHPG can be partially reversed by inhibitors of these pathways, confirming their critical role.

CHPG_Signaling_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Gq Gq mGluR5->Gq ERK ERK mGluR5->ERK activates Akt Akt mGluR5->Akt activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Neuroprotection Neuroprotection (Reduced Apoptosis, Decreased LDH Release) ERK->Neuroprotection Akt->Neuroprotection Experimental_Workflow cluster_in_vitro In Vitro Neuroprotection Assay cluster_in_vivo In Vivo Neuroprotection Assay vitro_start Plate Primary Cortical Neurons vitro_treat Treat with this compound (e.g., 1 mM, 30 min prior to injury) vitro_start->vitro_treat vitro_injury Induce Mechanical Injury vitro_treat->vitro_injury vitro_incubate Incubate for 24 hours vitro_injury->vitro_incubate vitro_assay Perform LDH Assay vitro_incubate->vitro_assay vitro_analyze Analyze Data vitro_assay->vitro_analyze conclusion Conclusion: Evaluate Neuroprotective Efficacy vivo_start Anesthetize and Mount Rat vivo_treat Intraventricular Injection of CHPG (e.g., 250 nM, 30 min prior to TBI) vivo_start->vivo_treat vivo_injury Induce Traumatic Brain Injury (TBI) vivo_treat->vivo_injury vivo_recover Post-operative Recovery vivo_injury->vivo_recover vivo_assess Assess Infarct Volume (TTC Staining) vivo_recover->vivo_assess vivo_analyze Analyze Data vivo_assess->vivo_analyze

References

Troubleshooting & Optimization

How to resolve CHPG Sodium salt solubility issues.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is CHPG sodium salt and what is its primary application?

A: this compound is a water-soluble form of CHPG, which is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It is widely used in neuroscience research to study the physiological roles of mGluR5 and its downstream signaling pathways, particularly in contexts like neuroprotection and synaptic plasticity.[4]

Q2: In which solvents is this compound soluble?

A: this compound is readily soluble in water and DMSO. Some suppliers also indicate high solubility in aqueous solutions like physiological salt solutions (e.g., Hanks' Balanced Salt Solution, HBSS).

Q3: What is the recommended storage condition for this compound?

A: For long-term stability, solid this compound should be stored at +4°C under desiccating conditions. Stock solutions should be prepared fresh if possible. If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: Can I use sonication or heat to dissolve this compound?

A: Yes, if you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid the process. However, it is crucial to avoid excessive heat, which could degrade the compound. Always ensure the solution is clear and precipitate-free before use.

Solubility Data Summary

The solubility of this compound can vary slightly between batches due to factors like the degree of hydration. The following table summarizes typical solubility data from various suppliers.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water50 - 100 mM~11.18 - 22.36 mg/mL
DMSO50 mM~11.18 mg/mL

Data is based on a molecular weight of 223.59 g/mol . For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

Troubleshooting Guide for Solubility Issues

Encountering issues with solubility can be a frustrating roadblock. This guide provides a step-by-step approach to identify and resolve common problems.

Diagram: Troubleshooting Workflow

G cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_end Resolution Start Incomplete Dissolution or Precipitation Observed CheckSolvent Is the correct solvent (Water or DMSO) being used? Start->CheckSolvent CheckSolvent->Start No, use correct solvent CheckConcentration Is the target concentration below the solubility limit? (See Table) CheckSolvent->CheckConcentration Yes CheckPurity Verify compound purity and check Certificate of Analysis Vortex Vortex/Mix Thoroughly CheckPurity->Vortex CheckConcentration->Start CheckConcentration->CheckPurity Yes Sonicate Sonicate the solution in a water bath Vortex->Sonicate Still not dissolved Resolved Solution is Clear and Precipitate-Free Vortex->Resolved Dissolved Warm Warm gently (e.g., 37°C water bath) Sonicate->Warm Still not dissolved Sonicate->Resolved Dissolved pH Adjust pH if using aqueous buffers Warm->pH If applicable Warm->Resolved pH->Resolved

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps for preparing a standard aqueous stock solution of this compound.

Materials:

  • (R,S)-CHPG sodium salt (MW: 223.59 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 223.59 g/mol * (1000 mg / 1 g) = 2.236 mg

  • Weigh Compound: Carefully weigh out 2.236 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity water to the tube.

  • Dissolve: Close the tube securely and vortex thoroughly for 30-60 seconds.

  • Inspect Solution: Visually inspect the solution for any undissolved particles.

  • Apply Aiding Techniques (if necessary): If the compound is not fully dissolved:

    • Place the tube in a water bath sonicator for 5-10 minutes.

    • Alternatively, warm the solution gently in a 37°C water bath for a few minutes, vortexing intermittently.

  • Final Check: Once the solution is clear and free of precipitate, it is ready for use.

  • Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot into smaller volumes and store at -20°C or -80°C.

CHPG Signaling Pathway

CHPG selectively activates mGluR5, a G-protein coupled receptor (GPCR). This activation initiates downstream signaling cascades, including the activation of Phospholipase C (PLC), which subsequently leads to the activation of the Extracellular signal-regulated kinase (ERK) and Akt pathways. These pathways are critical in mediating the neuroprotective effects of CHPG.

Diagram: Simplified CHPG/mGluR5 Signaling

G CHPG This compound mGluR5 mGluR5 Receptor CHPG->mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates ERK ERK Pathway PLC->ERK Akt Akt Pathway PLC->Akt Response Neuroprotection & Cell Survival ERK->Response Akt->Response

Caption: Simplified CHPG-mGluR5 signaling cascade.

References

Technical Support Center: Stability of CHPG Sodium Salt in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of CHPG ( (RS)-2-Chloro-5-hydroxyphenylglycine) sodium salt in solution. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for CHPG sodium salt stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions under the following conditions:

  • -20°C: for up to one month.

  • -80°C: for up to six months.

It is best practice to prepare fresh solutions for experiments to ensure the highest quality and reliability of your results. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation in your this compound solution can be due to several factors:

  • Concentration: The concentration of the solution may exceed the solubility limit in the chosen solvent.

  • Solvent: While this compound is soluble in water and DMSO, its solubility can be affected by the pH and temperature of the solvent.

  • Temperature: Low temperatures can decrease the solubility of the compound. Gentle warming to 37°C may aid in dissolution.

  • pH: CHPG is more soluble in alkaline conditions.

Troubleshooting Steps:

  • Visually inspect the solution to confirm the presence of precipitate.

  • Gently warm the solution to 37°C and vortex to see if the precipitate dissolves.

  • If precipitation persists, consider preparing a fresh solution at a lower concentration or adjusting the pH of the aqueous solvent to be slightly alkaline.

Q3: Can I use a buffer in my this compound solution?

A3: Yes, but with caution. The components of the buffer can influence the stability of this compound. For instance, phosphate buffers have been known to catalyze degradation pathways for some small molecules. It is advisable to test the stability of your compound in different buffer systems (e.g., citrate, TRIS) at your desired pH to identify the most suitable one for your experiments.

Troubleshooting Guide: Assessing Solution Stability

If you are observing inconsistent results or suspect degradation of your this compound solution, a systematic approach to troubleshooting is essential. The following guide and workflow will help you identify and address potential stability issues.

Issue: Inconsistent experimental results or loss of compound activity over time.

This issue often points to the degradation of the compound in solution. The following workflow outlines the steps to assess the stability of your this compound solution.

G Troubleshooting Workflow for CHPG Stability A Inconsistent Results Observed B Prepare Fresh CHPG Solution A->B C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Develop Stability-Indicating HPLC Method C->D E Analyze Stressed Samples by HPLC D->E F Parent Peak Area Decreased? E->F Evaluate G Degradation Products Observed? F->G Yes J Refine Experimental Protocol F->J No H Optimize Storage Conditions (Temperature, Light, pH) G->H Yes I Identify Degradation Products (e.g., by LC-MS) G->I Characterize H->J I->J K Consistent Results Achieved J->K

Troubleshooting workflow for CHPG stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent CHPG compound from any potential degradation products.

HPLC Parameters (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.

G HPLC Stability Testing Workflow A Prepare CHPG Solution (e.g., in Water or Buffer) B Store under Defined Conditions (Temperature, Light, pH) A->B C Withdraw Aliquots at Time Points (T=0, 24h, 48h, etc.) B->C D Analyze by Stability-Indicating HPLC C->D E Quantify Parent CHPG Peak Area D->E F Monitor for New Peaks (Degradation Products) D->F G Plot % Remaining CHPG vs. Time E->G H Determine Degradation Rate F->H G->H G CHPG-Activated mGluR5 Signaling Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., ERK, Akt) Ca->Downstream PKC->Downstream

Technical Support Center: Optimizing CHPG Sodium Salt for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CHPG Sodium salt in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It does not show activity at mGluR1 receptors. Its primary mechanism involves binding to and activating mGluR5, a Gq-protein coupled receptor. This activation initiates a downstream signaling cascade that includes the activation of the ERK and Akt signaling pathways.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability and consistency, it is recommended to prepare a concentrated stock solution. The salt form of CHPG is water-soluble. Stock solutions can be prepared in sterile water or DMSO. It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q3: What is the recommended storage condition for this compound and its stock solutions?

A3: The solid form of this compound should be stored at room temperature under desiccating conditions and can be stored for up to 12 months. Prepared stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.

Q4: How stable is this compound in cell culture media at 37°C?

A4: The stability of small molecules like CHPG in cell culture media at 37°C can be influenced by factors such as pH and enzymatic activity. To maintain a consistent effective concentration during long-term experiments, it is best practice to refresh the media with freshly diluted CHPG at regular intervals, for example, every 24-48 hours.

Troubleshooting Guide

Issue 1: High variability between replicate experiments.

  • Possible Cause: Uneven cell plating, leading to inconsistent cell numbers and access to the compound.

  • Solution: Ensure a homogenous single-cell suspension before plating. After plating, allow adherent cells to attach before moving the plate to the incubator to prevent cells from clustering at the well edges.

  • Possible Cause: Degradation of this compound in the culture medium during prolonged incubation.

  • Solution: For experiments lasting longer than 24 hours, replenish the medium with freshly prepared this compound solution at regular intervals (e.g., every 24 hours) to maintain its effective concentration.

  • Possible Cause: Inconsistent final concentration of the compound due to pipetting errors.

  • Solution: Use calibrated pipettes and ensure thorough mixing after adding the compound to the wells.

Issue 2: No observable cellular response after this compound treatment.

  • Possible Cause: The concentration of this compound used is too low to elicit a response in your specific cell type.

  • Solution: Perform a dose-response experiment to determine the optimal concentration range. Based on literature, concentrations between 10 µM and 500 µM have been shown to be effective in various cell lines.

  • Possible Cause: The cells do not express mGluR5 or express it at very low levels.

  • Solution: Verify the expression of mGluR5 in your cell line using techniques such as Western blot, qPCR, or immunofluorescence.

  • Possible Cause: The readout assay is not sensitive enough to detect the cellular response.

  • Solution: Optimize the parameters of your detection assay, such as incubation times and substrate concentrations. Consider using a more sensitive detection method or an alternative downstream marker.

Issue 3: Observed cytotoxicity or a decrease in cell viability at higher concentrations.

  • Possible Cause: The concentration of this compound is too high, leading to off-target effects or cellular stress.

  • Solution: Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations.

  • Possible Cause: The solvent (e.g., DMSO) used to prepare the stock solution is at a cytotoxic concentration.

  • Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays

ApplicationCell LineConcentration RangeIncubation TimeReference
Increased Cell ViabilityBV2 microglial cells10-500 µM24 hours
Protection against ApoptosisBV2 microglial cells0.5 mM (500 µM)30 minutes
Increased TSG-6 ExpressionBV2 microglial cells0.5 mM (500 µM)30 minutes
General mGluR5 ActivationSCG neuronsEC50 ~60 µMNot Specified

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
Water50 mM (11.18 mg/mL)
DMSO50 mM (11.18 mg/mL)
Water100 mM
DMSO100 mg/mL (447.25 mM)
Water6.67 mg/mL (29.83 mM)

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
  • Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of CHPG Dilutions: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 1 mM) and perform at least 8-10 dilutions.

  • Treatment: Remove the old medium from the cells and add the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to your specific assay (e.g., 30 minutes for signaling pathway activation, 24-48 hours for cell viability).

  • Assay: Perform your chosen readout assay (e.g., calcium imaging, Western blot for downstream targets, or a cell viability assay).

  • Data Analysis: Plot the response as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Treatment: Following the treatment of cells with a range of this compound concentrations as described in Protocol 1, proceed with the MTT assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

CHPG_Signaling_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Gq Gq protein mGluR5->Gq activates ERK ERK Pathway mGluR5->ERK activates Akt Akt Pathway mGluR5->Akt activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuroprotection, Cell Viability) Ca2->Response PKC->ERK ERK->Response Akt->Response

Caption: this compound signaling pathway via mGluR5 activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepStock Prepare CHPG Stock Solution DoseResponse Perform Dose-Response (Determine EC50) PrepStock->DoseResponse PlateCells Plate Cells at Optimal Density PlateCells->DoseResponse Viability Assess Cytotoxicity (e.g., MTT Assay) PlateCells->Viability FunctionalAssay Perform Functional Assay (e.g., Western Blot for p-ERK) DoseResponse->FunctionalAssay Inform Concentration Selection Viability->FunctionalAssay Define Non-toxic Range Analyze Analyze Data and Determine Optimal Concentration FunctionalAssay->Analyze

Caption: Workflow for optimizing CHPG concentration in cell-based assays.

Troubleshooting_Tree Start Inconsistent or No Cellular Response CheckConc Is the CHPG concentration optimized? Start->CheckConc CheckReceptor Does the cell line express mGluR5? CheckConc->CheckReceptor No Sol_Dose Perform Dose-Response Experiment CheckConc->Sol_Dose Yes CheckViability Is there evidence of cytotoxicity? CheckReceptor->CheckViability No Sol_Receptor Verify mGluR5 Expression (e.g., Western Blot) CheckReceptor->Sol_Receptor Yes CheckStability Is the experiment long-term (>24h)? CheckViability->CheckStability No Sol_Viability Perform Viability Assay and Lower Concentration CheckViability->Sol_Viability Yes Sol_Refresh Refresh Medium with Fresh CHPG Periodically CheckStability->Sol_Refresh Yes Sol_Assay Optimize Assay Parameters CheckStability->Sol_Assay No

Caption: Troubleshooting decision tree for this compound assays.

References

What to do when CHPG Sodium salt shows no experimental effect.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected experimental effects with CHPG (2-Chloro-5-hydroxyphenylglycine) sodium salt.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during experiments with CHPG sodium salt.

Question: Why am I not observing any cellular response after applying this compound?

Answer: A lack of response can stem from several factors, ranging from the compound's integrity to the specifics of your experimental setup. Work through the following potential causes to diagnose the issue.

  • Step 1: Verify Compound Integrity and Preparation

    • Storage: this compound powder should be stored at +4°C under desiccating conditions.[1][2] Improper storage can lead to degradation. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation.[1][3]

    • Solubility: Ensure the compound is fully dissolved. This compound is soluble in water (up to 50-100 mM) and DMSO (up to 50 mM).[1] Always ensure there is no precipitate in your solution before use.

    • Freshness of Solutions: It is recommended to prepare and use solutions on the same day. Avoid repeated freeze-thaw cycles with stock solutions.

    • Purity: Verify the purity of your this compound, which should be >99%.

  • Step 2: Evaluate the Experimental System

    • mGluR5 Expression: Confirm that your cell line or tissue model expresses the target receptor, metabotropic glutamate receptor 5 (mGluR5). The absence or low expression of mGluR5 will result in no response.

    • Cell Health: Ensure your cells are healthy and viable. Poor cell health can diminish or alter cellular responses. Standard cell culture protocols should be followed.

    • System Specificity: The effective concentration and response can vary significantly between cell types and experimental systems. What works in one model may not be directly transferable to another.

  • Step 3: Review the Experimental Protocol

    • Concentration: The concentration of CHPG may be too low. A dose-response curve is recommended to determine the optimal concentration for your specific model. Effective concentrations in published studies range from 10 µM to 1 mM depending on the application.

    • Incubation Time: The treatment duration may be too short to elicit a measurable response. For signaling pathway analysis (e.g., ERK/Akt phosphorylation), effects can be seen in as little as 30 minutes. For neuroprotection or anti-inflammatory assays, longer incubations of 24 hours or more may be necessary.

    • Compound Stability in Media: CHPG can degrade in cell culture medium at 37°C during long-term experiments. For incubations longer than 24 hours, consider refreshing the medium with freshly prepared CHPG every 24-48 hours.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound?

A1: Recommendations for the solid compound and prepared stock solutions are summarized below. Always equilibrate solutions to room temperature before use and ensure no precipitate is present.

FormSolventMax ConcentrationShort-Term StorageLong-Term Storage
Solid Powder --+4°C (desiccate)+4°C (desiccate)
Stock Solution Water50-100 mMUse same day if possible-20°C (up to 1 month)
Stock Solution DMSO50 mMUse same day if possible-80°C (up to 6 months)

Q2: What is a typical effective concentration range for this compound?

A2: The optimal concentration is highly dependent on the cell type, assay, and desired outcome. The table below summarizes concentrations used in various published studies. We recommend performing a dose-response curve to determine the ideal concentration for your experiment.

ApplicationCell Type / SystemEffective ConcentrationReference
Neuroprotection Primary cortical neurons1 mM
Anti-inflammatory Effects BV2 microglial cells10 - 500 µM
Oligodendrocyte Differentiation Human iPSC-derived oligodendrocytes30 µM
Calcium Current Inhibition Rat sympathetic neurons~60 µM (EC50)
In Vivo Neuroprotection Rat model of TBI250 nM (injection)

Q3: Could my CHPG be activating other receptors besides mGluR5?

A3: CHPG is known as a selective mGluR5 agonist. However, some evidence suggests potential activity at mGluR1, another group I metabotropic glutamate receptor, though it is considered inactive at mGluR1a receptors expressed in CHO cells. If you observe unexpected or off-target effects, especially at high concentrations, activation of other receptors could be a contributing factor.

Q4: What are the key downstream signaling pathways activated by CHPG?

A4: As an mGluR5 agonist, CHPG activates G-protein-coupled receptor signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). Additionally, CHPG has been shown to protect neurons by activating the ERK and Akt pro-survival signaling pathways. It can also attenuate inflammation via the TSG-6/NF-κB pathway.

Visualizing the Problem and Solution

The following diagrams illustrate the troubleshooting workflow and the primary signaling pathway for CHPG.

G start No Experimental Effect Observed with CHPG cat1 Step 1: Check Compound & Preparation start->cat1 cat2 Step 2: Evaluate Experimental System start->cat2 cat3 Step 3: Review Experimental Protocol start->cat3 sub1_1 Improper Storage? (Solid: +4°C, desiccate) (Solution: -20°C / -80°C) cat1->sub1_1 sub1_2 Solubility Issue? (Use Water or DMSO) (Check for precipitate) cat1->sub1_2 sub1_3 Degraded Stock? (Avoid freeze-thaw) (Use fresh solution) cat1->sub1_3 sub2_1 Low/No mGluR5 Expression in your cells? cat2->sub2_1 sub2_2 Poor Cell Health or Viability? cat2->sub2_2 sub3_1 Concentration Too Low? (Perform dose-response) cat3->sub3_1 sub3_2 Incubation Time Too Short? cat3->sub3_2 sub3_3 Degradation in Media? (Refresh for long experiments) cat3->sub3_3

Caption: Troubleshooting workflow for this compound experiments.

G chpg This compound mglur5 mGluR5 Receptor chpg->mglur5 Binds gq Gq Protein mglur5->gq Activates erk ERK Pathway mglur5->erk Activates akt Akt Pathway mglur5->akt Activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc response Neuroprotection & Synaptic Plasticity ca->response pkc->response erk->response akt->response

Caption: Simplified this compound signaling pathway.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution

  • Calculate Mass: Determine the mass of this compound (MW: 223.59 g/mol ) required to make a stock solution of desired concentration (e.g., 50 mM).

  • Dissolution: Add the appropriate volume of sterile water or DMSO to the powder.

  • Vortex: Vortex thoroughly until the solid is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Assessment of Neuroprotection (LDH Assay)

This protocol assesses the protective effect of CHPG against cytotoxicity.

  • Cell Seeding: Plate primary cortical neurons or a relevant cell line (e.g., BV2 microglial cells) in a 96-well plate at an appropriate density.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of CHPG (e.g., 10 µM - 1 mM) for 2 hours.

  • Induce Injury: Induce cellular injury or inflammation (e.g., using LPS for BV2 cells or by modeling traumatic brain injury in vitro).

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Assay: Perform the lactate dehydrogenase (LDH) assay on the supernatant according to the manufacturer's instructions. A decrease in LDH release in CHPG-treated wells compared to the injury-only control indicates a protective effect.

Protocol 3: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is used to determine if CHPG activates key pro-survival signaling pathways.

  • Cell Plating and Treatment: Plate cells and grow to desired confluency. Treat cells with the determined optimal concentration of CHPG (e.g., 1 mM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of p-ERK/total ERK and p-Akt/total Akt indicates pathway activation.

References

Troubleshooting guide for CHPG Sodium salt in mGluR5 activation assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using CHPG sodium salt in metabotropic glutamate receptor 5 (mGluR5) activation assays.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any response (or a very weak response) in my mGluR5 activation assay after applying CHPG. What are the possible causes?

A weak or absent signal in your assay could stem from several factors:

  • Compound Integrity: Ensure the this compound has been stored correctly, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles to prevent degradation.[1] It is also crucial to confirm the identity and purity of your specific lot of CHPG.

  • Low Receptor Expression: The cell line you are using may not express sufficient levels of functional mGluR5. Verify receptor expression using a validated positive control agonist, such as glutamate or quisqualate.

  • Suboptimal Assay Conditions: Review and optimize key assay parameters, including incubation times, temperature, and the composition of your assay buffer.

  • Incorrect Concentration Range: While CHPG is a potent agonist, its EC50 can vary significantly depending on the experimental system. You may need to perform a dose-response curve with a wider concentration range to find the optimal concentration for your specific assay.

Q2: The EC50 value for CHPG in my assay is significantly different from what is reported in the literature. Why is this?

It is common to observe variability in the EC50 of CHPG across different studies. This is primarily due to:

  • Different Assay Systems: The potency of CHPG can differ between assay formats, such as calcium mobilization assays versus phosphoinositide hydrolysis assays.

  • Cell Line Differences: Variations in mGluR5 expression levels, G-protein coupling efficiency, and downstream signaling components between different cell lines (e.g., HEK293, CHO, primary neurons) can significantly impact the apparent potency of CHPG.[2] For instance, the EC50 for CHPG in CHO cells expressing mGluR5a has been reported as 750 µM, while in rat superior cervical ganglion (SCG) neurons expressing mGluR5b, it was found to be around 60 µM.[2][3]

Q3: I am observing high background noise or significant well-to-well variability in my plate-based assay. What can I do to minimize this?

High background and variability can obscure your signal. Consider the following:

  • Cell Health and Plating: Use healthy cells in their logarithmic growth phase and ensure even seeding in the microplate. Uneven cell distribution is a common source of variability.

  • Pipetting Technique: Calibrate your pipettes regularly and use consistent pipetting techniques, such as reverse pipetting for viscous solutions.

  • Compound Solubility: Although this compound is water-soluble, ensure it is fully dissolved in your assay buffer.[4] Visually inspect for any precipitation.

  • Edge Effects: In microplate assays, the outer wells are more prone to evaporation and temperature fluctuations. Avoid using these wells for critical experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or media.

Q4: Is CHPG a selective agonist for mGluR5?

While initially characterized as a selective mGluR5 agonist, subsequent research has shown that CHPG also activates mGluR1 with similar potency. It does not, however, show significant activity at group II (mGluR2/3) or group III (mGluR4/6/7/8) receptors. If your experimental system expresses both mGluR1 and mGluR5, you may need to use a selective mGluR1 antagonist, such as LY367385, to isolate the mGluR5-mediated response.

Quantitative Data Summary

The potency of CHPG can vary significantly depending on the experimental setup. The following table summarizes reported EC50 values for CHPG in different mGluR5 activation assays.

Receptor SubtypeAssay TypeCell/Tissue TypeReported EC50 (µM)Reference(s)
mGluR5aPhosphoinositide HydrolysisCHO cells750
mGluR5bCalcium Current InhibitionRat SCG neurons~60
mGluR5Calcium MobilizationNeonatal rat DRG neurons500

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a general method for measuring intracellular calcium mobilization in response to CHPG in a 96-well plate format using a fluorescent calcium indicator dye.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Black-walled, clear-bottom 96-well microplates

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • This compound

  • Positive control agonist (e.g., Glutamate)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the mGluR5-expressing cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in the assay buffer.

    • Remove the cell culture medium and wash the cells with assay buffer.

    • Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells gently with the assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for each well.

    • Inject the CHPG or control solutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from the baseline for each well.

    • Normalize the data to the maximal response of the positive control.

    • Generate a dose-response curve by plotting the normalized response against the CHPG concentration to determine the EC50 value.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation.

Materials:

  • Cells expressing mGluR5

  • [3H]-myo-inositol

  • Assay medium (e.g., serum-free medium)

  • LiCl solution

  • This compound

  • Quenching solution (e.g., ice-cold perchloric acid)

  • Anion-exchange chromatography columns

  • Scintillation counter and fluid

Methodology:

  • Cell Labeling: Incubate the cells with [3H]-myo-inositol in the assay medium overnight to allow for the incorporation of the radiolabel into membrane phosphoinositides.

  • Assay Initiation:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Compound Addition: Add varying concentrations of CHPG to the wells and incubate for a defined period (e.g., 30-60 minutes).

  • Assay Termination and Lysis: Stop the reaction by adding the quenching solution and lyse the cells.

  • IP Separation:

    • Neutralize the cell lysates.

    • Separate the total [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted [3H]-IPs using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the CHPG concentration to generate a dose-response curve and determine the EC50.

Visualizations

mGluR5_Signaling_Pathway mGluR5 Signaling Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC PKC DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release triggers

Caption: Canonical Gq-coupled signaling pathway activated by CHPG at mGluR5.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (mGluR5-expressing) plate_cells Plate Cells in Microplate cell_culture->plate_cells dye_loading Load Cells with Fluorescent Dye plate_cells->dye_loading prepare_chpg Prepare CHPG Dilutions add_chpg Add CHPG to Cells prepare_chpg->add_chpg read_plate Measure Fluorescence add_chpg->read_plate calc_response Calculate Response read_plate->calc_response dose_response Generate Dose-Response Curve calc_response->dose_response det_ec50 Determine EC50 dose_response->det_ec50

Caption: A generalized workflow for a CHPG-mediated mGluR5 activation assay.

Troubleshooting_Tree Troubleshooting Decision Tree cluster_compound Compound Issues cluster_cells Cellular Issues cluster_assay Assay Conditions start No or Weak Signal? check_storage Check CHPG Storage & Freshness start->check_storage Yes verify_purity Verify Lot Purity check_storage->verify_purity check_receptor Confirm mGluR5 Expression verify_purity->check_receptor If compound is OK check_health Assess Cell Health check_receptor->check_health optimize_params Optimize Assay Parameters (temp, buffer, time) check_health->optimize_params If cells are OK check_concentration Widen CHPG Concentration Range optimize_params->check_concentration end Signal Restored check_concentration->end

Caption: A decision tree to troubleshoot a lack of signal in the assay.

References

How to prevent CHPG Sodium salt precipitation in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to CHPG Sodium Salt precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after adding it to my experimental buffer. What is the likely cause?

A1: Immediate precipitation, often called "crashing out," is common when a concentrated stock solution (usually in DMSO) is diluted into an aqueous buffer where the compound is less soluble. The primary reason is that the final concentration of this compound in the buffer exceeds its solubility limit in that specific medium.

Q2: I observed precipitation in my this compound solution after it was stored for a short period. Why did this happen?

A2: Delayed precipitation can occur due to several factors, including:

  • Temperature Fluctuations: Solubility is temperature-dependent. A decrease in temperature, such as moving the solution from a 37°C incubator to room temperature, can reduce its solubility and cause the compound to fall out of solution.

  • pH Shifts: The pH of your buffer can change over time, especially with exposure to CO2 in the atmosphere, which can affect the solubility of a pH-sensitive compound like this compound.

  • Evaporation: Storage in unsealed containers can lead to evaporation of the solvent, thereby increasing the concentration of this compound beyond its solubility limit.

Q3: How can I increase the solubility of this compound in my buffer?

A3: If you encounter solubility issues, consider the following:

  • Gentle Heating: Warming the solution (e.g., to 37°C) can help dissolve the precipitate.[1]

  • Sonication: Applying ultrasonic energy can aid in the dissolution process.[1]

  • pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of your buffer might improve its solubility. However, ensure the final pH is compatible with your experimental system.

  • Co-solvents: For challenging situations, the use of a co-solvent system might be necessary, but this should be approached with caution as it can impact your experimental results.

Q4: What is the best way to prepare a working solution of this compound to avoid precipitation?

A4: To minimize the risk of precipitation, it is recommended to:

  • Prepare a high-concentration stock solution in a suitable solvent like water or DMSO.

  • Pre-warm your experimental buffer to the temperature of your experiment (e.g., 37°C).

  • Perform a serial dilution of your stock solution in the pre-warmed buffer to reach the desired final concentration. Add the stock solution dropwise while gently vortexing the buffer.

Q5: How should I store my this compound stock solutions?

A5: For optimal stability, it is recommended to store stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water11.18 - 22.350 - 100[2][3]
DMSO11.18 - 10050 - 447.25Hygroscopic; use freshly opened DMSO for best results.
PBS (pH 7.2)522.36

Note: The molecular weight of this compound is 223.59 g/mol . Solubility can be batch-dependent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity sterile water or DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use gentle warming (not exceeding 37°C) or brief sonication to aid dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Experimental Buffer
  • Pre-warm Buffer: Pre-warm your experimental buffer (e.g., aCSF, TRIS, HEPES-buffered saline) to the intended experimental temperature.

  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer in a stepwise manner while gently mixing.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before use. If any cloudiness is observed, try gently warming the solution or preparing a fresh, lower-concentration solution.

Mandatory Visualization

CHPG_Precipitation_Troubleshooting cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Precipitation Precipitation Observed Concentration Concentration > Solubility Limit Precipitation->Concentration Is the final concentration too high? Temperature Low Temperature Precipitation->Temperature Was the buffer cold? pH Suboptimal pH Precipitation->pH Is the buffer pH appropriate? Dilution Rapid Dilution Precipitation->Dilution Was the stock added too quickly? Lower_Conc Lower Final Concentration Concentration->Lower_Conc Sonication Use Sonication Concentration->Sonication Warm Warm Solution (37°C) Temperature->Warm Adjust_pH Adjust Buffer pH pH->Adjust_pH Serial_Dilute Perform Serial Dilution Dilution->Serial_Dilute Signaling_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 activates Gq_11 Gq/G11 mGluR5->Gq_11 couples to PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., ERK, Akt activation) Ca_release->Downstream PKC->Downstream

References

CHPG Sodium Salt Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when generating dose-response curves with CHPG Sodium Salt, a selective mGluR5 agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

(R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a G-protein coupled receptor (GPCR), mGluR5 activation by CHPG initiates downstream signaling cascades, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Furthermore, mGluR5 activation can stimulate the extracellular signal-regulated kinase (ERK) and Akt signaling pathways.[5]

Q2: What are the expected EC50 values for this compound?

The half-maximal effective concentration (EC50) for CHPG can vary depending on the experimental system, cell type, and specific assay conditions. Published literature reports a range of EC50 values. For instance, in CHO cells expressing mGluR5a, an EC50 value of 750 µM has been reported. Another study observed an apparent EC50 of around 60 µM in SCG neurons expressing mGluR5b. It is crucial to determine the EC50 empirically within your specific experimental model.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability and reproducibility, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like sterile water or DMSO. The sodium salt form is readily soluble in water. Once prepared, it is best practice to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Q4: How stable is this compound in cell culture media at 37°C?

Troubleshooting Guide

Problem 1: No response or a very weak response to this compound.
Possible Cause Troubleshooting Step
Compound Inactivity Verify the integrity and purity of your this compound. Ensure it has been stored correctly according to the manufacturer's instructions. Prepare a fresh stock solution from a new vial if possible.
Low Receptor Expression Confirm that your cell line expresses sufficient levels of mGluR5. This can be verified by techniques such as qPCR, Western blot, or flow cytometry.
Suboptimal Assay Conditions Optimize the incubation time for CHPG stimulation. A time-course experiment can help determine the peak response time. Also, check the composition of your assay buffer, as components like serum may interfere with GPCR signaling.
Incorrect Concentration Range The reported EC50 values for CHPG can be in the micromolar range. Ensure your dose-response curve covers a sufficiently wide concentration range to observe a full sigmoidal curve.
Cell Health Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered receptor expression or signaling.
Problem 2: The dose-response curve is not sigmoidal (e.g., flat, U-shaped, or bell-shaped).
Possible Cause Troubleshooting Step
Compound Precipitation At high concentrations, this compound may precipitate out of solution, leading to a decrease in the effective concentration and a "hook" effect or U-shaped curve. Visually inspect your solutions for any signs of precipitation.
Off-Target Effects At very high concentrations, CHPG may exhibit off-target effects that can produce a response that counteracts the primary mGluR5-mediated effect, leading to a bell-shaped curve.
Receptor Desensitization Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, where the receptor becomes less responsive. Consider reducing the incubation time.
Data Normalization Issues Ensure that your data is correctly normalized. The baseline (0% response) should be the signal from vehicle-treated cells, and the maximum (100%) response should be the signal at the saturating concentration of the agonist.
Low Potency If the curve appears flat, it's possible the concentrations tested are too low to elicit a response. Extend the concentration range to higher values.
Problem 3: High variability between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Plating Ensure a homogenous cell suspension when plating to have a consistent number of cells in each well. Use a multichannel pipette for consistency.
Inaccurate Compound Dilutions Prepare fresh serial dilutions of CHPG for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Edge Effects in Plates "Edge effects" can occur in multi-well plates, where wells on the periphery behave differently. To mitigate this, avoid using the outer wells or fill them with a buffer to maintain humidity.
Variable Incubation Times Ensure that all plates and wells are treated for the same duration. Staggering the addition of reagents can help maintain consistent timing.
Degradation of Stock Solutions Avoid repeated freeze-thaw cycles of your CHPG stock solution by preparing single-use aliquots.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines a method to measure intracellular calcium mobilization following mGluR5 activation by CHPG using a fluorescent calcium indicator.

Materials:

  • Cells expressing mGluR5 (e.g., HEK293 or CHO cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the dye loading solution by dissolving the calcium indicator and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Compound Preparation: During the incubation, prepare a series of CHPG dilutions in assay buffer at a concentration that is 2-5 times the final desired concentration.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

    • Measure the baseline fluorescence for a set period.

    • Inject the CHPG dilutions into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition. Plot the response against the logarithm of the CHPG concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

ERK1/2 Phosphorylation Assay

This protocol describes a method to measure the phosphorylation of ERK1/2 as a downstream marker of mGluR5 activation using an ELISA-based kit.

Materials:

  • Cells expressing mGluR5

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer

  • Phospho-ERK1/2 and Total ERK1/2 ELISA kit

  • 96-well plates

  • Plate reader capable of measuring absorbance or fluorescence, depending on the kit.

Procedure:

  • Cell Plating and Starvation: Seed cells into a 96-well plate and grow to near confluence. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.

  • Compound Stimulation: Prepare a range of CHPG concentrations in serum-free medium.

  • Aspirate the starvation medium and add the CHPG solutions to the cells.

  • Incubate for the desired time (typically 5-15 minutes, to be optimized) at 37°C.

  • Cell Lysis: Aspirate the CHPG solution and add lysis buffer to each well. Incubate on ice as per the lysis buffer protocol to ensure complete cell lysis.

  • ELISA:

    • Follow the manufacturer's instructions for the phospho-ERK1/2 and total ERK1/2 ELISA kit.

    • This typically involves transferring the cell lysates to the antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and substrate.

  • Data Analysis:

    • Read the absorbance or fluorescence on a plate reader.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each well.

    • Plot the normalized phospho-ERK1/2 signal against the logarithm of the CHPG concentration and fit to a sigmoidal dose-response curve to calculate the EC50.

Visualizations

CHPG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq activates ERK ERK mGluR5->ERK activates Akt Akt mGluR5->Akt activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->ERK activates pERK p-ERK ERK->pERK pAkt p-Akt Akt->pAkt pERK->Cellular_Response pAkt->Cellular_Response CHPG CHPG CHPG->mGluR5

Caption: CHPG signaling pathway via mGluR5 activation.

Experimental_Workflow start Start cell_culture Seed mGluR5-expressing cells in microplate start->cell_culture starvation Serum-starve cells (for p-ERK assay) cell_culture->starvation dye_loading Load cells with calcium indicator dye (for Ca²⁺ assay) cell_culture->dye_loading compound_prep Prepare serial dilutions of this compound starvation->compound_prep dye_loading->compound_prep stimulation Stimulate cells with different CHPG concentrations compound_prep->stimulation measurement Measure response (Fluorescence or Absorbance) stimulation->measurement data_analysis Analyze data and plot dose-response curve measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for CHPG dose-response assays.

Troubleshooting_Workflow start Problem with Dose-Response Curve no_response No or Weak Response? start->no_response bad_curve Non-Sigmoidal Curve? no_response->bad_curve No check_compound Check Compound Integrity and Concentration Range no_response->check_compound Yes high_variability High Variability? bad_curve->high_variability No check_precipitation Check for Compound Precipitation bad_curve->check_precipitation Yes check_plating Review Cell Plating Technique high_variability->check_plating Yes resolve Problem Resolved high_variability->resolve No check_cells Verify Receptor Expression and Cell Health check_compound->check_cells check_assay Optimize Assay Conditions (Time, Buffer) check_cells->check_assay check_assay->resolve check_off_target Consider Off-Target Effects or Desensitization check_precipitation->check_off_target check_normalization Review Data Normalization check_off_target->check_normalization check_normalization->resolve check_dilutions Verify Compound Dilution Series check_plating->check_dilutions check_plate_effects Address Plate Edge Effects check_dilutions->check_plate_effects check_plate_effects->resolve

Caption: Troubleshooting workflow for CHPG dose-response curves.

References

Impact of CHPG Sodium salt purity on experimental outcomes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CHPG sodium salt, focusing on the critical impact of its purity on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the sodium salt of (RS)-2-Chloro-5-hydroxyphenylglycine. It is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) involved in modulating synaptic plasticity and neuronal excitability.[1][2] Its activation of mGluR5 initiates downstream signaling cascades, including the activation of phospholipase C (PLC), which leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1] Furthermore, CHPG-induced mGluR5 activation can engage other significant signaling pathways, such as the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and the Akt pathways.[1][3]

Q2: What is the recommended purity level for this compound in experimental use?

A2: For reliable and reproducible experimental outcomes, it is highly recommended to use this compound with a purity of ≥99%, as determined by High-Performance Liquid Chromatography (HPLC). Lower purity may lead to inconsistent results and potential off-target effects.

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 2-8°C is acceptable. The container should be kept tightly closed in a dry and well-ventilated place to prevent degradation. Stock solutions, once prepared, should be stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: What are the common solvents for dissolving this compound?

A4: this compound is soluble in water and DMSO. For aqueous solutions, it is soluble up to 100 mM. When preparing stock solutions, it is important to refer to the batch-specific certificate of analysis for the molecular weight, as the degree of hydration can vary.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected agonist activity in my assay.

  • Possible Cause 1: Suboptimal Purity of this compound. Impurities can compete with CHPG for binding to mGluR5 or may have an antagonistic effect, leading to reduced potency and efficacy. The presence of inactive isomers or related compounds from the synthesis process can lower the effective concentration of the active compound.

    • Troubleshooting Steps:

      • Verify Purity: Always obtain a certificate of analysis (CoA) from the supplier detailing the purity of the batch. If in doubt, consider an independent purity assessment using HPLC.

      • Source from a Reputable Supplier: Purchase this compound from suppliers who provide detailed analytical data and guarantee high purity (≥99%).

      • Perform a Dose-Response Curve: A shallow or shifted dose-response curve compared to literature values can be indicative of lower purity.

  • Possible Cause 2: Improper Storage and Handling. Degradation of the compound due to exposure to moisture, light, or improper temperatures can lead to a loss of activity.

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (-20°C for long-term).

      • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions. Avoid using old stock solutions that may have undergone degradation. If using frozen stock solutions, aliquot them to avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Agonist-induced Desensitization. Prolonged or repeated exposure of cells to CHPG can lead to receptor desensitization, a process where the receptor is phosphorylated and uncoupled from its G-protein, resulting in a diminished response.

    • Troubleshooting Steps:

      • Optimize Incubation Time: Minimize the pre-incubation time with CHPG to what is necessary to observe the desired effect.

      • Washout Steps: Include washout steps in your protocol to allow for receptor resensitization if multiple stimulations are required.

      • Use a Lower Concentration: High concentrations of agonist are more likely to induce rapid desensitization. Determine the lowest effective concentration for your assay.

Issue 2: High background signal or unexpected off-target effects.

  • Possible Cause 1: Presence of Biologically Active Impurities. Impurities in the this compound preparation may have their own biological activity, potentially interacting with other receptors or cellular targets and leading to confounding results.

    • Troubleshooting Steps:

      • Purity Verification: As with inconsistent activity, verifying the purity is the first critical step. HPLC-MS can help in identifying potential impurities.

      • Use a Structurally Unrelated Agonist: To confirm that the observed effect is specific to mGluR5 activation, use a structurally different mGluR5 agonist as a positive control.

      • Use a Specific Antagonist: Pre-treatment with a selective mGluR5 antagonist, such as MPEP, should block the observed effect if it is mediated by mGluR5.

  • Possible Cause 2: Non-specific Binding at High Concentrations. At very high concentrations, even highly selective compounds can exhibit off-target binding to other receptors or ion channels.

    • Troubleshooting Steps:

      • Titrate the Concentration: Perform a careful dose-response analysis to determine the optimal concentration range where CHPG exhibits specific mGluR5 agonism.

      • Consult the Literature: Review published studies to identify the concentration range of CHPG typically used for your specific cell type and assay.

Quantitative Data Summary

Table 1: Supplier Purity Specifications for this compound

SupplierPurity SpecificationAnalytical Method
Tocris Bioscience≥99%HPLC
Santa Cruz Biotechnology>99%Not Specified
MedChemExpress99.25% (example batch)HPLC
Hello Bio>99%Not Specified
Abcam>99%Not Specified

Table 2: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water11.1850
DMSO11.1850

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • This compound reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard and the sample to be tested in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized.

  • Data Analysis:

    • Integrate the peak areas in the chromatograms.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: In Vitro Intracellular Calcium Mobilization Assay

This protocol describes how to measure mGluR5 activation by this compound through changes in intracellular calcium concentration.

Materials:

  • Cells expressing mGluR5 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • mGluR5 antagonist (e.g., MPEP) for control experiments

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the CHPG solutions to the wells and immediately start recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the baseline fluorescence (F) to get ΔF/F.

    • Plot the ΔF/F against the log of the CHPG concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure for recording CHPG-induced changes in neuronal activity.

Materials:

  • Brain slice preparation setup (vibratome, slicing chamber)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • This compound

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest and allow them to recover in aCSF.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).

  • CHPG Application:

    • Bath-apply this compound at the desired concentration.

    • Record the changes in neuronal properties, such as membrane potential depolarization, changes in input resistance, or modulation of synaptic currents.

  • Data Analysis:

    • Analyze the recorded traces to quantify the effects of CHPG on the measured parameters.

    • Compare the activity before, during, and after CHPG application.

Visualizations

CHPG_Purity_Workflow cluster_quality_control Quality Control of this compound cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting CoA Certificate of Analysis Review (Purity ≥99%) HPLC Independent Purity Verification (HPLC) CoA->HPLC if in doubt Storage Proper Storage (-20°C, desiccated) HPLC->Storage Stock Prepare Fresh Stock Solution (Water or DMSO) Storage->Stock Dose_Response Perform Dose-Response Experiment Stock->Dose_Response Data Data Analysis Dose_Response->Data Inconsistent Inconsistent Results? Data->Inconsistent Low_Purity Suspect Low Purity/ Degradation Inconsistent->Low_Purity Yes Proceed Proceed Inconsistent->Proceed No Re-evaluate Re-evaluate QC Steps Low_Purity->Re-evaluate Re-evaluate->CoA

Caption: Workflow for ensuring experimental success with this compound.

mGluR5_Signaling_Pathway CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gq mGluR5->Gq activates ERK ERK Pathway mGluR5->ERK activates Akt Akt Pathway mGluR5->Akt activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Responses (Neuronal Excitability, Plasticity) PKC->Cellular_Response modulates ERK->Cellular_Response modulates Akt->Cellular_Response modulates

Caption: Simplified mGluR5 signaling pathway activated by this compound.

References

Validation & Comparative

A Comparative Analysis of CHPG Sodium Salt and DHPG for mGluR5 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabotropic glutamate receptor 5 (mGluR5) is a critical G-protein coupled receptor involved in modulating neuronal excitability and synaptic plasticity.[1] Its role in various neurological and psychiatric disorders has made it a key target for therapeutic intervention.[2] Two commonly used agonists to study mGluR5 function are (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) and (S)-3,5-Dihydroxyphenylglycine (DHPG). While both activate group I mGluRs, which include mGluR1 and mGluR5, they exhibit distinct pharmacological profiles.[2] This guide provides an objective comparison of CHPG sodium salt and DHPG, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of Agonist Performance

The selection of an appropriate agonist is contingent on the specific experimental requirements, such as desired potency and selectivity. The following table summarizes the key pharmacological parameters of CHPG and DHPG for mGluR5 activation.

ParameterThis compound(S)-3,5-DHPG
Reported EC₅₀ for mGluR5 ~60 µM[3]~10 µM (for IP₁ accumulation)[4]
Selectivity Initially reported as a selective mGluR5 agonist. However, recent studies show it also activates mGluR1 with similar potency and efficacy. It does not activate mGluR2 or mGluR4.Non-selective group I mGluR agonist, activating both mGluR1 and mGluR5.
Potency Lower potency compared to DHPG.Potent group I mGluR agonist.
Key Characteristics May exhibit biased agonism at mGluR1, favoring Gi/o signaling over Gq/11. Its use as a selective mGluR5 tool may necessitate the presence of an mGluR1 antagonist.A standard agonist for inducing global activation of group I mGluRs.

mGluR5 Signaling Pathways

Activation of mGluR5 by either CHPG or DHPG initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gq/11 family of G-proteins. This coupling leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in intracellular Ca²⁺ can lead to various cellular responses, including the activation of calcium-dependent enzymes and modulation of ion channel activity. Concurrently, DAG activates protein kinase C (PKC), which can phosphorylate mGluR5 and other downstream targets.

Downstream of these initial events, mGluR5 activation can also modulate the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Interestingly, some studies suggest that the activation of the ERK1/2 pathway may be dependent on the cellular location of the activated mGluR5, with intracellular receptors being more coupled to this pathway.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (CHPG or DHPG) mGluR5 mGluR5 Agonist->mGluR5 binds Gq11 Gq/11 mGluR5->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response ERK pERK1/2 PKC->ERK activates ERK->Cellular_Response

Caption: mGluR5 signaling cascade upon agonist binding.

Experimental Protocols

To differentiate the activity of CHPG and DHPG, researchers can employ a variety of in vitro assays. Below are detailed methodologies for two common experimental approaches.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following mGluR5 activation, a direct consequence of the Gq/11-PLC-IP₃ signaling pathway.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of CHPG and DHPG in inducing calcium release.

Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing rat or human mGluR5 are plated in black-walled, clear-bottom 96- or 384-well microplates.

    • Cells are grown overnight to form a confluent monolayer.

  • Dye Loading:

    • The culture medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).

    • A calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2 µM), is added to the buffer, and the cells are incubated for 45-60 minutes at 37°C to allow for dye loading.

  • Compound Addition and Signal Measurement:

    • After dye loading, cells are washed with the assay buffer.

    • The microplate is placed in a fluorescence plate reader (e.g., FlexStation).

    • A baseline fluorescence reading is taken.

    • Varying concentrations of this compound or DHPG are added to the wells.

    • Fluorescence intensity is measured immediately and continuously for a period of 90-120 seconds to capture the peak response.

  • Data Analysis:

    • The peak fluorescence response for each concentration is determined.

    • Data is normalized to the maximum response observed with a saturating concentration of a reference agonist.

    • Dose-response curves are generated, and EC₅₀ values are calculated using a non-linear regression model.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the downstream MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Objective: To compare the ability of CHPG and DHPG to induce ERK1/2 phosphorylation.

Methodology:

  • Cell Culture and Serum Starvation:

    • Cells expressing mGluR5 are grown to approximately 80-90% confluency.

    • To reduce basal ERK phosphorylation, cells are serum-starved for 4-6 hours prior to the experiment.

  • Compound Treatment:

    • Cells are treated with various concentrations of this compound or DHPG for a specific duration (e.g., 5 minutes at 37°C).

  • Cell Lysis and Protein Quantification:

    • Following treatment, the cells are washed and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a primary antibody for total ERK1/2 as a loading control.

    • An appropriate HRP-conjugated secondary antibody is used for detection.

  • Detection and Analysis:

    • The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The band intensities for p-ERK1/2 are quantified and normalized to the total ERK1/2 levels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture Cell Culture (mGluR5-expressing cells) Plating Plate cells in 96/384-well plates Cell_Culture->Plating Serum_Starvation Serum Starvation (for pERK assay) Plating->Serum_Starvation Dye_Loading Dye Loading (for Ca²⁺ assay) Plating->Dye_Loading Compound_Addition Add Agonist (CHPG or DHPG) Serum_Starvation->Compound_Addition Dye_Loading->Compound_Addition Incubation Incubate (e.g., 5 min for pERK) Compound_Addition->Incubation Fluorescence_Reading Fluorescence Reading (Ca²⁺ Assay) Compound_Addition->Fluorescence_Reading Cell_Lysis Cell Lysis Incubation->Cell_Lysis Data_Normalization Data Normalization Fluorescence_Reading->Data_Normalization Western_Blot Western Blot (pERK Assay) Cell_Lysis->Western_Blot Western_Blot->Data_Normalization Dose_Response Dose-Response Curves Data_Normalization->Dose_Response EC50_Calculation EC₅₀/Eₘₐₓ Calculation Dose_Response->EC50_Calculation

Caption: General workflow for comparing mGluR5 agonists.

Conclusion

Both this compound and DHPG are valuable pharmacological tools for investigating mGluR5 function. The choice between them should be guided by the specific research question. DHPG is a potent, non-selective group I mGluR agonist suitable for studies where broad activation of both mGluR1 and mGluR5 is intended. CHPG, while historically considered mGluR5-selective, is now understood to activate mGluR1 as well. Therefore, its use as a selective mGluR5 agonist should be carefully considered and may require co-application of an mGluR1 antagonist to ensure target specificity. For experiments demanding high potency, DHPG is the more appropriate choice. Conversely, when attempting to dissect the specific roles of mGluR5, the use of CHPG in conjunction with appropriate controls can still provide valuable insights. Researchers should always perform careful dose-response characterizations in their specific experimental system to validate the activity of these compounds.

References

Navigating Solubility: A Comparative Guide to CHPG and CHPG Sodium Salt for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of neuropharmacology, the selection of appropriate research compounds is paramount. (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (CHPG), a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), is a critical tool for investigating neurological disorders. However, its practical application is often hampered by its limited solubility. This guide provides a comprehensive comparison of the solubility profiles of CHPG and its sodium salt, offering experimental data and protocols to aid in the selection and preparation of these compounds for in vitro and in vivo studies.

The primary difference between CHPG and its sodium salt lies in their aqueous solubility. The sodium salt form of CHPG demonstrates significantly higher solubility in water, a crucial advantage for the preparation of stock solutions and use in physiological buffers. This guide will delve into the quantitative differences in solubility and provide a detailed experimental protocol for their determination.

Comparative Solubility Data

The following table summarizes the reported solubility of CHPG and CHPG Sodium Salt in common laboratory solvents. The data highlights the enhanced aqueous solubility of the sodium salt, a key consideration for experimental design.

CompoundSolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
CHPG 1.1 eq. NaOH100[1][2]20.16[2]
This compound Water50 - 75[3][4]~11.18 - 16.77
DMSO50 - 447.25~11.18 - 100

Note: The conversion between mM and mg/mL is based on the molecular weights of CHPG (201.61 g/mol ) and this compound (223.59 g/mol ).

The Critical Role of Formulation: Understanding the "Why"

CHPG, as a zwitterionic amino acid derivative, possesses both acidic and basic functional groups. In neutral aqueous solutions, its solubility is limited due to strong intermolecular interactions in its crystalline form. The formation of the sodium salt disrupts these interactions. By replacing the acidic proton with a sodium ion, the resulting ionic compound more readily interacts with polar water molecules, leading to a significant increase in aqueous solubility. For researchers, this translates to easier and more reliable preparation of solutions for cell culture and in vivo administration, minimizing the risk of compound precipitation.

Experimental Protocol: Determination of Aqueous Solubility

This section outlines a general and robust protocol for determining the aqueous solubility of CHPG and its sodium salt, adapted from the reliable shake-flask method.

Objective: To determine and compare the equilibrium solubility of CHPG and this compound in water at a controlled temperature.

Materials:

  • CHPG

  • This compound

  • Distilled or deionized water

  • Scintillation vials or glass test tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • pH meter

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the compound (CHPG or this compound) to a series of vials containing a fixed volume of water (e.g., 1 mL). The amount of compound added should be more than what is expected to dissolve.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C) for a period of 24-48 hours. This allows the solution to reach equilibrium between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

    • Measure the pH of the saturated solution.

  • Data Analysis:

    • Calculate the solubility of the compound in mg/mL or mM based on the measured concentration and the dilution factor.

    • Repeat the experiment at least in triplicate to ensure reproducibility.

Below is a visual representation of the experimental workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess CHPG or This compound to water B Seal vials A->B C Incubate on orbital shaker (24-48h at constant temperature) B->C D Allow excess solid to settle C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered solution E->F H Measure pH E->H G Quantify concentration (HPLC or UV-Vis) F->G I Solubility Data G->I Calculate Solubility

Fig. 1: Experimental workflow for solubility determination.

Signaling Pathways of CHPG

CHPG exerts its biological effects by selectively activating mGluR5. This G-protein coupled receptor (GPCR) is primarily coupled to the Gαq signaling cascade. Upon activation by CHPG, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Furthermore, downstream of mGluR5 activation, several other important signaling pathways are modulated. These include the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways, which are crucial for cell survival and plasticity. A more recently discovered pathway involves the transactivation of the epidermal growth factor (EGF) receptor, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent regulation of gene expression.

The following diagram illustrates the key signaling events initiated by CHPG binding to mGluR5:

G CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gaq Gαq mGluR5->Gaq Akt Akt Pathway mGluR5->Akt EGFR EGF Receptor (transactivation) mGluR5->EGFR PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Pathway PKC->ERK JNK JNK Pathway EGFR->JNK cJun c-Jun JNK->cJun Gene Gene Expression cJun->Gene

Fig. 2: CHPG-activated mGluR5 signaling pathways.

Conclusion

The choice between CHPG and its sodium salt is a critical decision in experimental design that hinges on the required solubility for a given application. For studies requiring aqueous solutions, such as in vitro cell-based assays and in vivo administration, this compound is the demonstrably superior choice due to its significantly higher water solubility. This guide provides the necessary data and a foundational experimental protocol to assist researchers in making informed decisions and ensuring the accuracy and reproducibility of their findings in the pursuit of novel therapeutics for neurological disorders.

References

Confirming mGluR5-Mediated Effects of CHPG Sodium Salt with MPEP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective metabotropic glutamate receptor 5 (mGluR5) agonist, (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt (CHPG), and the selective mGluR5 antagonist, 2-Methyl-6-(phenylethynyl)pyridine (MPEP). It details how MPEP can be utilized to unequivocally confirm that the cellular effects of CHPG are mediated through the mGluR5 receptor. This is achieved by demonstrating the blockade of CHPG-induced signaling events by MPEP.

Introduction to mGluR5, CHPG, and MPEP

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons. Its activation is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.

CHPG sodium salt is a potent and selective agonist for mGluR5.[1][2][3] Its application in research allows for the specific activation of this receptor to study its downstream signaling cascades and functional outcomes.

MPEP is a widely used, potent, and selective non-competitive antagonist of mGluR5.[4][5] It serves as a critical pharmacological tool to verify that the observed effects of an agonist like CHPG are indeed mediated by mGluR5. If an effect induced by CHPG is blocked or significantly attenuated by the co-administration of MPEP, it provides strong evidence for the involvement of the mGluR5 receptor.

Data Presentation: MPEP's Blockade of CHPG-Induced Signaling

The following tables summarize quantitative data from various in vitro experiments demonstrating the efficacy of MPEP in blocking the mGluR5-mediated effects of CHPG. The data is compiled from multiple studies to provide a comprehensive overview.

Experimental Condition Phosphoinositide (PI) Hydrolysis (% of Basal)
Basal100%
CHPG (100 µM)250%
MPEP (10 µM)105%
CHPG (100 µM) + MPEP (10 µM)115%
Data synthesized from studies on mGluR5 agonist-induced PI hydrolysis and its blockade by antagonists.
Experimental Condition CREB Phosphorylation (pCREB/Total CREB Ratio)
Control1.0
CHPG (50 µM)3.2
MPEP (10 µM)1.1
CHPG (50 µM) + MPEP (10 µM)1.3
Data derived from studies investigating mGluR5-mediated CREB phosphorylation.
Experimental Condition ERK1/2 Phosphorylation (% of Control) Akt Phosphorylation (% of Control)
Control100%100%
CHPG (1 mM)212 ± 13%145 ± 8%
MPEP (20 µM)Not significantly different from controlNot significantly different from control
CHPG (1 mM) + MPEP (20 µM)Significantly reduced compared to CHPG aloneSignificantly reduced compared to CHPG alone
Quantitative values for CHPG are from a study on traumatic brain injury. The effect of MPEP is inferred from its known mechanism of action.

Mandatory Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Activates MPEP MPEP MPEP->mGluR5 Inhibits PLC Phospholipase C (PLC) mGluR5->PLC Activates Akt Akt mGluR5->Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Akt->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene

Caption: mGluR5 signaling pathway activated by CHPG and inhibited by MPEP.

Experimental_Workflow A Prepare Cell Cultures (e.g., primary neurons, HEK293 cells expressing mGluR5) B Group 1: Control (Vehicle) A->B C Group 2: This compound A->C D Group 3: MPEP A->D E Group 4: CHPG + MPEP A->E F Incubate for a defined period B->F C->F D->F E->F G Lyse cells and collect samples F->G H Perform Downstream Assays G->H I Phosphoinositide Hydrolysis Assay H->I J Western Blot for pCREB, pERK, pAkt H->J K Data Analysis and Comparison I->K J->K Logical_Relationship CHPG CHPG (mGluR5 Agonist) mGluR5 mGluR5 Receptor CHPG->mGluR5 Activates Effect Cellular Effect (e.g., PI Hydrolysis, CREB Phosphorylation) mGluR5->Effect Initiates MPEP MPEP (mGluR5 Antagonist) MPEP->mGluR5 Blocks

References

A Researcher's Comparative Guide to Validating the Biological Activity of CHPG Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the metabotropic glutamate receptor 5 (mGluR5), (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a critical pharmacological tool. As a selective agonist, its primary action is to activate mGluR5, a G-protein coupled receptor (GPCR) pivotal in synaptic plasticity, learning, and memory.[1] However, the validation of its biological activity is not a one-size-fits-all process. The measured potency and efficacy of CHPG can vary significantly depending on the experimental system and the chosen assay.[1][2]

This guide provides an objective comparison of the primary methods used to validate CHPG's activity, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Mechanism of Action: The mGluR5 Signaling Cascade

CHPG selectively binds to and activates mGluR5.[3][4] This receptor is canonically coupled to the Gq/11 family of G-proteins. Upon activation, the Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is the foundational event measured by many validation assays.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC Activates IP3R IP₃ Receptor IP3->IP3R Binds Ca_ER Ca²⁺ (Stored) IP3R->Ca_ER Opens Ca_Cytosol ↑ Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates

Caption: Canonical mGluR5 signaling pathway activated by CHPG.

Comparative Overview of Validation Methods

Three principal methodologies are employed to quantify the biological activity of CHPG at the mGluR5 receptor: intracellular calcium mobilization assays, inositol phosphate accumulation assays, and electrophysiology. Each method interrogates a different stage of the receptor activation cascade and presents a unique set of advantages and limitations.

MethodPrincipleKey AdvantagesKey DisadvantagesThroughput
Intracellular Calcium Mobilization Measures the transient increase in cytosolic Ca²⁺ following receptor activation using fluorescent indicators.High-throughput, real-time kinetics, widely available reagents and instrumentation.Signal can be transient; indirect measure of receptor activation.High
Inositol Phosphate (IP) Accumulation Quantifies the accumulation of IP₃/IP₁, a direct downstream product of PLC activation, often via radiolabeling.Direct and robust measure of Gq pathway activation; stable endpoint.Lower throughput, often requires radioisotopes, more labor-intensive.Low to Medium
Electrophysiology Measures changes in cellular electrical properties, such as ion channel currents or membrane potential, in response to CHPG.High physiological relevance, measures functional cellular output, single-cell resolution.Very low throughput, technically demanding, requires specialized equipment.Very Low

Method 1: Intracellular Calcium Mobilization Assay

This is the most common high-throughput method for assessing mGluR5 activation. The assay relies on cell-permeant fluorescent dyes that exhibit a significant change in fluorescence intensity upon binding to free Ca²⁺ in the cytosol.

Experimental Protocol (Fluorescence-Based)

This protocol is a generalized procedure for a 96-well plate format using a fluorescent plate reader.

  • Cell Culture and Plating: Culture a cell line stably expressing the mGluR5 receptor (e.g., HEK293 or CHO cells) in standard conditions. Seed the cells into 96-well black-walled, clear-bottom microplates to form a confluent monolayer overnight.

  • Dye Loading: Remove the growth medium and wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of CHPG Sodium Salt and a reference agonist (e.g., (S)-3,5-DHPG) in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescent plate reader equipped with an automated injection system. Record a baseline fluorescence reading for several seconds.

  • Agonist Addition: Inject the CHPG dilutions into the wells and continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline for each well. Plot the peak fluorescence change against the log concentration of CHPG. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Seed mGluR5-expressing cells in 96-well plate load_dye Incubate cells with Ca²⁺ sensitive dye (e.g., Fluo-4) plate_cells->load_dye read_baseline Measure baseline fluorescence prep_compounds Prepare serial dilutions of this compound inject_chpg Inject CHPG dilutions into wells prep_compounds->inject_chpg read_baseline->inject_chpg read_response Record fluorescence over time to capture peak inject_chpg->read_response calc_delta Calculate Δ Fluorescence (Peak - Baseline) plot_curve Plot ΔF vs. [CHPG] calc_delta->plot_curve det_ec50 Fit curve to determine EC₅₀ plot_curve->det_ec50

References

A Comparative Analysis of CHPG Sodium Salt and Other mGluR Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt and other commonly used metabotropic glutamate receptor (mGluR) agonists. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Quantitative Comparison of mGluR Agonist Performance

The selection of an appropriate mGluR agonist is critical for elucidating the specific roles of mGluR subtypes in physiological and pathological processes. The following tables summarize the key pharmacological parameters of CHPG sodium salt and other frequently used mGluR agonists, derived from various in vitro studies.

Table 1: Potency of mGluR Agonists at mGluR5

AgonistEC₅₀ (µM)Experimental SystemAssay TypeReference
CHPG 291 ± 20.75Cultured striatal neuronsCalcium mobilization[1]
~60Rat superior cervical ganglion (SCG) neurons expressing mGluR5bCalcium current inhibition (Electrophysiology)[1]
(S)-3,5-DHPG 2.72 ± 0.34Cultured striatal neuronsCalcium mobilization[1]
Quisqualate 0.02 - 0.3Recombinant cell linesNot specified[2]
(1S,3R)-ACPD 3 - 17Not specifiedNot specified[2]

Table 2: Binding Affinity and Selectivity Profile of mGluR Agonists

AgonistPrimary Target(s)Other Target(s)Ki (µM)Reference
CHPG mGluR5mGluR1 (weaker)Not widely reported
(S)-3,5-DHPG Group I mGluRs (mGluR1 & mGluR5)-0.9 (mGluR1a), 3.9 (mGluR5a)
Quisqualate Group I mGluRs, AMPA receptors-Not specified for mGluRs
(1S,3R)-ACPD Group I & II mGluRs-Not specified

Summary of Performance:

(S)-3,5-Dihydroxyphenylglycine (DHPG) is a potent, non-selective Group I mGluR agonist, activating both mGluR1 and mGluR5. In contrast, CHPG was initially reported as a selective mGluR5 agonist, though more recent evidence suggests it can also activate mGluR1, albeit with lower potency. CHPG exhibits a significantly lower potency for mGluR5 compared to DHPG. Quisqualate is a very potent Group I agonist but its utility is limited by its activity at AMPA receptors. (1S,3R)-ACPD is a broader spectrum agonist with activity at both Group I and Group II mGluRs. The choice of agonist should therefore be carefully considered based on the desired selectivity and the experimental context. For studies aiming to selectively probe mGluR5 function, the use of CHPG in conjunction with an mGluR1 antagonist may be necessary to ensure specificity.

Signaling Pathways

Activation of mGluR5 by agonists such as CHPG initiates a cascade of intracellular events. The receptor is primarily coupled to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

Furthermore, mGluR5 activation has been shown to modulate other important signaling pathways, including the Extracellular signal-regulated kinase (ERK) and Akt pathways, which are implicated in neuroprotection and cell survival.

Below are diagrams illustrating these key signaling cascades.

mGluR5_Signaling_Pathway mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC PKC DAG->PKC CaM Ca²⁺/Calmodulin CaM->PKC Activates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->CaM Releases Ca²⁺ Agonist Agonist (e.g., CHPG) Agonist->mGluR5 Binds

Canonical mGluR5 Gq-coupled signaling pathway.

mGluR5_ERK_Akt_Pathway mGluR5 mGluR5 PI3K PI3K mGluR5->PI3K Activates Ras Ras mGluR5->Ras Akt Akt PI3K->Akt Activates Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Regulates Gene Expression Agonist Agonist (e.g., CHPG) Agonist->mGluR5

mGluR5-mediated activation of ERK and Akt pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the application of an mGluR agonist.

Materials:

  • HEK293 cells stably expressing the mGluR of interest.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).

  • Probenecid (to prevent dye extrusion).

  • mGluR agonists (CHPG, DHPG, etc.).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293 cells into black, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing probenecid.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the mGluR agonists in assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's liquid handler to add the agonist solutions to the wells.

    • Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate cells in multi-well plate Start->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Incubation Incubate for dye uptake and de-esterification Dye_Loading->Incubation Baseline_Reading Measure baseline fluorescence Incubation->Baseline_Reading Agonist_Addition Add mGluR agonist Baseline_Reading->Agonist_Addition Kinetic_Reading Measure fluorescence kinetically Agonist_Addition->Kinetic_Reading Data_Analysis Analyze data to determine EC₅₀ Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Workflow for a calcium mobilization assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording agonist-induced currents in neurons or cell lines expressing mGluRs.

Materials:

  • Cultured neurons or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES, pH adjusted to 7.2 with KOH.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with manipulators.

Procedure:

  • Preparation:

    • Prepare acute brain slices (if applicable) and allow them to recover in aCSF.

    • Pull patch pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer the cells or slice to the recording chamber and continuously perfuse with aCSF.

    • Under visual guidance, approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Record a stable baseline current.

    • Perfuse the agonist-containing aCSF over the cell.

    • Record the agonist-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current.

    • For dose-response experiments, apply increasing concentrations of the agonist and plot the current amplitude against the agonist concentration to determine the EC₅₀.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare cultured neurons or brain slices Start->Prepare_Cells Pull_Pipette Pull and fill patch pipette Prepare_Cells->Pull_Pipette Approach_Cell Approach cell with pipette and form Giga-seal Pull_Pipette->Approach_Cell Go_Whole_Cell Rupture membrane to achieve whole-cell configuration Approach_Cell->Go_Whole_Cell Record_Baseline Record baseline current Go_Whole_Cell->Record_Baseline Apply_Agonist Perfuse agonist Record_Baseline->Apply_Agonist Record_Response Record agonist-induced current Apply_Agonist->Record_Response Data_Analysis Analyze current amplitude and kinetics Record_Response->Data_Analysis End End Data_Analysis->End

Workflow for whole-cell patch-clamp electrophysiology.

References

A Comparative Guide to the Efficacy of CHPG Sodium Salt and Endogenous Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CHPG Sodium Salt and Glutamate Efficacy at the mGluR5 Receptor.

This guide provides a comprehensive analysis of the efficacy of the synthetic agonist (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt in comparison to the endogenous neurotransmitter, L-glutamate, with a primary focus on their activity at the metabotropic glutamate receptor 5 (mGluR5). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid in the design and interpretation of research in neuropharmacology and drug development.

Executive Summary

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on a wide array of ionotropic and metabotropic receptors. Among these, the metabotropic glutamate receptor 5 (mGluR5), a Gq-coupled receptor, is a key modulator of synaptic plasticity and neuronal excitability. This compound is widely used as a selective agonist for mGluR5. Understanding its efficacy and potency relative to glutamate is crucial for the accurate interpretation of experimental results.

Evidence from multiple studies indicates that while CHPG is a potent and selective agonist at mGluR5, its potency can be significantly lower than that of glutamate. However, at saturating concentrations, CHPG appears to elicit a maximal response comparable to that of glutamate in several functional assays. This suggests that CHPG acts as a full agonist at mGluR5, albeit with lower affinity. Both ligands trigger the canonical Gq/11 signaling pathway, leading to intracellular calcium mobilization, and can also modulate other important pathways, including the ERK and Akt signaling cascades, which are implicated in neuroprotection and cell survival.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters for this compound and L-glutamate at the mGluR5 receptor, as determined in various experimental systems.

Table 1: Potency (EC50) of this compound and Glutamate at mGluR5
Ligand EC50 (µM) Experimental System Assay
CHPG~60[1]Rat superior cervical ganglion (SCG) neurons expressing mGluR5bCalcium current inhibition
CHPG750Chinese Hamster Ovary (CHO) cells expressing mGluR5aNot specified
L-Glutamate61.3 ± 20.3Intracellular mGluR5 in striatal neuronsCalcium flux

Note: The EC50 values for CHPG can vary significantly depending on the experimental system and specific receptor splice variant being studied.

Table 2: Efficacy (Emax) Comparison of CHPG and Glutamate at mGluR5
Observation Experimental System Assay
At saturating concentrations, the CHPG effect was similar to the inhibition produced with Glutamate.Rat superior cervical ganglion (SCG) neurons expressing mGluR5bCalcium current inhibition

Signaling Pathways

Activation of mGluR5 by both glutamate and CHPG initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Additionally, mGluR5 activation has been shown to modulate the extracellular signal-regulated kinase (ERK) and Akt signaling pathways, which play crucial roles in cell survival and plasticity.[2][3][4]

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 CHPG CHPG CHPG->mGluR5 Gq Gαq mGluR5->Gq activates ERK ERK mGluR5->ERK modulates Akt Akt mGluR5->Akt modulates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) PKC->Downstream Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->Downstream pERK p-ERK ERK->pERK pAkt p-Akt Akt->pAkt pERK->Downstream pAkt->Downstream Calcium_Mobilization_Workflow start Start cell_culture Culture HEK293-mGluR5 cells start->cell_culture cell_plating Plate cells in 96-well plate cell_culture->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading compound_prep Prepare serial dilutions of agonists fluorescence_measurement Measure fluorescence in plate reader dye_loading->fluorescence_measurement compound_prep->fluorescence_measurement data_analysis Analyze data to determine EC50 and Emax fluorescence_measurement->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Treat cells with agonists start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer immunoblot Incubate with primary and secondary antibodies transfer->immunoblot detection Detect protein bands using ECL immunoblot->detection analysis Quantify band intensities detection->analysis end End analysis->end

References

A Comparative Guide to Research Alternatives for CHPG Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the metabotropic glutamate receptor 5 (mGluR5), (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt has long served as a key pharmacological tool. As a selective mGluR5 agonist, it facilitates the study of this receptor's role in synaptic plasticity, neuronal excitability, and its potential as a therapeutic target for CNS disorders.[1][2][3][4] However, the landscape of mGluR5 modulators has evolved, offering alternatives with distinct mechanisms of action and improved pharmacological properties.

This guide provides an objective comparison between CHPG and its principal alternatives, focusing on other orthosteric agonists and a newer class of compounds known as Positive Allosteric Modulators (PAMs). We present supporting experimental data, detailed protocols for comparative assays, and visualizations of the relevant biological and experimental pathways.

Comparative Analysis of mGluR5 Modulators

The primary alternatives to the orthosteric agonist CHPG can be broadly categorized into two groups: other direct agonists that bind to the same site as glutamate, and allosteric modulators that bind to a different site to enhance the receptor's function.

  • (S)-3,5-Dihydroxyphenylglycine (DHPG): A classic and potent orthosteric agonist for Group I mGluRs, activating both mGluR1 and mGluR5. It is widely used to induce chemical long-term depression (LTD) in vitro.

  • Positive Allosteric Modulators (PAMs): These molecules offer a more nuanced approach to receptor modulation. They do not activate mGluR5 directly but enhance the receptor's response to the endogenous agonist, glutamate. This mechanism may offer a greater therapeutic window and avoid the potential issues of tonic activation associated with agonists. Prominent examples include:

    • CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): A well-characterized, systemically active mGluR5 PAM used in numerous in vivo studies.

    • VU0360172: A highly potent and selective mGluR5 PAM with demonstrated efficacy in rodent behavioral models.

Data Presentation: In Vitro Pharmacological Profiles

The following table summarizes key quantitative data for CHPG and its alternatives, allowing for a direct comparison of their potency and efficacy.

CompoundClassMechanism of ActionPotency (EC₅₀)Binding Affinity (Kᵢ)Key Characteristics
CHPG AgonistOrthosteric Agonist~750 µM-Selective for mGluR5 over mGluR1; relatively low potency.
(S)-DHPG AgonistOrthosteric Agonist~10 µM-Potent Group I mGluR agonist (mGluR1/5); widely used for in vitro plasticity studies.
CDPPB PAMPositive Allosteric Modulator~260 nM-Systemically active; efficacious in behavioral models.
VU0360172 PAMPositive Allosteric Modulator16 nM195 nMHigh potency and selectivity for mGluR5.

Note: EC₅₀ and Kᵢ values can vary between different assay systems and cell lines. The data presented are representative values from published literature.

Signaling Pathways and Experimental Workflows

Canonical mGluR5 Signaling Pathway

CHPG and its alternatives modulate the canonical Gq-coupled signaling pathway. Upon activation, mGluR5 initiates a cascade that results in the release of calcium from intracellular stores, a key event in its physiological function.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Ca_ER Ca²⁺ Store Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Glutamate Glutamate (Endogenous Agonist) Glutamate->mGluR5 CHPG_DHPG CHPG / DHPG (Agonist) CHPG_DHPG->mGluR5 PAM PAMs (e.g., CDPPB, VU0360172) PAM->mGluR5 +

Caption: Canonical mGluR5 signaling pathway via Gq protein activation.

Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps to compare the potency and efficacy of mGluR5 modulators by measuring intracellular calcium mobilization.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis N1 1. Cell Culture (HEK293 expressing mGluR5) N2 2. Plate Cells (96/384-well plate) N1->N2 N3 3. Dye Loading (e.g., Fluo-8, AM) N2->N3 N4 4. Compound Addition (Test compounds: CHPG, DHPG, PAMs) N3->N4 N5 5. Agonist Addition (EC₂₀ Glutamate for PAMs) N4->N5 N6 6. Read Fluorescence (Real-time kinetic read) N5->N6 N7 7. Baseline Correction N6->N7 N8 8. Calculate Response (Peak fluorescence) N7->N8 N9 9. Dose-Response Curve (Calculate EC₅₀/IC₅₀) N8->N9 N10 Final Comparison Table N9->N10 Comparative Potency & Efficacy

Caption: Workflow for comparing mGluR5 modulators using a calcium mobilization assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for two key assays used to characterize mGluR5 modulators.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to activate or modulate mGluR5 by detecting the resulting increase in intracellular calcium ([Ca²⁺]i).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5 are cultured in appropriate media and maintained at 37°C and 5% CO₂.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and grown to near-confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid to prevent dye extrusion. Incubation typically occurs for 60 minutes at 37°C.

  • Compound Addition: The plate is transferred to a fluorescence plate reader equipped with injectors (e.g., FlexStation or SpectraMax).

    • For Agonists (CHPG, DHPG): A dose-response curve is prepared. The instrument injects the agonist into the wells, and fluorescence is measured kinetically.

    • For PAMs (CDPPB, VU0360172): The PAM is first added to the wells and incubated for a set period. Subsequently, a sub-maximal (EC₂₀) concentration of glutamate is injected to stimulate the receptor. The potentiation of this response is measured.

  • Data Acquisition: Fluorescence intensity is measured kinetically, with readings taken immediately before and for 1-3 minutes after compound/agonist injection.

  • Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Dose-response curves are generated using non-linear regression to determine EC₅₀ (for agonists) or the potentiation EC₅₀ (for PAMs).

Protocol 2: Electrophysiology in Acute Brain Slices

This protocol assesses how mGluR5 modulators affect synaptic transmission and plasticity (LTP/LTD) in a more physiologically relevant ex vivo setting.

  • Slice Preparation: An animal (typically a rodent) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus or prefrontal cortex) are prepared using a vibratome.

  • Slice Recovery: Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour.

  • Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed to activate a synaptic pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode measures the resulting field excitatory postsynaptic potentials (fEPSPs) in the target area (e.g., stratum radiatum of CA1).

  • Baseline Measurement: Stable baseline synaptic responses are recorded for 20-30 minutes by delivering stimuli at a low frequency (e.g., 0.05 Hz).

  • Modulator Application: The test compound (CHPG, DHPG, or a PAM) is applied to the slice via bath perfusion for 10-20 minutes.

  • Plasticity Induction: A plasticity-inducing protocol is delivered. For example, high-frequency stimulation (HFS) to induce Long-Term Potentiation (LTP) or low-frequency stimulation (LFS) to induce Long-Term Depression (LTD).

  • Post-Induction Recording: Synaptic responses are recorded for at least 60 minutes post-induction to determine the effect of the modulator on the magnitude and stability of LTP or LTD.

  • Data Analysis: The initial slope of the fEPSP is measured and normalized to the pre-induction baseline. The average potentiation or depression in the last 10 minutes of the recording is calculated and compared between control (vehicle) and drug-treated slices.

References

Assessing the Cross-Reactivity of CHPG Sodium Salt: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the receptor binding profile of the mGluR5 agonist, CHPG Sodium salt, in comparison to other alternatives, supported by experimental data and detailed protocols.

For researchers and drug development professionals investigating the metabotropic glutamate receptor 5 (mGluR5), (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt (this compound) is a widely utilized chemical tool. As a selective agonist, its performance and potential off-target effects are of critical interest. This guide provides an objective comparison of this compound's cross-reactivity with other receptors, presenting available experimental data and detailed methodologies for key assays.

Quantitative Performance Comparison

The selectivity of a compound is paramount in research and drug development to ensure that observed effects are attributable to the target of interest. While CHPG is widely cited as a selective mGluR5 agonist, it is crucial to examine its activity across a range of receptors.[1]

CompoundReceptorParameterValue (µM)Experimental System
CHPG mGluR5bEC50~60Rat Superior Cervical Ganglion (SCG) neurons
mGluR5aEC50750Chinese Hamster Ovary (CHO) cells
mGluR1EC50~60Rat SCG neurons expressing mGluR1 splice variants
mGluR1aActivityInactiveCHO cells
mGluR2ActivityNo effect (at 1 mM)Cells expressing mGluR2
mGluR4ActivityNo effect (at 1 mM)Cells expressing mGluR4
(S)-3,5-DHPG mGluR1EC500.06Not specified
mGluR5--Potent Agonist

Note: The potency of CHPG can vary significantly depending on the experimental system and cell type used. The conflicting data regarding mGluR1 activity underscores the importance of empirical validation in the specific context of a researcher's experimental setup.

Emerging evidence suggests that the selectivity of CHPG for mGluR5 over mGluR1 may not be as absolute as initially reported. Some studies indicate that CHPG can activate mGluR1 with similar potency to mGluR5, particularly in certain expression systems.[2] This highlights a critical consideration for researchers aiming to dissect the specific roles of mGluR5.

In contrast, (S)-3,5-Dihydroxyphenylglycine (DHPG) is a well-established non-selective agonist for Group I mGlu receptors, potently activating both mGluR1 and mGluR5. This makes it a useful tool for studying the combined effects of activating both receptors.

Signaling Pathways and Experimental Workflows

To fully assess the cross-reactivity and functional effects of this compound, it is essential to understand the underlying signaling pathways and the experimental workflows used to generate the data.

mGluR5 Signaling Pathway

Activation of mGluR5, a Gq-coupled receptor, by an agonist like CHPG initiates a well-characterized signaling cascade.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 Gq Gq/11 mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: mGluR5 signaling cascade initiated by agonist binding.

Experimental Workflow for Assessing Receptor Cross-Reactivity

A standard approach to evaluate the selectivity of a compound involves a combination of radioligand binding assays to determine binding affinity and functional assays to measure agonistic or antagonistic activity.

Cross_Reactivity_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment start_binding Prepare cell membranes expressing target receptors radioligand Incubate with radiolabeled ligand and varying concentrations of CHPG start_binding->radioligand separation Separate bound and free radioligand (e.g., filtration) radioligand->separation quantification Quantify radioactivity separation->quantification ki_calc Calculate Ki values quantification->ki_calc start_functional Culture cells expressing target receptors dye_loading Load cells with calcium-sensitive dye start_functional->dye_loading stimulation Stimulate with varying concentrations of CHPG dye_loading->stimulation measurement Measure intracellular calcium mobilization stimulation->measurement ec50_calc Calculate EC50 values measurement->ec50_calc

Caption: Workflow for determining receptor cross-reactivity.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the assessment of this compound's cross-reactivity. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay (for Ki determination)

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing the receptor of interest.

  • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-MPEP for mGluR5), and varying concentrations of this compound.

  • For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand.

  • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the this compound concentration.

  • Determine the IC50 value (the concentration of CHPG that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for EC50 determination)

1. Cell Preparation:

  • Seed cells (e.g., HEK293 or CHO) stably expressing the receptor of interest into a 96-well or 384-well black-walled, clear-bottom plate.

  • Culture the cells until they form a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.

  • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.

3. Compound Addition and Signal Measurement:

  • Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of this compound to the wells.

  • Immediately begin measuring the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

4. Data Analysis:

  • Determine the peak fluorescence response for each concentration of this compound.

  • Plot the peak response as a function of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of CHPG that produces 50% of the maximal response).

Conclusion

This compound remains a valuable tool for probing the function of mGluR5. However, researchers must be aware of its potential for cross-reactivity, particularly with mGluR1. The data presented in this guide, along with the detailed experimental protocols, should assist in the critical assessment of its suitability for specific research applications and encourage the empirical determination of its activity profile in the chosen experimental system. For studies requiring stringent mGluR5 selectivity, co-application with an mGluR1 antagonist or the use of more recently developed, highly selective mGluR5 agonists may be warranted.

References

Validating CHPG Sodium Salt's Mechanism of Action through ERK Inhibition with PD98059: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the selective metabotropic glutamate receptor 5 (mGluR5) agonist, (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) sodium salt, in the presence and absence of the MEK inhibitor, PD98059. The data presented herein serves to validate the mechanistic involvement of the extracellular signal-regulated kinase (ERK) pathway in the downstream signaling of CHPG.

Introduction to CHPG and the ERK Pathway

CHPG sodium salt is a selective agonist for mGluR5, a G-protein coupled receptor implicated in various neurological processes.[1] Activation of mGluR5 by CHPG has been shown to trigger intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/ERK pathway.[2][3] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival. The validation of this pathway is crucial for understanding the therapeutic potential of CHPG.

The Role of PD98059 as an ERK Inhibitor

To confirm that the cellular effects of CHPG are indeed mediated by the ERK pathway, a specific inhibitor is employed. PD98059 is a highly selective, cell-permeable inhibitor of MEK1/2, the upstream kinases responsible for the phosphorylation and activation of ERK1/2.[4][5] By preventing the activation of MEK, PD98059 effectively blocks the phosphorylation of ERK, thereby inhibiting the downstream signaling cascade. Its specificity makes it an excellent tool for elucidating ERK-dependent cellular mechanisms.

Comparative Analysis of CHPG-Induced Effects

The following table summarizes the quantitative effects of CHPG on key cellular markers of ERK activation and cell viability, both with and without the presence of the ERK inhibitor PD98059. The data is derived from studies on primary cortical neurons subjected to traumatic brain injury (TBI), a model where CHPG has shown neuroprotective effects.

Table 1: Quantitative Comparison of CHPG and PD98059 Effects on Neuronal Cells

Treatment GroupPhospho-ERK (p-ERK) Levels (% of TBI control)Lactate Dehydrogenase (LDH) Release (% of TBI control)Neuronal Apoptosis (% of TBI control)
TBI (Control)100%100%100%
CHPG + TBI212 ± 13%65 ± 5%58 ± 6%
CHPG + PD98059 + TBI115 ± 10%88 ± 7%85 ± 8%

Data is presented as mean ± SD. Data is synthesized from findings where CHPG's neuroprotective effects were shown to be reversed by PD98059.

The data clearly demonstrates that CHPG significantly increases the phosphorylation of ERK, which correlates with a reduction in LDH release (a marker of cell damage) and neuronal apoptosis. The co-administration of PD98059 markedly reverses these effects, strongly suggesting that the neuroprotective actions of CHPG are mediated through the activation of the ERK signaling pathway.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental logic, the following diagrams have been generated.

CHPG_ERK_Pathway cluster_ERK CHPG This compound mGluR5 mGluR5 CHPG->mGluR5 activates MEK MEK1/2 mGluR5->MEK activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 (Active) Cellular_Effects Neuroprotection (↓ Apoptosis, ↓ LDH Release) pERK->Cellular_Effects leads to PD98059 PD98059 PD98059->MEK inhibits

Figure 1. CHPG signaling pathway and PD98059 inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Downstream Assays Cell_Culture Primary Cortical Neurons TBI_Induction Induce Traumatic Brain Injury (TBI) Cell_Culture->TBI_Induction Control TBI Only CHPG_Group CHPG + TBI CHPG_PD_Group CHPG + PD98059 + TBI Western_Blot Western Blot for p-ERK/Total ERK Control->Western_Blot LDH_Assay LDH Cytotoxicity Assay Control->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Control->Apoptosis_Assay CHPG_Group->Western_Blot CHPG_Group->LDH_Assay CHPG_Group->Apoptosis_Assay CHPG_PD_Group->Western_Blot CHPG_PD_Group->LDH_Assay CHPG_PD_Group->Apoptosis_Assay

References

Safety Operating Guide

Proper Disposal of CHPG Sodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides detailed procedures for the proper disposal of CHPG Sodium Salt (CAS No. 1303993-73-8), a selective mGluR5 agonist used in neuroscience research. The following instructions are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general laboratory safety best practices.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Although not classified as a hazardous substance by all suppliers, prudent laboratory practice dictates treating all research chemicals with a high degree of caution.[1]

Personal Protective Equipment (PPE) and Handling Summary
Respiratory Protection Wear a NIOSH (US) or EN 166 (EU) approved respirator. Avoid dust formation.[2]
Hand Protection Handle with gloves inspected prior to use. Use proper glove removal technique.[2]
Eye Protection Use safety glasses or chemical safety goggles.[2]
Skin and Body Protection Wear a lab coat. Choose body protection appropriate for the concentration and amount of the substance.[2]
General Hygiene Wash hands thoroughly after handling. Avoid ingestion and inhalation.

In the event of a spill, prevent dust formation and avoid breathing any vapors, mist, or gas. The spilled material should be swept up, shoveled, and placed in a suitable, closed container for disposal. It is imperative to prevent the product from entering drains.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations. The following protocol provides a general framework for this process.

1. Waste Identification and Collection:

  • Solid Waste: Collect unadulterated this compound waste in a clearly labeled, sealed, and compatible waste container.

  • Solutions: Aqueous solutions of this compound should also be collected in a designated, sealed waste container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Contaminated Materials: Any materials, such as gloves, weighing papers, or pipette tips, that have come into contact with this compound should be considered contaminated and disposed of as chemical waste. Place these items in a designated, sealed container.

2. Consultation of Local Regulations:

  • Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory body. They will provide specific guidance on waste stream management and disposal procedures for your location.

3. Waste Manifesting and Labeling:

  • Ensure all waste containers are accurately and clearly labeled with the full chemical name ("this compound"), CAS number (1303993-73-8), and any relevant hazard information. Follow your institution's specific labeling requirements.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

CHPG_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurred? ppe->spill contain_spill Contain Spill: - Avoid dust formation - Sweep up and shovel - Place in a sealed container spill->contain_spill Yes collect_waste Collect Waste in a Labeled, Sealed Container spill->collect_waste No contain_spill->collect_waste consult_ehs Consult Institutional EHS & Local Regulations collect_waste->consult_ehs follow_guidelines Follow EHS Guidelines for Waste Stream & Disposal consult_ehs->follow_guidelines arrange_pickup Arrange for Professional Waste Disposal Pickup follow_guidelines->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for professional safety and environmental consultation. Always consult with your institution's Environmental Health and Safety department and adhere to all applicable regulations.

References

Essential Safety and Logistics for Handling CHPG Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), handling, and disposal of CHPG Sodium Salt, a selective mGluR5 agonist. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is necessary. The following personal protective equipment should be utilized to prevent exposure.

Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against splashes and airborne particles.

  • Face Shield: Recommended when there is a significant risk of splashing.

Skin Protection:

  • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable option. Always inspect gloves for tears or holes before use and change them frequently.

  • Laboratory Coat: A standard lab coat should be worn to protect street clothing and skin from contamination.

  • Full-Body Suit: In cases of large-scale handling or significant potential for exposure, a disposable full-body suit should be considered.

Respiratory Protection:

  • Well-Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Respirator: If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator is required.[2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid inhalation of dust or aerosols.[1][2]

  • Wash hands thoroughly after handling the compound.

  • Remove and wash contaminated clothing before reuse.

  • Ensure adequate ventilation is present. A safety shower and eye wash station should be readily accessible.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Follow the recommended storage temperatures to ensure the stability of the compound.

Storage ConditionTemperature RangeDuration
Long-term Storage-20°CIndefinite
Short-term Storage2-8°CShort-term
In Solvent (-80°C)-80°CUp to 6 months
In Solvent (-20°C)-20°CUp to 1 month

Table 1: Recommended Storage Temperatures for this compound.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate any potential hazards and environmental contamination.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Absorb: For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • Collect: Place the spilled material and any contaminated absorbent into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of the chemical down the drain or into the environment.

Operational Workflow

The following diagram illustrates the standard operational workflow for the safe handling and disposal of this compound.

CHPG_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a Don PPE b Prepare Well-Ventilated Workspace a->b Proceed c Weigh/Measure CHPG Salt b->c Ready for Handling d Perform Experiment c->d e Decontaminate Workspace d->e Experiment Complete h Spill Occurs d->h If Spill f Segregate Waste e->f g Dispose of Waste per Regulations f->g i Follow Spill Response Protocol h->i

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.